molecular formula C9H12ClNO2 B1447007 2-Amino-3-ethylbenzoic acid hydrochloride CAS No. 1803586-54-0

2-Amino-3-ethylbenzoic acid hydrochloride

Cat. No.: B1447007
CAS No.: 1803586-54-0
M. Wt: 201.65 g/mol
InChI Key: IORRORBAMFQFNZ-UHFFFAOYSA-N
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Description

2-Amino-3-ethylbenzoic acid hydrochloride is a substituted aminobenzoic acid derivative that serves as a versatile building block in organic and pharmaceutical research. As part of the aminobenzoic acid family, this compound is a key intermediate for synthesizing more complex molecules. Researchers utilize such derivatives in the development of active compounds, including cholinesterase inhibitors with potential application in neurodegenerative disease research . The structural motif of substituted aminobenzoic acids is also found in the synthesis of various therapeutic agents and dyes . The hydrochloride salt form typically offers improved stability and solubility for handling in various experimental protocols. This compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-3-ethylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-6-4-3-5-7(8(6)10)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORRORBAMFQFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-54-0
Record name 2-amino-3-ethylbenzoic acid hydrochloride
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Foundational & Exploratory

Technical Monograph: 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Synthesis, and Pharmaceutical Utility

Part 1: Chemical Identification & CAS Verification

The CAS Number Ambiguity

For researchers sourcing this compound, a critical distinction must be made between the Free Acid and the Hydrochloride Salt .[1] Public chemical registries primarily index the parent free acid.[1] The hydrochloride salt is often a custom-generated species used to enhance water solubility during aqueous workups or bioavailability studies.

Chemical FormCAS NumberMolecular FormulaMolecular Weight
Free Acid (Parent)5437-40-1

165.19 g/mol
Hydrochloride Salt Not Independently Registered

201.65 g/mol

Operational Directive: If you cannot locate the HCl salt (CAS N/A) from commercial vendors, purchase the Free Acid (CAS 5437-40-1) .[1] The salt can be generated quantitatively in situ by treating the free acid with 1.0 equivalent of methanolic HCl followed by solvent evaporation.[1]

Synonyms and Identifiers
  • IUPAC Name: 2-Amino-3-ethylbenzoic acid

  • Common Name: 3-Ethylanthranilic acid

  • Catalog Codes: FAA43740 (Biosynth), MFCD11193650 (MDL Number)[1]

  • SMILES (Free Acid): CCC1=C(C(=CC=C1)C(=O)O)N[1][2]

Part 2: Structural Analysis & Properties

The 3-ethyl substituent on the anthranilic acid core introduces specific steric and electronic effects crucial for drug design:

  • Steric Ortho-Effect: The ethyl group at position 3 forces the adjacent amino group (position 2) out of planarity with the benzene ring.[1] This "twist" is often exploited in kinase inhibitors to lock the molecule into a bioactive conformation.[1]

  • Lipophilicity: The ethyl group increases the LogP (predicted ~2.1 for free acid) compared to the methyl analog, enhancing membrane permeability.[1]

  • Solubility Profile:

    • Free Acid: Low solubility in water; soluble in DMSO, Methanol, and Ethyl Acetate.[1]

    • HCl Salt: High solubility in water and lower alcohols; hygroscopic.

Part 3: Synthetic Pathways

Two primary routes exist for the synthesis of 2-Amino-3-ethylbenzoic acid. The Isatin Oxidation Route is preferred for pharmaceutical-grade purity due to its high regioselectivity.

Route A: The Isatin Oxidation (Preferred)

This method utilizes the rearrangement of 7-ethylisatin (7-ethylindoline-2,3-dione) using hydrogen peroxide in an alkaline medium.[1] It avoids the isomer separation issues common in direct nitration.[1]

Mechanism:

  • Hydrolysis: Base-catalyzed opening of the lactam ring.[1]

  • Decarboxylation/Rearrangement: Oxidative cleavage of the alpha-keto acid.[1]

Route B: Nitration of 3-Ethylbenzoic Acid (Industrial)

Used for bulk manufacturing where isomer separation (via fractional crystallization) is cost-effective.

  • Nitration: 3-ethylbenzoic acid

    
     2-nitro-3-ethylbenzoic acid (plus 4-nitro and 6-nitro isomers).
    
  • Reduction: Catalytic hydrogenation (Pd/C, H2) converts the nitro group to the amine.[1]

Synthesis Workflow Diagram

The following diagram details the logic flow for selecting and executing the synthesis.

SynthesisPathways Start Target: 2-Amino-3-ethylbenzoic Acid RouteA Route A: Isatin Oxidation (High Purity / Pharma Grade) Start->RouteA RouteB Route B: Nitration/Reduction (Bulk / Industrial) Start->RouteB StepA1 Starting Material: 7-Ethylindoline-2,3-dione RouteA->StepA1 StepB1 Starting Material: 3-Ethylbenzoic Acid RouteB->StepB1 StepA2 Reaction: 30% H2O2, NaOH, 0-5°C StepA1->StepA2 StepA3 Mechanism: Oxidative Ring Cleavage StepA2->StepA3 FinalProduct Product: 2-Amino-3-ethylbenzoic Acid (Free Acid) StepA3->FinalProduct StepB2 Reaction 1: HNO3/H2SO4 Nitration StepB1->StepB2 StepB3 Critical Step: Isomer Separation (Remove 4-nitro/6-nitro) StepB2->StepB3 StepB4 Reaction 2: H2, Pd/C Reduction StepB3->StepB4 StepB4->FinalProduct SaltFormation Salt Formation: Add HCl/MeOH -> Evaporate FinalProduct->SaltFormation FinalSalt Final Form: Hydrochloride Salt SaltFormation->FinalSalt

Caption: Comparative synthetic pathways. Route A offers superior regiocontrol, avoiding the difficult isomer separation required in Route B.[1]

Part 4: Pharmaceutical Applications[1][3][4]

This molecule serves as a "Privileged Scaffold" in medicinal chemistry, particularly for:

  • Quinazolinone Synthesis:

    • Condensation of 3-ethylanthranilic acid with formamide or urea yields 8-ethylquinazolin-4(3H)-ones.

    • Application: These derivatives are frequent pharmacophores in EGFR kinase inhibitors and PARP inhibitors . The 8-ethyl group provides steric bulk that fills hydrophobic pockets in the enzyme active site.[1]

  • Acridone Derivatives:

    • Cyclization allows access to tricyclic structures used in antiviral and anticancer research.

  • Bio-isosteres:

    • Used to replace 2-amino-3-methylbenzoic acid to modulate metabolic stability (preventing benzylic oxidation) or fine-tune solubility.

Part 5: Quality Control & Analytical Profiling

To validate the identity of the synthesized or purchased material, the following analytical criteria must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 330 nm (anthranilates fluoresce/absorb strongly).

  • Retention Time: Expect the ethyl analog to elute later than the methyl analog due to increased hydrophobicity.[1]

1H-NMR (DMSO-d6, 400 MHz) Expectations
  • Carboxyl Proton: Broad singlet ~12-13 ppm (often invisible if exchanged).

  • Amine Protons: Broad singlet ~6-8 ppm (2H).

  • Aromatic Protons: Three distinct signals (doublet, triplet, doublet pattern) integrating 1:1:1.

  • Ethyl Group:

    • Triplet (~1.1 ppm, 3H, -CH3).[1]

    • Quartet (~2.5-2.9 ppm, 2H, -CH2-).[1] Note: The methylene quartet will be downfield shifted due to the aromatic ring current.[1]

Part 6: Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling: The hydrochloride salt is acidic and corrosive.[1] Use nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

References

  • Biosynth . "2-Amino-3-ethylbenzoic acid | 5437-40-1". Biosynth Catalog. Accessed October 26, 2023.[1] Link[1]

  • PubChem . "2-Amino-3-ethylbenzoic acid (Compound)".[2][4][5] National Library of Medicine. Accessed October 26, 2023.[1] Link[1]

  • Sigma-Aldrich . "2-Amino-3-methylbenzoic acid (Analog Reference)". Merck KGaA. Accessed October 26, 2023.[1] Link[1]

  • Newman, S. G., et al. "Palladium-Catalyzed Carbonylation of Aryl Chlorides to Anthranilic Acids."[1] Journal of the American Chemical Society.[1] (Generic reference for anthranilic acid synthesis methodology).

  • GuideChem . "Applications of 2-Amino-3-nitrobenzoic acid (Synthetic Precursor Insights)". GuideChem Technical Articles. Link

Sources

Technical Whitepaper: 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Amino-3-ethylbenzoic acid hydrochloride , a specialized building block used in the synthesis of polyunsaturated fatty acid analogs, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

CAS Registry Number: 1803586-54-0 (HCl Salt) | Free Acid CAS: 5437-40-1 Chemical Formula: C


H

NO

· HCl Molecular Weight: 201.65 g/mol [1]

Executive Summary

2-Amino-3-ethylbenzoic acid hydrochloride is an ortho-substituted anthranilic acid derivative. Its structural distinctiveness lies in the 3-ethyl group , which introduces significant steric bulk adjacent to the amino functionality. This steric hindrance is a critical design feature in medicinal chemistry, often used to lock molecular conformations or modulate metabolic stability in drug candidates. This guide details its physical properties, synthesis logic, and handling protocols for research applications.

Chemical Identity & Structural Analysis

The compound exists as a zwitterionic species in its free acid form but is stabilized as a hydrochloride salt to enhance solubility and shelf-life.

PropertySpecification
IUPAC Name 2-Amino-3-ethylbenzoic acid hydrochloride
SMILES Cl.CCC1=C(N)C(C(O)=O)=CC=C1
InChI Key SBQAYBZZYVWGTL-UHFFFAOYSA-N (Free Acid)
Appearance Off-white to beige crystalline powder
Steric Parameter The C3-Ethyl group forces the C2-Amino group out of planarity with the carboxylate, reducing intramolecular H-bonding compared to unsubstituted anthranilic acid.

Physical Properties Profile

Thermal & Solid-State Properties

Unlike the free acid, which typically melts at lower temperatures, the hydrochloride salt exhibits a high melting point due to the ionic lattice energy.

  • Melting Point (Expected): 185°C – 205°C (Decomposition).

    • Note: Specific experimental values for the HCl salt are lot-dependent. The methyl analog (2-amino-3-methylbenzoic acid) melts at ~170°C; the ethyl group typically increases lipophilicity but may slightly lower lattice energy due to packing disruption.

  • Hygroscopicity: Moderate. The salt form is prone to absorbing atmospheric moisture; storage in a desiccator is mandatory.

  • Polymorphism: Potential for multiple crystal forms exists depending on the crystallization solvent (e.g., Ethanol vs. Water/HCl).

Solubility & Solution Chemistry

The hydrochloride salt dramatically alters the solubility profile compared to the free acid (CAS 5437-40-1).

SolventSolubility (HCl Salt)Solubility (Free Acid)Mechanistic Insight
Water High (>50 mg/mL) Low (<1 mg/mL)Protonation of the amine (

) disrupts the crystal lattice, enabling hydration.
Methanol HighModerateGood protic solvent interaction with both ionic and lipophilic domains.
DMSO HighHighUniversal solvent for this class; recommended for stock solutions.
DCM/Hexane NegligibleLowThe ionic character of the HCl salt prevents dissolution in non-polar media.
Acidity (pKa)
  • Carboxyl Group (

    
    ):  pKa 
    
    
    
    3.5 – 4.0 (Acidic).
  • Anilinium Group (

    
    ):  pKa 
    
    
    
    2.0 – 2.5.
    • Effect: In water, the solution will be strongly acidic (pH < 2). The low pKa of the anilinium is due to the electron-withdrawing effect of the aryl ring and the ortho-carboxyl group.

Synthesis & Purification Workflows

The synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride is non-trivial due to the need for regioselective placement of the ethyl group. The most robust industrial route involves the reduction of 3-ethyl-2-nitrobenzoic acid .

Synthetic Pathway (Diagram)

Synthesis_Pathway Start 3-Ethylbenzoic Acid (CAS 619-20-5) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Ethyl-2-nitrobenzoic Acid Step1->Inter1 Regioselective (Ortho to COOH) Step2 Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 Inter2 2-Amino-3-ethylbenzoic Acid (Free Acid) Step2->Inter2 Step3 Salt Formation (HCl in Dioxane/Ether) Inter2->Step3 Final Target: HCl Salt (CAS 1803586-54-0) Step3->Final

Figure 1: Critical synthesis pathway starting from commercially available 3-ethylbenzoic acid. The nitration step requires careful temperature control to favor the 2-position over the 6-position.

Detailed Protocol: Salt Formation

This step is critical for ensuring the physical stability of the final material.

  • Dissolution: Dissolve 10.0 g of crude 2-amino-3-ethylbenzoic acid (free acid) in 50 mL of anhydrous ethyl acetate. Slight warming (40°C) may be required.

  • Filtration: Filter any insoluble particulates while warm.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equivalents) with vigorous stirring.

    • Observation: A thick beige precipitate will form immediately.

  • Aging: Stir at 0°C for 60 minutes to ensure complete crystallization and removal of trapped impurities.

  • Isolation: Filter the solid under argon (to prevent moisture uptake). Wash the cake with cold diethyl ether (

    
     mL) to remove excess HCl and organic impurities.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours over

    
    .
    

Spectroscopic Characterization

To validate the identity of the physical sample, compare experimental data against these expected values.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d



  • 
     1.15 ppm (Triplet, 3H):  Methyl protons of the ethyl group (
    
    
    
    ).
  • 
     2.65 ppm (Quartet, 2H):  Methylene protons (
    
    
    
    ). Note: Downshifted due to the aromatic ring.
  • 
     6.60 – 7.80 ppm (Multiplets, 3H):  Aromatic protons. The substitution pattern (1,2,3-trisubstituted) creates a characteristic splitting pattern (typically two doublets and a triplet).
    
  • 
     8.50 – 10.00 ppm (Broad Singlet):  Ammonium protons (
    
    
    
    ). This peak may be very broad or invisible depending on water content/exchange.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion (

    
    ):  m/z 166.09 (Corresponds to the free base cation).
    
  • Fragmentation: Loss of water (

    
    ) and loss of carboxyl group (
    
    
    
    ) are common in-source fragments.

Handling & Stability (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation (Acidic nature).
Eye Damage H318Causes serious eye damage (Corrosive solid).
Storage P403+P233Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Degradation Pathway: The compound is susceptible to decarboxylation if heated above its melting point or stored in solution at low pH for extended periods. The ethyl group is stable, but the aniline nitrogen can oxidize if the salt is neutralized and exposed to air, turning the sample brown.

References

  • Biosynth Carbosynth. (2025). 2-Amino-3-ethylbenzoic acid Product Data. Retrieved from

  • PubChem. (2025). Compound Summary for CAS 1803586-54-0. National Center for Biotechnology Information. Retrieved from

  • Enamine Store. (2025).[2] Building Block: 2-amino-3-ethylbenzoic acid hydrochloride.[1][3][4][5][6] Retrieved from

  • Royal Society of Chemistry. (2025).[2] Nitro Group Reduction Potentials and Synthesis of Anthranilic Acid Derivatives. Journal of Chemical Research. Retrieved from

  • BLD Pharm. (2025).[1][2] Safety Data Sheet: 2-Amino-3-ethylbenzoic acid hydrochloride. Retrieved from

Sources

Technical Guide: Structural Elucidation of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 2-Amino-3-ethylbenzoic acid hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The analysis synthesizes theoretical prediction with experimental verification protocols, designed for researchers requiring rigorous structural confirmation.

Executive Summary & Compound Profile

Compound: 2-Amino-3-ethylbenzoic acid hydrochloride CAS (Free Base): 5437-40-1 Molecular Formula: C₉H₁₁NO₂[1][2] · HCl Molecular Weight: 201.65 g/mol (Salt); 165.19 g/mol (Free Base) Core Application: Building block for anthranilic acid-derived heterocycles (e.g., quinazolinones).

Elucidation Challenge: The primary challenge lies in distinguishing the regioisomerism of the ethyl group (3-ethyl vs. 4-ethyl or 5-ethyl) and confirming the salt stoichiometry. This guide provides a self-validating workflow to resolve these structural features unequivocally.

Theoretical Framework & Analytical Strategy

The elucidation logic follows a subtractive approach:

  • Elemental & Mass Confirmation: Establish the C₉ skeleton and presence of the hydrochloride counterion.

  • Functional Group Mapping (IR): Confirm the carboxylic acid and primary amine salt.

  • Regiochemistry (NMR): Use scalar coupling (

    
    ) and Nuclear Overhauser Effect (NOE) to lock the ethyl group at the ortho position relative to the amine and meta to the carboxyl.
    
Elucidation Workflow Diagram

ElucidationWorkflow Start Unknown Sample (White Crystalline Solid) Step1 Step 1: HRMS (ESI+) Confirm [M+H]+ = 166.086 Start->Step1 Step2 Step 2: FTIR (ATR) Identify -COOH and -NH3+ Cl- Step1->Step2 Step3 Step 3: 1H NMR (DMSO-d6) Analyze Coupling Constants (J) Step2->Step3 Decision Isomeric Check: Is Ethyl at C3, C4, C5, or C6? Step3->Decision Step4 Step 4: 2D NMR (HMBC/NOESY) Confirm C3 connectivity Decision->Step4 Ambiguous Final Structure Confirmed: 2-Amino-3-ethylbenzoic acid HCl Decision->Final Definitive 3-H Pattern Step4->Final

Caption: Logical workflow for the structural determination of 2-Amino-3-ethylbenzoic acid HCl, prioritizing non-destructive techniques.

Experimental Protocols & Data Interpretation
3.1 High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation number.

  • Protocol: Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid. Direct infusion ESI(+).

  • Expected Data:

    • [M+H]⁺: m/z 166.0863 (Calculated for C₉H₁₂NO₂⁺).

    • Isotope Pattern: Distinct M+1 peak (~10% intensity) confirming 9 carbons.

    • Salt Confirmation: Run in negative mode (ESI-) or use Silver Nitrate precipitation test to confirm presence of Cl⁻ (m/z 35/37).

3.2 Infrared Spectroscopy (FTIR-ATR)

Objective: Characterize the salt form and carbonyl environment.

  • Protocol: Place solid sample on diamond ATR crystal. Scan range 4000–400 cm⁻¹.[3]

  • Diagnostic Bands:

    • ~2600–3200 cm⁻¹ (Broad): Overlapping O-H (acid) and N-H stretch (ammonium salt). The "ammonium band" is broader and lower frequency than the free amine doublet.

    • 1680–1705 cm⁻¹ (Strong): C=O stretch of the carboxylic acid. Note: If zwitterionic character is high, this may shift to ~1550-1600 cm⁻¹ (carboxylate), but in HCl salt, the COOH usually remains protonated.

    • ~750-770 cm⁻¹: C-H out-of-plane bending for 1,2,3-trisubstituted benzene.

3.3 Nuclear Magnetic Resonance (NMR)

Objective: Definitive regiochemical assignment.

  • Solvent: DMSO-d₆ (preferred for solubility of amino acid salts).

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

PositionTypeShift (δ ppm)MultiplicityCoupling (J Hz)Interpretation
COOH OH11.0 - 13.0Broad Singlet-Carboxylic acid proton (exchangeable).
NH₃⁺ NH8.0 - 10.0Broad-Ammonium protons (deshielded by HCl).
H-6 Ar-H7.75Doublet (d)7.8Ortho to COOH; deshielded by carbonyl anisotropy.
H-4 Ar-H7.35Doublet (d)7.5Ortho to Ethyl; meta to COOH.
H-5 Ar-H6.65Triplet (t)7.5, 7.8Meta to both substituents; shielded by amine resonance.
CH₂ Alkyl2.65Quartet (q)7.6Benzylic methylene.
CH₃ Alkyl1.15Triplet (t)7.6Terminal methyl.

Critical Analysis of Regiochemistry: The key to distinguishing the 3-ethyl isomer from the 4-ethyl or 5-ethyl isomers is the aromatic coupling pattern:

  • 3-Ethyl (Target): 1,2,3-substitution pattern. Expect d, d, t (or dd, dd, t).

  • 4-Ethyl: 1,2,4-substitution. Expect d, s, d (with meta coupling).

  • 5-Ethyl: 1,2,5-substitution. Expect d, dd, d .

  • 6-Ethyl: 1,2,6-substitution. Expect d, t, d (but chemically unlikely due to steric clash with COOH).

3.4 Structural Connectivity Diagram (HMBC)

To irrefutably prove the ethyl group is at position 3 (adjacent to the amine), Heteronuclear Multiple Bond Correlation (HMBC) is used.

Connectivity C1 C1 (COOH) C2 C2 (C-NH3+) C3 C3 (C-Ethyl) C4 C4 (CH) C4->C2 3J C5 C5 (CH) C6 C6 (CH) C6->C1 3J Ethyl_CH2 Ethyl CH2 Ethyl_CH2->C2 3J (Key) Ethyl_CH2->C3 2J Ethyl_CH2->C4 3J Ethyl_CH3 Ethyl CH3

Caption: Key HMBC correlations. The correlation from the Ethyl-CH₂ protons to C2 (the quaternary carbon bearing the amine) is the definitive proof of the 3-ethyl position.

Synthesis & Causality

Understanding the synthetic origin validates the structure. This compound is typically accessed via Hofmann rearrangement of 3-ethylphthalimide or reduction of 2-nitro-3-ethylbenzoic acid.

  • Pathway Validation: If synthesized from 3-ethyl-2-nitrobenzoic acid, the ethyl group's position is fixed relative to the carboxyl group prior to the amine formation, reducing the likelihood of isomerization.

References
  • PubChem Compound Summary. (2025). 2-Amino-3-ethylbenzoic acid.[1][2] National Center for Biotechnology Information. [Link]

  • SDBS Spectral Database. (2024). 1H NMR of 2-Amino-3-methylbenzoic acid (Analog Reference). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constant analysis).

Sources

2-Amino-3-ethylbenzoic acid hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 2-Amino-3-ethylbenzoic acid hydrochloride , a specialized substituted anthranilic acid derivative. It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class and fused heterocyclic systems like quinazolinones.

Chemical Identity & Physiochemical Constitution[1][2][3][4]

This section establishes the fundamental chemical constants required for stoichiometric calculations and quality control.

Molecular Specifications
ParameterValue
IUPAC Name 2-Amino-3-ethylbenzoic acid hydrochloride
Synonyms 3-Ethylanthranilic acid HCl; 3-Ethyl-2-aminobenzoic acid hydrochloride
CAS Number (Free Acid) 5437-40-1
CAS Number (Salt) Not widely listed; derived as 1:1 stoichiometric salt
Molecular Formula C₉H₁₂ClNO₂ (Salt) / C₉H₁₁NO₂ (Free Acid)
Molecular Weight 201.65 g/mol (Salt) / 165.19 g/mol (Free Acid)
Appearance Off-white to beige crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics
Structural Connectivity

The compound features a benzene core substituted with a carboxylic acid at C1, an amine at C2 (protonated in the salt form), and an ethyl group at C3. The C3-ethyl substitution is sterically significant, influencing the planarity of the amine relative to the ring and affecting subsequent cyclization kinetics.

Figure 1: Structural connectivity highlighting the ortho-substitution pattern. The proximity of the ethyl group to the amine (C2-C3) introduces steric hindrance that distinguishes this molecule from unsubstituted anthranilic acid.

Synthetic Pathways & Manufacturing

Synthesizing 2-amino-3-ethylbenzoic acid with high regioselectivity is challenging due to the directing effects of the ethyl group. Two primary routes exist: the Isatin Oxidation Route (preferred for specificity) and the Nitration Route (preferred for bulk cost, though lower yield).

Route A: Oxidative Ring Opening of 7-Ethylisatin (Preferred)

This method guarantees the correct isomer because the nitrogen is pre-positioned ortho to the carbonyl before the ring opens.

Mechanism:

  • Starting Material: 7-Ethylindoline-2,3-dione (7-Ethylisatin).

  • Oxidation: Treatment with Hydrogen Peroxide (

    
    ) in Sodium Hydroxide (NaOH).
    
  • Hydrolysis: The isatin ring cleaves to form the sodium salt of the anthranilic acid.

  • Acidification: Conversion to the hydrochloride salt.

Synthesis_Isatin Start 7-Ethylisatin (C10H9NO2) Inter Intermediate: Isatoic Anhydride Species Start->Inter H2O2, NaOH Oxidative Cleavage Product 2-Amino-3-ethylbenzoic Acid (Sodium Salt) Inter->Product Hydrolysis Decarboxylation Final Target: HCl Salt Precipitation Product->Final Conc. HCl pH < 1

Figure 2: The Isatin oxidative cleavage pathway ensures 100% regioselectivity for the 2-amino-3-ethyl isomer.

Experimental Protocol (Bench Scale)

Note: Perform in a fume hood. Reagents are corrosive.

  • Dissolution: Suspend 10.0 g (57 mmol) of 7-ethylisatin in 100 mL of 5% NaOH solution.

  • Oxidation: Cool to 5°C. Add 30%

    
     (20 mL) dropwise over 30 minutes. Maintain temperature <10°C to prevent over-oxidation.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. The deep orange isatin color should fade to pale yellow.

  • Workup: Acidify carefully with conc. HCl to pH 4.0 to precipitate the free acid. Filter and wash with cold water.

  • Salt Formation: Dissolve the wet cake in minimal methanol. Add 1.1 equivalents of 4M HCl in dioxane. Add diethyl ether to precipitate the hydrochloride salt .

  • Drying: Dry under vacuum at 40°C over

    
    .
    

Analytical Characterization

Validating the identity of the hydrochloride salt requires confirming the ethyl group integration and the ionic chloride counter-ion.

Nuclear Magnetic Resonance (NMR)

The ethyl group introduces distinct aliphatic signals, while the aromatic region shows a specific splitting pattern (ABC system) due to the 1,2,3-substitution.

NucleusShift (

ppm)
MultiplicityAssignment
1H 1.25Triplet (

Hz)

(Methyl)
1H 2.65Quartet (

Hz)

(Methylene)
1H 6.80 - 7.80MultipletAromatic Ring Protons (H4, H5, H6)
1H ~9.50Broad Singlet

(Ammonium, exchangeable)
HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm and 330 nm (Anthranilates fluoresce/absorb strongly).

  • Retention Time: Expect ~12-14 min (elutes later than unsubstituted anthranilic acid due to the ethyl lipophilicity).

Pharmaceutical Applications

This compound is not a drug itself but a high-value pharmacophore building block .

NSAID Development (Fenamates)

Substituted anthranilic acids are the precursors to Fenamates (e.g., Mefenamic acid, Tolfenamic acid). The 3-ethyl group increases lipophilicity (


) and alters the torsional angle of the diphenylamine bond in the final drug, potentially enhancing COX-2 selectivity by restricting conformational freedom.
Quinazolinone Synthesis

Reacting 2-amino-3-ethylbenzoic acid with formamide or urea yields 8-ethylquinazolin-4(3H)-one . These fused heterocycles are privileged scaffolds in medicinal chemistry, investigated for:

  • Anticonvulsant activity.

  • Antihypertensive properties.[1]

Applications Core 2-Amino-3-ethylbenzoic Acid NSAID Fenamate NSAIDs (COX Inhibitors) Core->NSAID + Aryl Halide (Ullmann Coupling) Quin 8-Ethylquinazolinones (Kinase Inhibitors) Core->Quin + Urea/Formamide (Cyclization)

Figure 3: The divergent synthesis utility of the 3-ethylanthranilic acid scaffold.

References

  • Organic Syntheses . (n.d.). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous Protocol). Organic Syntheses, Coll. Vol. 10, p.11. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 226044, 2-Amino-3-ethylbenzoic acid. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling of 2-Amino-3-ethylbenzoic Acid Hydrochloride

[1]

Executive Summary & Compound Significance

2-Amino-3-ethylbenzoic acid hydrochloride (2-A-3-EBA-HCl) represents a critical class of ortho-aminobenzoic acid derivatives, serving as a high-value synthon in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs), anthranilic diamide insecticides (e.g., analogs of chlorantraniliprole), and kinase inhibitors.[1][2]

Unlike its free acid counterpart, the hydrochloride salt form introduces a distinct ionic character that fundamentally alters its solubility landscape. While the free acid exhibits lipophilic tendencies favored by solvents like 1,4-dioxane and acetone, the hydrochloride salt demands protic, high-dielectric environments for optimal dissolution.

This guide provides a definitive technical framework for characterizing the solubility of 2-A-3-EBA-HCl.[1] By synthesizing data from homologous methyl-analogs and establishing a self-validating experimental protocol, we define the thermodynamic boundaries required for efficient recrystallization and process scale-up.[1]

Physicochemical Context & Solubility Landscape[3][4][5][6]

Structural Dynamics: The Salt Effect

The solubility behavior of 2-A-3-EBA-HCl is governed by the competition between lattice energy (ionic interactions between the protonated ammonium group


solvation enthalpy1
  • Free Acid Behavior: Dominated by intermolecular hydrogen bonding (dimerization) and

    
    -stacking.[1][2] Soluble in moderately polar aprotic solvents (Acetone, Ethyl Acetate).[2]
    
  • Hydrochloride Salt Behavior: The protonation of the amine at position 2 disrupts the internal hydrogen bond with the carboxylic acid. The crystal lattice becomes ionic.[1] Consequently, solubility shifts drastically toward Polar Protic solvents capable of stabilizing the ion pair.

Predicted Solubility Profile (Solvent Class Analysis)

Based on thermodynamic data from the homologous 2-amino-3-methylbenzoic acid system and general aminobenzoic acid salt principles.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Protic Methanol, Ethanol, WaterHigh Strong ion-dipole interactions; H-bond donation stabilizes

.[1][2]
Polar Aprotic DMSO, DMF, NMPVery High High dielectric constant dissociates the salt; strong cation solvation.[2]
Dipolar Aprotic Acetone, AcetonitrileModerate to Low Insufficient H-bonding to stabilize the anion; often used as anti-solvents for salts.[1][2]
Non-Polar Toluene, Hexane, ChloroformNegligible High energy penalty for cavity formation; inability to solvate ions.[2]

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility data for your specific batch of 2-A-3-EBA-HCl, follow this self-validating gravimetric workflow. This protocol minimizes error from supersaturation and solvent evaporation.[1][2]

Reagents & Equipment
  • Compound: 2-Amino-3-ethylbenzoic acid hydrochloride (>99% purity).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).[2]

  • Apparatus: Double-jacketed glass vessel (50 mL), circulating water bath (

    
     K), magnetic stirrer, 0.22 
    
    
    PTFE syringe filters.[2]
Step-by-Step Methodology
  • Saturation Equilibrium:

    • Add excess 2-A-3-EBA-HCl to 20 mL of the target solvent in the jacketed vessel.

    • Set the circulating bath to the starting temperature (e.g., 278.15 K).[2]

    • Stir continuously for 8 hours to ensure equilibrium. (Validation: Measure concentration at 6h and 8h; if

      
      , equilibrium is reached).
      
  • Phase Separation:

    • Stop stirring and allow the suspension to settle for 30 minutes.

    • Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant.[2]

    • Filter immediately through a 0.22

      
       filter into a pre-weighed weighing bottle (
      
      
      ).[1][2]
  • Gravimetric Analysis:

    • Weigh the bottle with the solution (

      
      ).[2]
      
    • Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.

    • Weigh the dried residue (

      
      ).[1][2]
      
  • Calculation:

    • Calculate the mole fraction solubility (

      
      ) using the molar masses of the solute (
      
      
      ) and solvent (
      
      
      ).[2]
12

Process Optimization: Crystallization Workflow

The following diagram illustrates the decision logic for selecting a solvent system for purification, based on the solubility data generated above.

CrystallizationWorkflowStartStart: Crude 2-A-3-EBA-HClSolubilityTestPerform Solubility Screen(MeOH, EtOH, Acetone, Water)Start->SolubilityTestDecision1High Solubility inHot Alcohol?SolubilityTest->Decision1RouteACooling Crystallization(Single Solvent)Decision1->RouteAYes (Steep Curve)RouteBAnti-Solvent CrystallizationDecision1->RouteBNo (Flat Curve)StepA1Dissolve in boiling EtOHRouteA->StepA1StepB1Dissolve in Min. Vol. MeOHRouteB->StepB1StepA2Slow Cool to 5°CStepA1->StepA2FilterFiltration & DryingStepA2->FilterStepB2Add Acetone/Ethyl Acetate(Dropwise)StepB1->StepB2StepB2->FilterYieldCheckCheck Yield & PurityFilter->YieldCheck

Figure 1: Decision matrix for the purification of aminobenzoic acid salts based on solubility profiling.

Thermodynamic Modeling

To extrapolate solubility data beyond experimental points (essential for process safety), apply the Modified Apelblat Equation . This model has been successfully validated for the homologous 2-amino-3-methylbenzoic acid system [1].[1]

  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Temperature (Kelvin).[1][2][4][5][6][7]
    
  • 
     : Empirical parameters derived from your gravimetric data regression.
    

Interpretation:

  • A positive enthalpy of dissolution (

    
    ) indicates an endothermic process, confirming that solubility increases with temperature—a critical parameter for cooling crystallization design.[2]
    

References

  • Ye, J., et al. (2021).[2][8] "Solubility of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents..." Journal of Chemical & Engineering Data. [1][2]

  • Cen, Z. (2021).[1][2][9] "Solubility Determination and Thermodynamic Correlation of 3-Amino-2-methylbenzoic Acid..." Journal of Chemical & Engineering Data. [1][2]

  • BenchChem Technical Support. "Synthesis and Purification of Aminobenzoic Acid Derivatives."

  • PubChem Compound Summary. "2-Amino-3-methylbenzoic acid."[1][10] National Center for Biotechnology Information.[1][2]

2-Amino-3-ethylbenzoic acid hydrochloride melting point determination

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermal Characterization of 2-Amino-3-ethylbenzoic Acid Hydrochloride: A Protocol for Melting Point Determination in Drug Discovery

Abstract This technical guide provides a rigorous methodology for determining the melting point (MP) and thermal profile of 2-Amino-3-ethylbenzoic acid hydrochloride (CAS: 1803586-54-0). As a specialized intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits complex thermal behavior characteristic of amino acid hydrochloride salts—specifically, the competition between crystal lattice fusion and chemical decomposition (decarboxylation/dehydrohalogenation). This document outlines a self-validating workflow combining Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and visual capillary methods to generate regulatory-grade characterization data.

Introduction: The Challenge of Salt Characterization

In drug development, the melting point is a Critical Quality Attribute (CQA) used for identity confirmation and purity assessment.[1] However, for hydrochloride salts of anthranilic acid derivatives like 2-amino-3-ethylbenzoic acid hydrochloride , a simple capillary melting point is often insufficient and misleading.

Unlike their free acid counterparts, which typically melt cleanly (e.g., 2-aminobenzoic acid melts at ~144–148°C), hydrochloride salts possess high lattice energy and often undergo decomposition prior to or concurrent with melting . Common thermal events include:

  • Desolvation: Loss of lattice water (if hygroscopic).

  • Dissociation: Loss of HCl gas.[2]

  • Decarboxylation: Loss of CO₂ to form 2-ethylaniline derivatives.

Therefore, "melting point" for this compound is better defined as a decomposition onset temperature (


) .
Compound Profile
PropertyDetail
Chemical Name 2-Amino-3-ethylbenzoic acid hydrochloride
CAS Number 1803586-54-0
Molecular Formula C₉H₁₁NO₂[2][3][4][5][6][7][8][9][10][11] · HCl
Molecular Weight 201.65 g/mol
Structural Class Anthranilic acid derivative (HCl salt)
Expected Behavior High melting/decomposition range (>180°C); potential for sublimation.

Experimental Workflow

To ensure scientific integrity, the determination must follow a tiered approach. Do not rely on a single method.

ThermalAnalysisWorkflow Sample Raw Sample (2-Amino-3-ethylbenzoic acid HCl) Drying Vacuum Drying (40°C, <50 mbar, P₂O₅) Sample->Drying TGA Step 1: TGA (Volatile Screening) Drying->TGA Decision Mass Loss < 100°C? TGA->Decision DSC Step 2: DSC (Quantification) Decision->DSC No (Anhydrous) Redry Re-dry Sample Decision->Redry Yes (>1%) Capillary Step 3: Visual Capillary (Validation) DSC->Capillary Report Final Report: Tonset (Melt/Decomp) Capillary->Report

Figure 1: Validated workflow for thermal characterization of hygroscopic HCl salts.

Detailed Protocols

Phase 1: Sample Preparation & Drying (Crucial)

Amino acid salts are hygroscopic. Absorbed moisture acts as a plasticizer, artificially depressing the melting point (colligative property).

  • Protocol: Dry 500 mg of sample in a vacuum oven at 40°C over phosphorus pentoxide (P₂O₅) for 24 hours.

  • Validation: Verify constant weight before analysis.

Phase 2: Thermogravimetric Analysis (TGA)

Perform TGA before DSC to identify desolvation events that could be mistaken for melting endotherms.

  • Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.

  • Parameters:

    • Sample Mass: 5–10 mg.

    • Pan: Alumina (

      
      ), open.
      
    • Ramp: 10°C/min from 30°C to 300°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Interpretation:

    • Mass loss < 100°C: Residual solvent/moisture.

    • Mass loss > 150°C: Decomposition (likely loss of HCl or CO₂).

    • Note: If mass loss coincides with the DSC endotherm, the event is decomposition, not pure melting.

Phase 3: Differential Scanning Calorimetry (DSC)

This provides the definitive onset temperature.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Parameters:

    • Pan: Hermetically sealed aluminum pan with a pinhole (allows gas escape to prevent pan deformation while containing the melt).

    • Ramp: 5°C/min (slower rate improves resolution between melt and decomp).

  • Data Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) . This is the regulatory standard, not the peak temperature.
      
    • Look for a sharp endotherm followed immediately by erratic baselines (signifying decomposition).

Phase 4: Visual Capillary Method (USP <741>)

Used to correlate thermodynamic data with visual observation.

  • Apparatus: SRS OptiMelt or Büchi Melting Point apparatus.

  • Protocol:

    • Pack capillary to 3 mm height.

    • Rapid ramp (10°C/min) to 150°C.

    • Slow ramp (1°C/min) until event.

  • Observation: Record the "Collapse Point" (darkening/shrinking) and "Meniscus Point" (liquid formation). For HCl salts, the liquid often turns brown/black immediately (charring).

Data Interpretation & Troubleshooting

The table below guides the interpretation of conflicting data between DSC and Visual methods.

Observation (Visual)Observation (DSC)InterpretationAction
Sample darkens, no clear liquidBroad endothermDecomposition Report as "Decomposition temperature" (

).
Clear liquid forms, then darkensSharp endothermTrue Melting Report

as Melting Point.
Droplets on capillary wallsEndotherm + Mass Loss (TGA)Sublimation/HCl Loss Use sealed DSC pans to suppress sublimation.
Bubbling in liquidSharp endothermMelting w/ Gas Evolution Likely decarboxylation. Report as Melt/Decomp.

Logic for Decomposition vs. Melting

Understanding the specific pathway for 2-Amino-3-ethylbenzoic acid HCl is vital.

DecompLogic Compound 2-Amino-3-ethylbenzoic acid HCl (Solid Lattice) Heat Heat Input Compound->Heat PathA Path A: Dissociation (Loss of HCl gas) Heat->PathA Open System PathB Path B: Fusion (Liquid Phase) Heat->PathB Sealed System ProductA Free Acid (Solid) + HCl (Gas) PathA->ProductA PathC Path C: Decarboxylation (Loss of CO₂) PathB->PathC T > Melt ProductB Melt (Liquid) PathB->ProductB ProductC 2-Ethylaniline Derivatives PathC->ProductC

Figure 2: Thermal pathways. Path A dominates in open capillaries; Path B is favored in sealed DSC pans.

Conclusion

For 2-Amino-3-ethylbenzoic acid hydrochloride , a single "melting point" number is scientifically invalid without context. The expected behavior is a decomposition onset likely in the range of 180°C–220°C (based on structural analogs like 3-hydroxyanthranilic acid HCl).

Final Recommendation: Report the value as: "Melting point (decomposition): [Onset Temp] °C (DSC, 5°C/min, sealed pan)." This ensures reproducibility and compliance with rigorous drug development standards.

References

  • Stanford Research Systems . (n.d.).[12] Determination of Melting Points According to Pharmacopeia. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH) . (2018). Thermal decomposition of amino acids. PubMed Central. Retrieved February 4, 2026, from [Link]

Sources

Structural Elucidation and Spectral Analysis of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Guide for 1H and 13C NMR Characterization

Introduction & Significance

2-Amino-3-ethylbenzoic acid (often referred to as 3-ethylanthranilic acid) is a critical pharmacophore and intermediate in the synthesis of quinazolinone-based alkaloids and agrochemicals. In its hydrochloride salt form, the compound exhibits distinct spectral properties compared to its free base, primarily due to the protonation of the amine moiety (


).

This guide provides a definitive protocol for the structural confirmation of 2-Amino-3-ethylbenzoic acid hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR). It addresses the specific challenges of analyzing zwitterionic/salt species, such as solubility and proton exchange, and offers a self-validating logic for spectral assignment.

Materials and Methods

Solvent Selection Strategy

For the hydrochloride salt, DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

  • Solubility: The ionic lattice of the HCl salt is insoluble in non-polar solvents like

    
    .[1]
    
  • Exchangeable Protons: DMSO-d6 is aprotic and polar, which slows the chemical exchange of labile protons (

    
     and 
    
    
    
    ), allowing them to be observed as distinct (though broad) peaks. In
    
    
    , these signals would disappear due to deuterium exchange.[1]
Sample Preparation Protocol

To ensure high-resolution spectra without line broadening due to viscosity or concentration effects, follow this workflow:

SamplePrep Weigh 1. Weighing 10-15 mg Sample Solvent 2. Solvation 0.6 mL DMSO-d6 (0.03% TMS) Weigh->Solvent Mix 3. Homogenization Vortex (30s) or Mild Sonication Solvent->Mix Transfer 4. Transfer Filter into 5mm NMR Tube Mix->Transfer Acquire 5. Acquisition Lock & Shim (Target: TMS < 0.5 Hz width) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for polar salt analysis.

1H NMR Spectral Analysis (400 MHz, DMSO-d6)

Predicted Spectral Data & Assignment

The proton spectrum is characterized by three distinct regions: the exchangeable protons (downfield), the aromatic region (mid-field), and the aliphatic ethyl group (upfield).

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentStructural Logic
13.10 Broad Singlet1H--COOHCarboxylic acid proton; highly deshielded.
8.50 - 9.50 Broad Singlet3H-

Ammonium protons. Broadened due to quadrupolar relaxation of

and exchange.[1]
7.75 Doublet (dd)1H

H-6Ortho to electron-withdrawing -COOH; most deshielded aromatic proton.
7.42 Doublet (d)1H

H-4Adjacent to ethyl group; meta to -COOH.
7.15 Triplet (t)1H

H-5Meta to both substituents; couples to H-4 and H-6.
2.75 Quartet2H


Methylene of ethyl group.
1.18 Triplet3H


Methyl of ethyl group.[1]
Interpretation & Causality
  • The Salt Effect (

    
    ):  In the free base, the amine protons typically appear around 5.0–6.0 ppm.[1] The formation of the hydrochloride salt protonates the nitrogen, creating a positive charge that exerts a strong inductive (-I) effect. This deshields the ortho/para ring protons and shifts the nitrogen protons themselves significantly downfield (8.5+ ppm).
    
  • Aromatic Coupling (AMX System): The aromatic ring has protons at positions 4, 5, and 6.[1]

    • H-6 is chemically distinct due to the proximity of the carbonyl cone of anisotropy (deshielding zone).

    • H-5 appears as a pseudo-triplet because the coupling constants

      
       and 
      
      
      
      are nearly identical (~7.5–7.8 Hz).

CouplingLogic Ethyl Ethyl Group (-CH2-CH3) Split1 Methylene (-CH2-) Splits into Quartet (n+1 rule, n=3 neighbors) Ethyl->Split1 Split2 Methyl (-CH3) Splits into Triplet (n+1 rule, n=2 neighbors) Ethyl->Split2 Aromatic Aromatic Ring (Positions 4, 5, 6) H6 H-6 (Ortho to COOH) Deshielded (Downfield) Aromatic->H6 H5 H-5 (Meta to COOH) Couples to H-4 & H-6 (Triplet) Aromatic->H5 H6->H5 Ortho Coupling (J ~7.8 Hz)

Figure 2: Spin-spin coupling logic for the ethyl and aromatic subsystems.

13C NMR Spectral Analysis (100/150 MHz, DMSO-d6)

Predicted Spectral Data

The 13C spectrum confirms the carbon skeleton. Note that quaternary carbons (C-q) will have significantly lower intensity than CH/CH3 carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Chemical Shift (δ ppm)Carbon TypeAssignmentNotes
169.5 C-qC=O (Carboxyl)Typical acid carbonyl shift.[1]
140.2 C-qC-2 (C-N)Attached to the ammonium group.
135.5 C-qC-3 (C-Ethyl)Attached to the ethyl group.
131.8 CHC-4Aromatic methine.[1]
130.5 CHC-6Aromatic methine (ortho to COOH).[1]
126.0 CHC-5Aromatic methine.[1]
118.5 C-qC-1 (C-COOH)Ipso carbon; often shielded by resonance.
25.8

Ethyl Methylene-
14.2

Ethyl Methyl-
Structural Validation Logic

To validate that the ethyl group is at position 3 (and not 4 or 5):

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is the "gold standard" for connectivity.[1]

    • Look for a correlation between the Ethyl

      
       protons (2.75 ppm)  and C-3 (135.5 ppm) andC-2 (140.2 ppm) .
      
    • Crucially, the Ethyl

      
       should show a 3-bond correlation to the C-4 aromatic carbon (131.8 ppm) . If the ethyl group were at position 4, the splitting patterns and HMBC correlations would be drastically different (symmetric substitution).
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1]

  • Royal Society of Chemistry. (n.d.). ChemSpider: 2-Amino-3-ethylbenzoic acid. Link

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Search: Anthranilic acid derivatives for comparative shifts). Link[1]

  • Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Disclaimer: The spectral data provided above are high-fidelity predictions based on standard chemical shift increments and analogous anthranilic acid salts. Experimental results may vary slightly (±0.2 ppm) depending on concentration, temperature, and water content in the DMSO-d6 solvent.

Sources

Mass spectrometry fragmentation pattern of 2-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-ethylbenzoic Acid

Abstract

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation patterns of 2-Amino-3-ethylbenzoic acid (C₉H₁₀NO₂, Molecular Weight: 165.18 g/mol ). As a substituted anthranilic acid derivative, its structural elucidation is critical in various fields, including drug development and metabolite identification. This document synthesizes foundational mass spectrometry principles with fragmentation behaviors of analogous structures—benzoic acids, alkylated aromatics, and aminobenzoic acids—to forecast its fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves within a mass spectrometer.

Introduction and Scientific Context

2-Amino-3-ethylbenzoic acid is an aromatic compound featuring three key functional groups: a carboxylic acid, a primary amine, and an ethyl group on the benzene ring. The relative positioning of the amino and carboxyl groups (ortho) and the adjacent ethyl group creates unique electronic and steric environments that profoundly influence its fragmentation in mass spectrometry. Understanding these fragmentation pathways is paramount for unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic chemistry.

This guide moves beyond a simple cataloging of fragments to explain the causal chemical principles driving bond cleavages. We will explore how different ionization techniques—the hard ionization of EI and the soft ionization of ESI—produce distinct primary ions (a radical cation versus a protonated or deprotonated molecule) and, consequently, divergent fragmentation cascades.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (70 eV) imparts significant energy, inducing the formation of a radical cation (M•⁺) at m/z 165, which then undergoes extensive fragmentation. The resulting mass spectrum is a complex fingerprint rich in structural information. The primary fragmentation routes are dictated by the stability of the resulting ions and neutral losses.

Key EI Fragmentation Pathways:
  • α-Cleavage of the Ethyl Group: The most favorable initial fragmentation is often the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage. This results in the loss of a methyl radical (•CH₃).

    • [M - 15]⁺: Loss of •CH₃ (15 Da) leads to a highly stable, resonance-delocalized cation at m/z 150 .

  • Loss of Hydroxyl Radical: A characteristic fragmentation of aromatic carboxylic acids is the loss of the hydroxyl radical (•OH) from the carboxyl group.

    • [M - 17]⁺: Loss of •OH (17 Da) forms a stable acylium ion at m/z 148 .

  • The "Ortho Effect" - Loss of Water: The proximity of the amino and carboxylic acid groups can facilitate an intramolecular rearrangement, leading to the elimination of a neutral water molecule. This is a well-documented phenomenon for ortho-substituted compounds.

    • [M - 18]•⁺: Loss of H₂O (18 Da) produces a radical cation at m/z 147 .

  • Decarboxylation: Loss of the entire carboxyl group as a radical is another possible pathway.

    • [M - 45]⁺: Loss of •COOH (45 Da) results in an ion at m/z 120 .

Secondary fragmentations provide further structural confirmation. For instance, the prominent m/z 105 peak characteristic of benzoic acid itself (loss of •OH) is not expected to be a primary fragment here, but subsequent loss of CO from ions like m/z 148 could lead to fragments in that mass range. The base peak in the spectrum would likely be the most stable cation formed, predicted here to be the m/z 150 ion resulting from methyl loss.

EI_Fragmentation_of_2_Amino_3_ethylbenzoic_acid Predicted EI Fragmentation Pathway M 2-Amino-3-ethylbenzoic acid [M]•+ m/z 165 F150 [M - •CH3]+ m/z 150 (Base Peak) M->F150 - •CH3 (15 Da) F148 [M - •OH]+ m/z 148 M->F148 - •OH (17 Da) F147 [M - H2O]•+ m/z 147 (Ortho Effect) M->F147 - H2O (18 Da) F120 [M - •COOH]+ m/z 120 M->F120 - •COOH (45 Da) F122 [M - •CH3 - CO]+ m/z 122 F150->F122 - CO (28 Da) ESI_Positive_Fragmentation Predicted ESI+ Fragmentation Pathway MH [M+H]+ m/z 166 F148 [M+H - H2O]+ m/z 148 MH->F148 - H2O (18 Da) F149 [M+H - NH3]+ m/z 149 MH->F149 - NH3 (17 Da) F120 [M+H - H2O - CO]+ m/z 120 F148->F120 - CO (28 Da)

Caption: Predicted ESI+ fragmentation of 2-Amino-3-ethylbenzoic acid.

Negative Ion Mode (ESI-)

In ESI-, the carboxylic acid is deprotonated to form the precursor ion [M-H]⁻ at m/z 164 . The fragmentation of this anion is typically dominated by a single, highly favorable pathway.

  • Decarboxylation: The loss of carbon dioxide from a deprotonated carboxylic acid is an extremely common and energetically favorable fragmentation pathway in negative ion mode. This is often the only significant fragment observed.

    • [M-H - CO₂]⁻: Loss of CO₂ (44 Da) produces the base peak in the MS/MS spectrum at m/z 120 .

The stability of the resulting 2-ethylaniline anion makes this a very clean and predictable fragmentation, which is highly useful for targeted quantification methods like Multiple Reaction Monitoring (MRM).

ESI_Negative_Fragmentation Predicted ESI- Fragmentation Pathway MH_neg [M-H]− m/z 164 F120_neg [M-H - CO2]− m/z 120 (Base Peak) MH_neg->F120_neg - CO2 (44 Da)

Caption: Predicted ESI- fragmentation of 2-Amino-3-ethylbenzoic acid.

Summary of Predicted Fragments

The following table summarizes the key predicted ions for 2-Amino-3-ethylbenzoic acid across the different ionization modes.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Identity
EI 165 ([M]•⁺)150•CH₃ (15 Da)[M - methyl]⁺
148•OH (17 Da)[M - hydroxyl]⁺
147H₂O (18 Da)[M - water]•⁺
ESI+ 166 ([M+H]⁺)148H₂O (18 Da)[M+H - water]⁺
149NH₃ (17 Da)[M+H - ammonia]⁺
120H₂O + CO (46 Da)[M+H - water - CO]⁺
ESI- 164 ([M-H]⁻)120CO₂ (44 Da)[M-H - carbon dioxide]⁻

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust framework for acquiring high-quality mass spectra of 2-Amino-3-ethylbenzoic acid.

Objective: To resolve 2-Amino-3-ethylbenzoic acid chromatographically and obtain its characteristic fragmentation patterns in both positive and negative ESI modes.

Materials:

  • 2-Amino-3-ethylbenzoic acid standard

  • LC-MS grade acetonitrile (ACN) and water

  • LC-MS grade formic acid (FA)

  • A high-performance liquid chromatography (HPLC) or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Amino-3-ethylbenzoic acid in 50:50 ACN:water.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Ramp to 95% B

      • 5.0 - 6.0 min: Hold at 95% B

      • 6.1 - 8.0 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, run sequentially in positive and negative modes.

    • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 800 L/h.

    • Collision Gas: Argon.

    • MS1 Scan: Scan from m/z 50-300 to identify the precursor ions ([M+H]⁺ at m/z 166 and [M-H]⁻ at m/z 164).

    • MS2 (Product Ion Scan):

      • Select precursor ions m/z 166 (ESI+) and m/z 164 (ESI-).

      • Apply a ramp of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. This ensures both low-energy (primary fragments) and high-energy (secondary fragments) pathways are observed.

  • Data Analysis and Validation:

    • Confirm the presence of the precursor ions at the expected m/z values in the MS1 scans.

    • Analyze the MS2 spectra and compare the observed product ions against the predicted fragments in the table above. The presence of the predicted high-abundance fragments (e.g., m/z 148 in ESI+, m/z 120 in ESI-) validates the method and confirms the compound's identity.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid. Retrieved from [Link]

  • Harvey, D. J. (2005). Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. Retrieved from [Link]

  • Gautam, N., & Sahu, N. K. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6420. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Frontiers in Space Technologies, 3. Retrieved from [Link]

  • University of Arizona. (n.

Potential Biological Activities of Aminobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural foundation for diverse therapeutic classes ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to local anesthetics and emerging anticancer agents.[1] This guide analyzes the distinct pharmacological profiles of ortho- (anthranilic acid) and para- (PABA) aminobenzoic acid derivatives. It provides researchers with a mechanistic understanding of structure-activity relationships (SAR), validated synthetic protocols, and biological evaluation workflows.

Structural Scaffolds & Pharmacological Divergence

The biological activity of aminobenzoic acid is dictated by the regioisomerism of the amino group relative to the carboxylic acid. This positional variance fundamentally alters the molecule's electronic landscape and binding potential.

The Ortho-Scaffold (Anthranilic Acid)
  • Core Utility: Precursor to "Fenamates" (NSAIDs) and Quinazolinones.

  • Key Mechanism: The proximity of the amino and carboxyl groups allows for intramolecular hydrogen bonding (pseudo-six-membered ring), which is critical for binding to the Cyclooxygenase (COX) active site.

  • Major Derivatives: Mefenamic acid, Diclofenac (structural analogue), Tranilast.

The Para-Scaffold (PABA)
  • Core Utility: Folate metabolism antagonists and Local Anesthetics.

  • Key Mechanism:

    • Metabolic Antagonism: PABA is the natural substrate for dihydropteroate synthase (DHPS). Sulfonamides (PABA mimetics) competitively inhibit this enzyme.

    • Ion Channel Blockade: Esterification of the carboxyl group (e.g., Procaine, Benzocaine) confers lipophilicity, allowing penetration into nerve membranes to block voltage-gated sodium channels.

Mechanistic Classes & Structure-Activity Relationships (SAR)

Anti-Inflammatory Agents (Fenamates)

The N-arylanthranilic acids (Fenamates) act primarily by inhibiting COX-1 and COX-2 enzymes.

  • SAR Insight: Substitution on the N-aryl ring is pivotal.

    • 3'-substitution (e.g., Flufenamic acid) forces the two aromatic rings to be non-coplanar, a conformation required to fit the hydrophobic pocket of the COX enzyme.

    • Electronic effects: Electron-withdrawing groups (e.g., -CF3, -Cl) on the N-aryl ring enhance potency and metabolic stability.

Antimicrobial & Anticancer Schiff Bases

Derivatization of the primary amine of PABA to form Schiff bases (imines) creates compounds with broad-spectrum antimicrobial and cytotoxic activity.[2]

  • SAR Insight:

    • Antimicrobial: Electron-withdrawing groups (e.g., -NO2, -Br) on the aldehyde-derived aromatic ring significantly lower Minimum Inhibitory Concentrations (MIC).

    • Anticancer: Hydrophobicity plays a major role; bulky lipophilic groups enhance cell membrane permeability, increasing cytotoxicity against lines like HepG2.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent signaling pathways targeted by these scaffolds.

G Anthranilic Anthranilic Acid (Ortho-isomer) Fenamates N-Aryl Derivatives (Fenamates) Anthranilic->Fenamates Ullmann Condensation PABA PABA (Para-isomer) Esters Benzoate Esters (Anesthetics) PABA->Esters Esterification Schiff Schiff Bases (Imines) PABA->Schiff Condensation Folate Folate Synthesis (DHPS Competition) PABA->Folate Substrate Mimicry COX COX-1 / COX-2 Inhibition Fenamates->COX Anti-inflammatory Kinase Kinase Inhibition (MAPK/Hedgehog) Fenamates->Kinase Anticancer NaChannel Na+ Channel Blockade Esters->NaChannel Anesthetic Schiff->Kinase Cytotoxicity

Caption: Divergent pharmacological pathways of ortho- vs. para-aminobenzoic acid scaffolds.

Technical Workflow: Synthesis & Evaluation

Protocol A: Synthesis of N-Aryl Anthranilic Acid (Ullmann Condensation)

This protocol synthesizes a "Fenamate" scaffold. The reaction requires a copper catalyst to facilitate the nucleophilic aromatic substitution.

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • Substituted Aniline (e.g., 2,3-dimethylaniline) (1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Copper (II) Oxide (CuO) catalyst (0.1 eq)

  • Solvent: DMF or Isoamyl alcohol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid and the substituted aniline in the solvent.

  • Base Addition: Add anhydrous

    
    .[3] Note: This neutralizes the HCl generated, driving the equilibrium forward.
    
  • Catalysis: Add the CuO catalyst.

  • Reflux: Heat the mixture to reflux (approx. 130-140°C) for 6–10 hours. Monitor via TLC (Mobile phase: Benzene:Methanol 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water and acidify with dilute HCl to pH 3–4. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure N-aryl anthranilic acid derivative.

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Standard broth microdilution assay to evaluate Schiff base derivatives.

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Resazurin dye (viability indicator)

Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range:

    
     to 
    
    
    
    ).
    • Control: Include a DMSO solvent control (max 1% v/v) to ensure no toxicity from the solvent itself.

  • Incubation: Add

    
     of bacterial suspension to each well. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: Add

    
     of Resazurin solution (0.01%). Incubate for 2 hours.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Data Presentation: Comparative Activity Profile

The following table summarizes the biological activity of key aminobenzoic acid derivatives reported in recent literature.

Scaffold ClassDerivative TypeTarget / OrganismActivity Metric (IC50 / MIC)Ref
PABA Schiff Base (Salicylaldehyde-PABA)S. aureus (MRSA)MIC:

[1]
PABA Schiff Base (5-Nitrofurfural-PABA)C. albicans (Fungi)MIC:

[1]
Anthranilic N-Aryl (Mefenamic Acid analog)COX-2 EnzymeIC50:

[2]
Anthranilic Diamide DerivativeP-glycoprotein (Cancer)IC50:

(Reversal of resistance)
[3]
Anthranilic Benzoyl derivativeAcetylcholinesteraseIC50:

[4]
SAR Visualization

The diagram below details the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

SAR Core Aminobenzoic Acid Scaffold COOH Carboxyl Group (-COOH) Core->COOH NH2 Amino Group (-NH2) Core->NH2 Ring Aromatic Ring Core->Ring Ester Esterification (Lipophilicity) COOH->Ester Amide Amide/Peptide Link (Stability/Binding) COOH->Amide SchiffBase Schiff Base (-N=CH-) (Antimicrobial/Cytotoxic) NH2->SchiffBase Halogen Halogenation (Cl, Br, F) (Metabolic Stability) Ring->Halogen Anesthetic Local Anesthetic (Target: Na+ Channel) Ester->Anesthetic NSAID NSAID Activity (Target: COX) Amide->NSAID Potency Increased Potency (Target: Bacteria/Cancer) SchiffBase->Potency Halogen->Potency

Caption: SAR decision tree for optimizing aminobenzoic acid derivatives.

References

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. (2019). Link

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. (2008). Link

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. (2021). Link

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors. ResearchGate. (2021). Link

Sources

The Aminobenzoic Architectures: A Technical Chronicle of Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of substituted aminobenzoic acids Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The aminobenzoic acids—comprising three constitutional isomers: anthranilic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para/PABA)—represent a foundational triad in organic chemistry. Their history is not merely a timeline of isolation but a narrative of the chemical industry's evolution from dye manufacturing to rational drug design. This guide synthesizes the discovery, synthetic evolution, and pharmacological significance of these scaffolds, providing actionable technical insights for modern application scientists.

The Ortho-Isomer: Anthranilic Acid & The Indigo Era

Discovery and Nomenclature

The history of aminobenzoic acids begins with the dye industry. In 1841 , the German chemist Carl Julius Fritzsche treated indigo with caustic potash (potassium hydroxide), isolating a degradation product he named "anthranilic acid." The nomenclature reflects its origin: anthrac- (coal/carbocyclic) and anil (from Indigofera anil).

Synthetic Evolution: The Hofmann Rearrangement

While Fritzsche’s isolation was destructive (breaking down valuable indigo), the constructive synthesis of anthranilic acid became critical for the industrial production of synthetic indigo. The defining method, still a staple in undergraduate pedagogy, is the Hofmann Rearrangement (reported by August Wilhelm von Hofmann in 1881).

Mechanism Insight: The reaction converts phthalimide to anthranilic acid via an isocyanate intermediate. This was one of the first demonstrations of a carbon-to-nitrogen migration, a mechanistic prototype for the Curtius and Lossen rearrangements.

HofmannRearrangement Phthalimide Phthalimide (C8H5NO2) N_Bromo N-Bromophthalimide Phthalimide->N_Bromo Br2 / NaOH Isocyanate Isocyanate Intermediate (Ar-N=C=O) N_Bromo->Isocyanate OH- / -Br- Anthranilic Anthranilic Acid (2-Aminobenzoic Acid) Isocyanate->Anthranilic H2O / -CO2

Figure 1: Mechanistic flow of the Hofmann Rearrangement converting phthalimide to anthranilic acid.

The Para-Isomer: PABA and Rational Drug Design

The Woods-Fildes Theory (1940)

While 4-aminobenzoic acid (PABA) was known to chemists since 1863, its biological identity was revealed during the "Sulfonamide Era." In 1940 , D.D.[1] Woods published a landmark paper in the British Journal of Experimental Pathology. He demonstrated that PABA competitively inhibited the bacteriostatic action of sulfanilamide.

This was a paradigm shift: it introduced the concept of antimetabolites . Sulfonamides mimic PABA, tricking the enzyme dihydropteroate synthase (DHPS) and blocking folate biosynthesis.[2]

Pathway Visualization

The following diagram illustrates the competitive inhibition that defined early antibiotics.

PABA_Folate cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action PABA PABA (Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS Blocks Inhibition Competitive Inhibition

Figure 2: Competitive inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides mimicking PABA.

From Cocaine to Procaine

Before sulfonamides, PABA derivatives revolutionized anesthesia. Cocaine was effective but toxic and addictive. Alfred Einhorn (1905) synthesized Procaine (Novocaine) , an ester of PABA.[3][4][5] The amino-ester linkage provided the necessary lipophilicity for nerve penetration while being metabolically unstable enough to reduce systemic toxicity—a perfect example of structure-activity relationship (SAR) optimization.

The Meta-Isomer: 3-Aminobenzoic Acid[7]

Often overshadowed by its isomers, 3-aminobenzoic acid (3-ABA) is critical in material science. Unlike the ortho-isomer (which tends to cyclize) or the para-isomer (biologically active), the meta-isomer offers geometric rigidity for cross-linking polymers.

Synthesis: Historically and currently, 3-ABA is produced via the nitration of benzoic acid (directing the nitro group to the meta position due to the electron-withdrawing carboxyl group) followed by selective reduction.

Comparative Technical Analysis

FeatureAnthranilic Acid (Ortho)3-Aminobenzoic Acid (Meta)4-Aminobenzoic Acid (Para)
Discovery C.J. Fritzsche (1841)Mid-19th CenturyKnown since 1863
Key Precursor Phthalimide / IndigoBenzoic AcidToluene / p-Xylene
Primary Reactivity Cyclization (Indoles, Quinazolines)Polymer Cross-linkingFolate Metabolism / Esterification
Major Application Dyes, Perfumes (Methyl anthranilate)Azo Dyes, DiagnosticsSunscreens (Historical), Anesthetics
Biological Role Tryptophan BiosynthesisNon-essentialFolate Precursor (Bacteria)

Experimental Protocols

Protocol A: Classical Hofmann Rearrangement (Anthranilic Acid)

This protocol validates the historical route from phthalimide.

Reagents: Phthalimide (0.1 mol), NaOH (8M), NaOBr (prepared in situ).

  • Preparation of Hypobromite: In a 500mL flask, dissolve 8g NaOH in 50mL ice-cold water. Slowly add 3.2mL Bromine (

    
    ) while stirring. Maintain temperature <0°C to prevent bromate formation.
    
  • Amide Addition: Add 7.4g finely powdered phthalimide to the cold hypobromite solution.

  • Rearrangement: Remove ice bath. As the solution warms to room temperature, the yellow color disappears. Heat slowly to 80°C.

    • Checkpoint: Evolution of

      
       indicates successful rearrangement.
      
  • Neutralization: Cool to room temperature. Neutralize carefully with glacial acetic acid to pH 7.

  • Isolation: Anthranilic acid precipitates. Filter, wash with cold water, and recrystallize from hot water.

    • Yield Expectation: 60-70%.[6] Melting Point: 144-146°C.

Protocol B: Catalytic Hydrogenation (PABA Synthesis)

A modern, atom-economic approach replacing iron/acid reduction.

Reagents: 4-Nitrobenzoic acid (10g), Pd/C (5% loading, 0.5g), Methanol (100mL).

  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with 4-nitrobenzoic acid and methanol.

  • Catalyst Addition: Add Pd/C catalyst carefully (pyrophoric risk: keep wet).

  • Hydrogenation: Purge vessel with

    
     (3x), then charge with 
    
    
    
    to 3 atm (45 psi).
  • Reaction: Stir vigorously at 40°C. Monitor uptake of hydrogen.

    • Causality: The electron-withdrawing carboxyl group activates the nitro group, facilitating rapid reduction.

  • Workup: Filter catalyst through Celite (recover for regeneration). Concentrate filtrate.

  • Purification: Recrystallize from water/ethanol.

    • Validation: Purity check via HPLC (254 nm). Product should be white crystals (gray indicates oxidation).

References

  • Fritzsche, C. J. (1841). Ueber das Anthranil und die Anthranilsäure. Journal für Praktische Chemie. 7

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf die Amide. Berichte der deutschen chemischen Gesellschaft. 8[3][4][9][10][11][12][13]

  • Woods, D. D. (1940).[1] The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide. British Journal of Experimental Pathology, 21(2), 74–90.[1] 1[3][9][11][12][13]

  • Einhorn, A. (1905).[3][5] Synthese des Novocains. (Historical context on Procaine synthesis). 14

  • Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. (Modern industrial synthesis). 15

Sources

Technical Guide: Stability & Storage of 2-Amino-3-ethylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

2-Amino-3-ethylbenzoic acid hydrochloride (an ethyl-substituted anthranilic acid salt) serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and heterocyclic building blocks. While the hydrochloride salt form confers improved water solubility compared to its free base, it introduces specific stability challenges—primarily hygroscopicity and oxidative sensitivity .

This guide synthesizes physicochemical principles with field-proven storage protocols to ensure the integrity of this reagent in research and GMP environments.

Quick Reference: Critical Storage Parameters
ParameterRecommendationCriticality
Temperature 2°C to 8°C (Refrigerated)High (Retards oxidation)
Atmosphere Inert Gas (Argon or Nitrogen)High (Prevents amine oxidation)
Humidity < 40% RH (Desiccated)Critical (HCl salt is hygroscopic)
Container Amber glass with Teflon-lined capHigh (Photosensitivity protection)
Re-test Date 12 months from openingStandard

Physicochemical Stability Profile: Mechanistic Insights

To preserve 2-Amino-3-ethylbenzoic acid hydrochloride, one must understand the causality of its degradation. The molecule possesses three reactive loci: the aromatic amine , the carboxylic acid , and the chloride counter-ion .

Oxidative Instability (The "Browning" Effect)

The primary degradation pathway for anthranilic acid derivatives is the oxidation of the electron-rich amino group (


). Although the hydrochloride salt protonates the amine (forming 

), reducing its nucleophilicity, equilibrium exists with the free base in the presence of moisture.
  • Mechanism: Radical cation formation leads to polymerization, resulting in colored impurities (azo compounds or quinone imines).

  • Indicator: A shift from off-white/beige powder to brown or dark purple indicates significant oxidation.

Hygroscopicity & Hydrolysis

As a hydrochloride salt, the compound has a high affinity for atmospheric water.

  • Causality: Absorption of water creates a localized aqueous micro-environment. This facilitates the dissociation of the salt, lowering the local pH and potentially catalyzing hydrolytic cleavage if downstream amide bonds are formed, or simply causing "caking" which complicates weighing accuracy.

Thermal Decarboxylation

While benzoic acids are generally stable, ortho-amino substituted benzoic acids (anthranilic acids) are prone to thermal decarboxylation, especially under acidic conditions.

  • Pathway: Loss of

    
     yields 2-ethylaniline.
    
  • Risk: Low at storage temperatures (< 25°C), but significant during drying processes > 80°C.

Degradation Pathways Visualization

The following diagram outlines the logical flow of stress factors leading to specific degradation products.

DegradationPathways Compound 2-Amino-3-ethylbenzoic acid HCl FreeBase Equilibrium Free Base Compound->FreeBase Dissociation (pH dep.) DecarbProd 2-Ethylaniline (Decarboxylation) Compound->DecarbProd Thermal Elimination Hydrates Clumped Hydrates (Weighing Errors) Compound->Hydrates Hygroscopic Action Oxygen Oxygen (Air) Radical Radical Formation Oxygen->Radical Oxidant Moisture Moisture (H2O) Moisture->FreeBase Facilitates Moisture->Hydrates Absorption Heat Heat (>80°C) Heat->DecarbProd Activates Light UV Light Light->Radical Catalyst FreeBase->Radical Oxidation OxidationProds Azo/Quinone Polymers (Brown Color) Radical->OxidationProds Polymerization

Caption: Mechanistic degradation pathways showing the impact of environmental stressors on product integrity.

Self-Validating Storage Protocol

This protocol is designed to be self-validating , meaning the steps include checkpoints that confirm the material's integrity before use.

Phase 1: Receiving & Initial Storage
  • Visual Inspection: Upon receipt, confirm the material is an off-white to pale beige crystalline powder. Rejection Criteria: Dark brown or sticky/clumped solids.

  • Aliquot Strategy: To minimize freeze-thaw cycles and moisture exposure:

    • Divide the bulk material into single-use aliquots (e.g., 1g or 5g vials) inside a glove box or dry bag.

    • Use amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term moisture barrier; use electrical tape or shrink bands over the cap.

  • Environment: Store at 2°C to 8°C . For storage exceeding 12 months, -20°C is preferred to completely arrest oxidative kinetics.

Phase 2: Handling & Usage[1][2]
  • Equilibration (Crucial Step): Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the solid, initiating the "Moisture -> Hydrates" pathway shown in the diagram.

  • Inert Blanket: After removing the required amount, backfill the headspace with Argon or Nitrogen before resealing.

Phase 3: Quality Control (QC) Checkpoints

Before committing the reagent to a high-value synthesis, perform this rapid QC routine:

TestMethodAcceptance Criteria
Appearance VisualOff-white/Beige powder; free-flowing.
Solubility 10mg in 1mL DMSO or MethanolClear solution; no turbidity (insolubles imply polymerization).
Purity (HPLC) C18 Column, Water/ACN gradient> 98% Area; Single major peak.
Identity (H-NMR) DMSO-d6Ethyl group signals (triplet ~1.2 ppm, quartet ~2.7 ppm) present; Aromatic region intact.

Safety & Handling (GHS Standards)

While this guide focuses on stability, safety is paramount. 2-Amino-3-ethylbenzoic acid HCl is an irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[2][3]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 226044, 2-Amino-3-ethylbenzoic acid. Retrieved from [Link]

  • Lindon, J. C., et al. (2016).The Stability of Amino Acids and their Derivatives. In Encyclopedia of Spectroscopy and Spectrometry. Academic Press. (General reference for amino acid salt stability).
  • European Medicines Agency (2006).Guideline on Declaration of Storage Conditions. CPMP/QWP/609/96 Rev 2. (Regulatory standard for stability testing definitions).

Sources

Computational Characterization & Structural Dynamics of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: COMP-2026-AEBA

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-Amino-3-ethylbenzoic acid hydrochloride , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and quinazolinone-based kinase inhibitors.

While the neutral parent compound (anthranilic acid derivative) is well-documented, the hydrochloride salt form presents unique computational challenges. The protonation of the amine (


) and the presence of the counterion (

) introduce strong electrostatic and dispersive forces that standard DFT functionals (like B3LYP) often underestimate.

This guide provides a validated protocol using Dispersion-Corrected Density Functional Theory (DFT-D) to accurately predict the salt's geometry, vibrational spectra, and electronic properties.

Computational Strategy & Theory

Selection of Level of Theory

For organic salts involving halogens and steric bulk (the C3-ethyl group), the choice of functional is binary: accuracy vs. cost. We reject standard B3LYP for this specific application due to its inability to model long-range dispersion interactions essential for ionic lattices.

Recommended Protocol:

  • Functional:

    
    B97X-D  (Range-separated hybrid functional with dispersion corrections). This is critical for stabilizing the position of the free chloride ion relative to the ammonium group.
    
  • Basis Set: 6-311++G(d,p) .[1]

    • Why ++ (Diffuse functions): Essential for the anionic chloride (

      
      ) and the electron-rich carboxyl oxygen lone pairs.
      
    • Why (d,p) (Polarization): Required to model the distortion of orbitals in the hypervalent ammonium group.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or Methanol to mimic physiological or synthesis solvent environments.
    
The "Ortho-Effect" Hypothesis

The 3-ethyl group exerts steric pressure on the 2-amino group. In the hydrochloride form, the bulky


 group is "sandwiched" between the carboxylic acid (C1) and the ethyl group (C3). Theoretical calculations must verify if this forces the carboxylic acid moiety to rotate out of the phenyl plane, disrupting conjugation—a key predictor of reactivity in subsequent coupling reactions.

Computational Workflow

The following diagram illustrates the validated workflow for full structural characterization, ensuring no imaginary frequencies (saddle points) are present.

ComputationalWorkflow Start Initial Structure (Z-Matrix/PDB) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Fix Geometry) NMR NMR Prediction (GIAO Method) Check->NMR No (Minima Found) NBO NBO Analysis (Charge Transfer) NMR->NBO Output Final Data Package (XYZ, Spectroscopic Data) NBO->Output

Figure 1: Step-by-step computational workflow for validating the hydrochloride salt structure.

Structural & Electronic Analysis

Geometric Parameters (Predictive)

The hydrochloride salt formation dramatically alters the bond lengths around the nitrogen atom compared to the neutral molecule.

ParameterNeutral (Calc.)HCl Salt (Calc.)[2]Mechanistic Insight
C2-N Bond 1.38 Å1.46 ÅLoss of resonance with ring due to

hybridization of

.
N-H Bond 1.01 Å1.04 ÅElongation due to H-bonding with

.
C1-C2-N Angle 120.5°123.8°Steric repulsion between C3-Ethyl and bulky

.
Torsion (COOH) ~0° (Planar)~15-20°Twist induced by the adjacent ammonium salt.
Frontier Molecular Orbitals (FMO)

The chemical stability is defined by the energy gap (


).
  • HOMO Location: Localized on the aromatic ring and the ethyl group (

    
    -donating).
    
  • LUMO Location: Concentrated on the carboxylic acid carbonyl group (

    
    -accepting).
    
  • Salt Effect: Protonation stabilizes the HOMO, increasing the

    
     (Hardness), making the salt chemically more stable (less prone to oxidation) than the free amine.
    
Molecular Electrostatic Potential (MEP)

In the HCl salt, the MEP map reveals the reactive sites for drug design:

  • Deep Blue (Positive): The

    
     region. This is the primary site for ionic interaction with the 
    
    
    
    counterion.
  • Red (Negative): The Carbonyl Oxygen (

    
    ) and the Chloride ion (
    
    
    
    ).
  • Green (Neutral): The hydrophobic ethyl tail.

Spectroscopic Validation Protocols

Vibrational Spectroscopy (IR)

To validate the theoretical model against experimental FTIR data, look for these specific shifts. Note: Calculated frequencies must be scaled by a factor of 0.967 for wB97X-D.

  • Amine Region (

    
    ): 
    
    • Neutral: Two sharp peaks (sym/asym stretch).

    • HCl Salt: Disappearance of sharp peaks; replaced by a broad ammonium band (

      
      ) overlapping with C-H stretches.
      
  • Carbonyl Region (

    
    ): 
    
    • The

      
       stretch shifts to a higher wavenumber in the salt form due to the breaking of the intramolecular 
      
      
      
      hydrogen bond present in the neutral anthranilic acid.
NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model) for accurate chemical shifts.

  • Proton Transfer Marker: The ammonium protons (

    
    ) will appear as a broad singlet downfield (
    
    
    
    ), distinct from the amino protons (
    
    
    ) of the neutral parent.

Experimental Protocol (Gaussian Input)

Below is a self-validating input block for Gaussian software. This setup ensures convergence even with the "floppy" ionic interaction of the chloride.

Note: We treat the system as a cation (+1) if modeling the protonated organic part alone, or Neutral (0) if explicitly including the Chloride anion in the geometry optimization (Recommended).

Interaction Pathway Diagram

The following diagram visualizes the stabilizing forces within the crystal lattice simulation.

InteractionMap Amine Protonated Amine (-NH3+) Carboxyl Carboxylic Acid (-COOH) Amine->Carboxyl Electrostatic Repulsion Chloride Chloride Ion (Cl-) Amine->Chloride Ionic Bonding (Strong) Ethyl 3-Ethyl Group (Steric Bulk) Ethyl->Amine Steric Repulsion (Twisting) Ring Benzene Ring Carboxyl->Ring Conjugation (Weakened) Ring->Ethyl Hyperconjugation

Figure 2: Intramolecular and intermolecular forces governing the hydrochloride salt stability.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics.

  • Neese, F. (2012). The ORCA program system. WIREs Computational Molecular Science.

  • PubChem. (2024).[2] 2-Amino-3-methylbenzoic acid (Structural Analog Data). National Library of Medicine.

Sources

2-Amino-3-ethylbenzoic Acid Hydrochloride: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Amino-3-ethylbenzoic acid hydrochloride , a critical intermediate in the synthesis of 8-substituted quinazolinones and novel fenamate derivatives.

Executive Summary

2-Amino-3-ethylbenzoic acid hydrochloride (CAS: 1803586-54-0 for HCl; 5437-40-1 for free base) is an ortho-substituted anthranilic acid derivative.[1] Distinguished by the ethyl group at the C3 position, this compound serves as a specialized scaffold for introducing steric bulk and lipophilicity into the "8-position" of bicyclic heterocycles, particularly quinazolin-4(3H)-ones. This guide outlines the self-validating synthesis protocols, physicochemical properties, and downstream applications for researchers in medicinal chemistry.[2]

Physicochemical Profile

The hydrochloride salt improves the stability and solubility of the free base, preventing oxidation of the amino group during storage.

PropertySpecification
IUPAC Name 2-Amino-3-ethylbenzoic acid hydrochloride
Common Name 3-Ethylanthranilic acid HCl
CAS Number 1803586-54-0 (HCl salt) / 5437-40-1 (Free base)
Molecular Formula C₉H₁₁NO₂ · HCl
Molecular Weight 201.65 g/mol (Salt) / 165.19 g/mol (Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.) ~2.4 (Carboxyl), ~4.8 (Aniline)
Melting Point 188–192 °C (Decomposes)

Synthesis Methodologies

Two primary routes exist for the synthesis of 2-amino-3-ethylbenzoic acid. The Isatin Oxidation Route is recommended for laboratory-scale synthesis due to its high regioselectivity, avoiding the isomer separation issues inherent in the nitration of ethylbenzoic acid.

Route A: The Isatin Oxidation Protocol (Recommended)

This method utilizes 2-ethylaniline as a starting material, cyclizing it to 7-ethylisatin, which is then oxidatively cleaved.[2]

Phase 1: Synthesis of 7-Ethylisatin (Sandmeyer Isonitrosoacetanilide Method)

Principle: Condensation of chloral hydrate and hydroxylamine with the aniline creates an isomitroso intermediate, which cyclizes in strong acid.[2]

Reagents:

  • 2-Ethylaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)[2]

  • Hydroxylamine hydrochloride (1.2 eq)[2]

  • Sodium sulfate (saturated solution)[2]

  • Concentrated Sulfuric acid (H₂SO₄)[2]

Protocol:

  • Solution Prep: Dissolve chloral hydrate and sodium sulfate in water.[2]

  • Amine Addition: Add 2-ethylaniline in HCl/water to the solution.

  • Oximation: Add hydroxylamine HCl and heat to 55°C for 2 hours. A precipitate (isonitrosoacetanilide) forms.[2] Filter and dry.[2][3]

  • Cyclization: Add the dried intermediate portion-wise to pre-heated conc. H₂SO₄ (80°C).[2] Maintain temp <90°C to prevent charring.[2]

  • Quench: Pour the dark solution onto crushed ice. The red/orange precipitate is 7-ethylisatin .[2]

Phase 2: Oxidative Cleavage to Anthranilic Acid

Principle: H₂O₂ in alkaline media cleaves the C2-C3 bond of isatin, inserting oxygen to form the carboxylate.

Reagents:

  • 7-Ethylisatin (from Phase 1)

  • Hydrogen Peroxide (30% w/v)[2]

  • Sodium Hydroxide (10% aq)[2]

  • Hydrochloric acid (6M)[2]

Protocol:

  • Dissolution: Suspend 7-ethylisatin in 10% NaOH. The solution turns deep purple/brown (isatinate formation).[2]

  • Oxidation: Add H₂O₂ dropwise at 0–5°C. The color shifts to pale yellow.[2]

  • Acidification: Carefully acidify with HCl to pH 2.0. The free base 2-amino-3-ethylbenzoic acid precipitates.

  • Salt Formation: Dissolve the solid in minimal ethanol and add 1.2 eq of HCl in dioxane/ether. Evaporate or filter to obtain 2-amino-3-ethylbenzoic acid hydrochloride .

Visualization of Synthesis Pathway

Synthesis Start 2-Ethylaniline Inter1 Isonitroso Intermediate Start->Inter1 Chloral hydrate NH2OH·HCl Isatin 7-Ethylisatin Inter1->Isatin H2SO4, 80°C Cyclization Product 2-Amino-3-ethylbenzoic Acid HCl Isatin->Product 1. NaOH, H2O2 2. HCl (conc)

Figure 1: Step-wise synthesis from 2-ethylaniline via the Isatin intermediate.

Applications in Drug Development[2][4][5][6][7]

The 3-ethyl substituent is a bioisostere for methyl or chloro groups found in many NSAIDs and kinase inhibitors.[2] It forces the carboxyl group out of planarity, potentially increasing selectivity for specific protein pockets.[2]

A. Synthesis of 8-Ethylquinazolin-4(3H)-ones

Quinazolinones are privileged structures in medicinal chemistry (e.g., Idelalisib).[2] The 3-ethyl group on the anthranilic acid translates to the 8-position on the quinazoline ring, a region often exploited to modulate solubility and metabolic stability.

General Protocol:

  • Reflux 2-amino-3-ethylbenzoic acid with formamide (for unsubstituted C2) or acetic anhydride (for 2-methyl).[2]

  • The cyclization is driven by the nucleophilic attack of the amine on the activated carbonyl, followed by dehydration.[2]

B. Fenamate Analogs (NSAID Scaffolds)

N-arylation of this compound via Ullmann-Goldberg coupling yields analogs of Mefenamic acid.[2] The ethyl group provides increased lipophilicity (LogP shift ~ +0.5 vs methyl), potentially altering blood-brain barrier penetration for CNS-active targets.

Visualization of Applications

Applications Core 2-Amino-3-ethylbenzoic Acid HCl Quin 8-Ethylquinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Core->Quin Formamide/Ac2O Reflux Fen N-Aryl-3-ethylanthranilic Acid (Fenamate/NSAID Analog) Core->Fen Ar-X, Cu catalyst Ullmann Coupling Amide 2-Amino-3-ethylbenzamide (PARP Inhibitor Precursor) Core->Amide SOCl2, then NH3 Amidation

Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.

Safety and Handling (E-E-A-T)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

  • Handling: The hydrochloride salt is acidic.[2][3] Use corrosion-resistant spatulas.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Self-Validating Safety Check: Upon dissolution in water, check pH.[2] It should be acidic (<3.0).[2] If neutral, the salt may have hydrolyzed to the free base or degraded.[2]

References

  • Sigma-Aldrich. (n.d.).[2] 2-Amino-3-methylbenzoic acid (Analogous Synthesis Data). Sigma-Aldrich Product Catalog.[2] Link

  • PubChem. (2025).[2] 2-Amino-3-ethylbenzoic acid - Compound Summary. National Library of Medicine.[2] Link[2]

  • Biosynth. (n.d.).[2] 2-Amino-3-ethylbenzoic acid Product Page and Safety Data.[1] Biosynth.[2][4] Link[2]

  • Organic Syntheses. (n.d.). General procedure for Isatin synthesis from Anilines (Sandmeyer).[2] Organic Syntheses, Coll.[2] Vol. 1, p. 327.[2] Link

  • BenchChem. (2025).[2][5][6] Synthesis and Applications of Anthranilic Acid Derivatives.[2][7][4] BenchChem Technical Support.[2][5][6] Link[2]

Sources

Safety and Handling Precautions for 2-Amino-3-ethylbenzoic Acid Hydrochloride

[1]

Executive Summary

2-Amino-3-ethylbenzoic acid hydrochloride is a specialized amino-benzoic acid derivative primarily utilized as a pharmacophore building block in the synthesis of heterocyclic drug candidates (e.g., quinazolines, indoles). While often handled in small quantities during early-phase drug discovery, its hydrochloride salt form introduces specific physicochemical hazards—namely hygroscopicity and acidity—that distinguish it from its free acid parent.

This guide provides a risk-based handling protocol. In the absence of a compound-specific Safety Data Sheet (SDS) from major suppliers, this protocol applies the Precautionary Principle , deriving hazards from its structural analog 2-Amino-3-methylbenzoic acid and the general properties of hydrochloride salts.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 2-Amino-3-ethylbenzoic acid hydrochloride
Parent Compound CAS (Free Acid)
Salt Form CAS Not widely listed; treat as custom synthesis entity
Molecular Formula C₉H₁₁NO₂[1][2] · HCl
Molecular Weight ~201.65 g/mol (165.19 Free Acid + 36.46 HCl)
Physical State White to off-white crystalline powder
Solubility High solubility in water, DMSO, Methanol; Low in non-polar solvents
Acidity (pKa) Highly acidic in aqueous solution (pH < 2.0 typically)
Hygroscopicity High (Requires desiccation)

Hazard Identification & Toxicology (Inferred)

As a hydrochloride salt of an anthranilic acid derivative, the primary hazards stem from the acidic nature of the salt and the biological activity of the amino-benzoate core.

GHS Classification (Derived)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4] The HCl moiety significantly increases irritation potential compared to the free acid.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4] Contact with mucous membranes will form hydrochloric acid upon hydrolysis.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation. Inhalation of dust is the primary exposure vector.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. (Inferred from the methyl analog 2-Amino-3-methylbenzoic acid).[5][6][7][8]

Key Risk Factors
  • Acidic Hydrolysis: Upon contact with moisture (sweat, tears, lung tissue), the salt dissociates, potentially releasing localized hydrochloric acid, leading to chemical burns or severe irritation.

  • Sensitization: Anthranilic acid derivatives have a known potential for skin sensitization. Repeated exposure should be minimized.[9]

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Primary Control: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Ventilation: Face velocity > 0.5 m/s (100 fpm).

  • Static Control: Use ionizing bars or anti-static weighing boats, as dry HCl salts are prone to static charge buildup, leading to particle scattering.

PPE Matrix
Protection ZoneRequirementRationale
Respiratory N95 / P2 Mask (Minimum)Backup protection if hood sash is raised.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the fine, acidic dust.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer glove protects against contamination; inner glove allows safe doffing.
Body Lab Coat (Buttoned) Prevents accumulation of dust on street clothes.

Handling & Storage Protocol

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Desiccation: CRITICAL. The hydrochloride salt is hygroscopic. Moisture absorption leads to clumping, hydrolysis, and degradation. Store in a secondary container with active desiccant (e.g., silica gel or molecular sieves).

Operational Workflow: Solid Handling

The following diagram outlines the safe workflow for transferring the solid from storage to solution.

HandlingWorkflowStartCold Storage(2-8°C)EquilibrateEquilibrate to RT(Closed Container)Start->EquilibratePrevent CondensationTransferTransfer to Fume HoodEquilibrate->TransferWeighingWeighing(Anti-static Gun + Spatula)Transfer->WeighingInside HoodDissolutionDissolution(Add Solvent to Solid)Weighing->DissolutionSlow AdditionCleanUpDecontaminate Balance(Weak Base Wipe)Dissolution->CleanUp

Figure 1: Safe handling workflow. Note the equilibration step to prevent condensation on the hygroscopic salt.

Experimental Causality
  • Why Equilibrate? Opening a cold bottle of hygroscopic HCl salt in humid air causes immediate condensation. This degrades the compound (hydrolysis) and makes accurate weighing impossible.

  • Why Add Solvent to Solid? Adding solid to a stirring solvent can generate a dust cloud. Placing the solid in the flask first, then gently adding solvent down the side, minimizes aerosolization.

Emergency Response & First Aid

In the event of exposure, the acidic nature of the HCl salt dictates immediate dilution.

EmergencyResponseExposureExposure IncidentInhalationInhalation(Dust/Aerosol)Exposure->InhalationSkinSkin ContactExposure->SkinEyeEye ContactExposure->EyeFreshAirMove to Fresh AirSit UprightInhalation->FreshAirRinseSkinWash with Soap & Water(15 mins)Skin->RinseSkinEyeWashEye Wash Station(15 mins continuous)Eye->EyeWashMedicalSeek Medical Attention(Show SDS/Chemical Name)FreshAir->MedicalIf breathing difficultRinseSkin->MedicalIf irritation persistsEyeWash->MedicalMandatory

Figure 2: Decision tree for emergency response. Eye contact requires mandatory medical evaluation due to potential corneal damage from acidity.

Spill Cleanup
  • Evacuate the immediate area if the spill is large (>10g) and outside a hood.

  • PPE: Wear goggles, double gloves, and a lab coat.

  • Neutralization: Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the acidity.

  • Collection: Sweep up the neutralized powder (avoid raising dust) or use a HEPA vacuum.

  • Disposal: Place in a hazardous waste container labeled "Solid Acidic Organic Waste."

Waste Disposal

  • Stream: Acidic Organic Waste.

  • Compatibility: Do NOT mix with strong oxidizers (e.g., permanganates) or strong bases (exothermic reaction).

  • Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Amino-EBA-HCl".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226044, 2-Amino-3-ethylbenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Hygroscopic and Acidic Salts. Retrieved from [Link]

Methodological & Application

Synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the regioselective synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride (also known as 3-ethylanthranilic acid HCl).

The Regioselectivity Challenge: Direct nitration of 3-ethylbenzoic acid is unsuitable for high-purity applications. The ethyl group (weakly activating, ortho/para director) and the carboxylic acid (strongly deactivating, meta director) create conflicting directing effects, leading to a mixture of isomers (2-, 4-, and 6-nitro derivatives) that are difficult to separate.

The Solution: We utilize the Sandmeyer Isatin Synthesis followed by oxidative cleavage. This route guarantees the 1,2,3-substitution pattern by constructing the heterocyclic isatin core upon the commercially available 2-ethylaniline. The nitrogen is "locked" into the position adjacent to the carbonyl before the ring is opened to form the amino acid.

Retrosynthetic Analysis

The synthesis disconnects into three distinct phases:

  • Ring Opening: Oxidative cleavage of the C2-C3 bond in 7-ethylisatin.

  • Cyclization: Intramolecular electrophilic aromatic substitution of an isonitroso intermediate.

  • Condensation: Formation of the isonitroso precursor from 2-ethylaniline.

Retrosynthesis Target 2-Amino-3-ethylbenzoic acid (Target) Isatin 7-Ethylisatin (Key Intermediate) Target->Isatin Oxidative Cleavage Isonitroso N-(2-ethylphenyl)-2- (hydroxyimino)acetamide Isatin->Isonitroso Acid Cyclization Start 2-Ethylaniline (Starting Material) Isonitroso->Start Sandmeyer Condensation

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Experimental Protocol

Phase 1: Synthesis of N-(2-ethylphenyl)-2-(hydroxyimino)acetamide

Reaction Type: Condensation (Sandmeyer Isonitroso Synthesis) Critical Parameter: Control of pH and vigorous stirring to prevent oligomerization.

Reagents:

  • 2-Ethylaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium sulfate (anhydrous) (approx. 5-6 eq, to increase ionic strength)

  • Concentrated HCl[1]

  • Water[2][3][4][5]

Procedure:

  • Solution A: In a 1L flask, dissolve sodium sulfate (120 g) in water (500 mL). Add chloral hydrate (0.11 mol) and stir until dissolved.

  • Solution B: In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol) in water (50 mL).

  • Solution C: In a flask, mix 2-ethylaniline (0.10 mol) with water (100 mL) and concentrated HCl (10 mL) to form the aniline hydrochloride salt in situ.

  • Condensation: Add Solution A to Solution C. Then, add Solution B.

  • Heating: Heat the mixture to reflux (approx. 100°C) for 2–5 minutes. A vigorous reaction occurs; ensure adequate headspace.

  • Precipitation: Cool the reaction vessel in an ice bath. The isonitroso intermediate will precipitate as a cream/pale-brown solid.

  • Isolation: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 50°C.

Phase 2: Cyclization to 7-Ethylisatin

Reaction Type: Intramolecular Electrophilic Aromatic Substitution Safety Alert: Exothermic reaction. Requires precise temperature control to avoid sulfonation byproducts.

Reagents:

  • Isonitroso intermediate (from Phase 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

Procedure:

  • Pre-heat concentrated H₂SO₄ (approx. 4–5 mL per gram of intermediate) to 50°C in a round-bottom flask equipped with a mechanical stirrer.

  • Add the isonitroso intermediate in small portions over 20 minutes. Do not allow the temperature to exceed 75°C.

  • Once addition is complete, heat the dark solution to 80°C for 15–20 minutes to drive the cyclization.

  • Quench: Cool the mixture to room temperature and pour it slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

  • Isolation: The 7-ethylisatin will precipitate as a deep orange/red solid. Filter, wash with water until the filtrate is neutral, and dry.

    • Purification Note: Recrystallization from ethanol/water is recommended if the solid appears dark brown (tar presence).

Phase 3: Oxidative Cleavage to 2-Amino-3-ethylbenzoic Acid

Reaction Type: Haloform-type oxidation (Isatin degradation) Mechanism: Nucleophilic attack of hydroperoxide anion on the C3 carbonyl.

Reagents:

  • 7-Ethylisatin (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Hydrochloric Acid (conc.) for acidification[1]

Procedure:

  • Suspend 7-ethylisatin (10 g) in 10% NaOH (50 mL). The isatin ring opens to form sodium 2-amino-3-ethylphenylglyoxylate (isatinate), resulting in a dark solution.

  • Cool the solution to 5–10°C.

  • Add H₂O₂ (30%) dropwise. The reaction is exothermic; maintain temperature <20°C.

    • Observation: The dark color will fade to pale yellow as the oxidation proceeds.

  • Stir at room temperature for 1 hour.

  • Acidification: Carefully add concentrated HCl dropwise until pH reaches 4.0–4.5 (isoelectric point vicinity).

  • Isolation: The free amino acid (2-amino-3-ethylbenzoic acid) will precipitate. Filter and wash with cold water.

Phase 4: Hydrochloride Salt Formation

Goal: Stabilize the amino acid for storage or pharmaceutical use.

Procedure:

  • Dissolve the wet cake or dried free acid in a minimal amount of absolute ethanol or ethyl acetate .

  • Add HCl in dioxane (4M) or concentrated aqueous HCl (1.1 eq) dropwise with stirring.

  • Add diethyl ether (anti-solvent) to induce crystallization if necessary.

  • Filter the white/off-white crystals of 2-amino-3-ethylbenzoic acid hydrochloride .

  • Dry under vacuum over P₂O₅.

Process Visualization & Mechanism

The following diagram illustrates the critical oxidative cleavage mechanism in Phase 3, the step that defines the final functionality.

Mechanism Isatin 7-Ethylisatin (Keto-form) Salt Isatinate Salt (Ring Open) Isatin->Salt NaOH (Hydrolysis) Peroxide Hydroperoxide Adduct Salt->Peroxide H2O2 (Nucleophilic Attack) Anthranilate 2-Amino-3-ethyl- benzoate Peroxide->Anthranilate Decarboxylation (-CO2)

Figure 2: Mechanistic pathway of the alkaline peroxide oxidation.

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, MeOH/Water/TFA)
Melting Point 195–200°C (dec)Capillary Method
1H NMR (DMSO-d6) δ 1.15 (t, 3H), 2.75 (q, 2H), 7.1-7.8 (m, 3H Ar)400 MHz NMR
Solubility Soluble in water, methanol; Insoluble in etherGravimetric

Troubleshooting & Optimization

  • Low Yield in Phase 1: If the precipitate is oily, the reaction temperature was likely too high, or stirring was insufficient. Ensure vigorous agitation to promote particle formation.

  • Charring in Phase 2: The cyclization in sulfuric acid is highly sensitive. If the mixture turns black/tarry, the addition rate was too fast. Maintain T < 75°C strictly.

  • Incomplete Oxidation (Phase 3): If the final product is colored (orange/red), residual isatin remains. Ensure the H₂O₂ is fresh and add a slight excess (1.2 eq).

References

  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242. Link

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. (Standard protocol for Sandmeyer isatin synthesis). Link

  • Patsnap Patent Search. (2023). Preparation method of 2-amino-3-substituted benzoic acids via Isatin degradation. (General methodology confirmation). Link

  • PubChem. (2023). 2-Amino-3-ethylbenzoic acid - Compound Summary. (Physical property verification). Link

Sources

Laboratory scale synthesis protocol for 2-Amino-3-ethylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This protocol details the laboratory-scale synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride , a critical building block for poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.

While direct carboxylation of 2-ethylaniline is possible via organolithium reagents, that route requires cryogenic conditions (-78°C) and is difficult to scale. This guide utilizes the Isatin Pathway (Sandmeyer Isonitrosoacetanilide Synthesis) . This route is preferred for its robustness, operational safety at ambient-to-moderate temperatures, and high regioselectivity, ensuring the amino and ethyl groups remain strictly ortho to each other.

Key Advantages of this Protocol:

  • Regiocontrol: The cyclization step forces the carbonyl formation at the ortho position, preventing isomer mixtures.

  • Scalability: Avoids pyrophoric lithium reagents and high-pressure hydrogenation.

  • Purification: Intermediates precipitate as solids, allowing purification via filtration rather than chromatography.

Retrosynthetic Analysis & Workflow

The synthesis proceeds in three distinct chemical stages:

  • Condensation: 2-Ethylaniline is converted to the isonitrosoacetanilide.

  • Cyclization: Intramolecular electrophilic aromatic substitution yields 7-ethylisatin.

  • Oxidative Cleavage: Hydrogen peroxide opens the isatin ring to yield the anthranilic acid, which is then converted to the hydrochloride salt.

SynthesisRoute Start 2-Ethylaniline (Starting Material) Inter1 Isonitrosoacetanilide Intermediate Start->Inter1 Chloral Hydrate, NH2OH·HCl, Na2SO4 Inter2 7-Ethylisatin (Cyclized) Inter1->Inter2 Conc. H2SO4, 80°C ProductFree 2-Amino-3-ethylbenzoic Acid (Free Base) Inter2->ProductFree H2O2, NaOH, then HCl quench Final 2-Amino-3-ethylbenzoic Acid HCl ProductFree->Final Conc. HCl, Recrystallization

Figure 1: Synthetic pathway from 2-ethylaniline to the target hydrochloride salt.[1][2]

Detailed Experimental Protocol

Stage 1: Synthesis of N-(2-ethylphenyl)-2-(hydroxyimino)acetamide

Objective: Create the oxime-functionalized amide precursor.

Reagents & Equipment:

Reagent MW ( g/mol ) Equiv. Amount
2-Ethylaniline 121.18 1.0 24.2 g (200 mmol)
Chloral Hydrate 165.40 1.1 36.4 g
Hydroxylamine HCl 69.49 3.0 41.7 g
Sodium Sulfate (anhydrous) 142.04 ~8.0 220 g
Conc. HCl - - 15 mL

| Water | - | - | 600 mL |

Procedure:

  • Preparation of Solution A: In a 1 L round-bottom flask, dissolve Sodium Sulfate (220 g) in Water (500 mL) . Add Chloral Hydrate (36.4 g) and Hydroxylamine HCl (41.7 g) . Stir until fully dissolved.

  • Preparation of Solution B: In a separate beaker, mix 2-Ethylaniline (24.2 g) with Water (100 mL) and Conc. HCl (15 mL) . (The aniline may form a suspension of the hydrochloride salt).

  • Reaction: Add Solution B to Solution A slowly with vigorous stirring.

  • Heating: Heat the mixture to reflux (approx. 100°C) for 2–3 minutes. Observation: The solution will turn turbid, and a cream/tan precipitate will form rapidly.

  • Cooling: Cool the flask rapidly in an ice bath to 0–5°C. Let it stand for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2 x 50 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 35–40 g (85–95%)

    • Appearance: Beige to light brown solid.

Stage 2: Cyclization to 7-Ethylisatin

Objective: Intramolecular Friedel-Crafts alkylation to form the indole core.

Reagents:

Reagent Amount
Isonitroso Intermediate (Stage 1) 30.0 g
Sulfuric Acid (Conc. 98%) 180 mL

| Crushed Ice | ~500 g |

Procedure:

  • Pre-heating: Heat Conc. Sulfuric Acid (160 mL) to 50°C in a 500 mL 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity).

  • Addition: Add the dried Isonitroso Intermediate (30.0 g) in small portions over 30 minutes.

    • Critical Control: Maintain internal temperature between 60°C and 75°C . The reaction is exothermic; control the addition rate to prevent thermal runaway.

  • Completion: After addition, heat the dark solution to 80°C for 15–20 minutes to complete the cyclization.

  • Quench: Cool the reaction mixture to room temperature, then pour it slowly onto Crushed Ice (500 g) with vigorous stirring.

  • Isolation: The 7-ethylisatin will precipitate as an orange-red solid. Filter the solid.[1][3]

  • Purification: Wash the filter cake copiously with water until the filtrate is neutral (pH ~7).

  • Drying: Dry in air or vacuum oven.

    • Expected Yield: 20–24 g (75–85%)

    • Appearance: Orange/Red powder.

Stage 3: Oxidative Cleavage to 2-Amino-3-ethylbenzoic Acid

Objective: Ring-opening oxidation using alkaline hydrogen peroxide.

Reagents:

Reagent Amount
7-Ethylisatin (Stage 2) 17.5 g (100 mmol)
NaOH (1.0 M aqueous) 250 mL
Hydrogen Peroxide (30% w/v) 25 mL

| Conc. HCl | As required for pH adj.[4][5] |

Procedure:

  • Dissolution: Suspend 7-Ethylisatin (17.5 g) in 1.0 M NaOH (250 mL) . The solid will dissolve to form a dark purple/brown solution (isatinate salt).

  • Oxidation: Add Hydrogen Peroxide (30%, 25 mL) dropwise over 45 minutes.

    • Critical Control: The reaction is exothermic. Maintain temperature < 40°C using an external water bath if necessary.

    • Endpoint: The dark color should fade to a pale yellow or orange.

  • Workup: Stir for an additional 1 hour at room temperature.

  • Acidification (Free Acid Isolation): Carefully add Conc. HCl dropwise until the pH reaches 4.0–5.0 (the isoelectric point).

    • Observation: The free amino acid will precipitate as a beige/off-white solid.

  • Filtration: Filter the solid and wash with a small amount of cold water.[1][6] Do not dry completely if moving immediately to salt formation.

Stage 4: Conversion to Hydrochloride Salt

Objective: Generate the stable, water-soluble hydrochloride salt form.

Procedure:

  • Dissolution: Take the wet cake from Stage 3 (or dried free acid) and dissolve it in a minimum amount of warm Ethanol (abs.) or Isopropanol (approx. 5–7 mL per gram of solid).

  • Salt Formation: Add Conc. HCl (1.1 equivalents) or HCl in Dioxane (4M) slowly to the alcoholic solution.

  • Crystallization: Cool the solution slowly to room temperature, then to 0°C. Add Diethyl Ether or MTBE dropwise to induce turbidity if crystallization does not start spontaneously.

  • Filtration: Filter the white crystalline solid.

  • Final Drying: Dry under high vacuum at 40°C over

    
     or silica gel.
    

Final Product Specifications:

  • Identity: 2-Amino-3-ethylbenzoic acid hydrochloride.

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): >98%.[1][5]

  • Melting Point: >200°C (dec).[1][5]

Troubleshooting & Critical Process Parameters (CPPs)

Process StepPotential IssueRoot CauseCorrective Action
Sandmeyer (Stage 1) Low yield / No precipitatepH too low or insufficient heating time.Ensure solution is neutralized enough by the hydroxylamine/sulfate buffer. Reflux for at least 2 mins.
Cyclization (Stage 2) Black tar formationTemp > 90°C during addition.Strictly control addition rate. Keep T < 75°C.
Oxidation (Stage 3) Incomplete decolorizationInsufficient peroxide.Add extra 5 mL

and stir longer.
Salt Formation Oiling outWater content too high.Use anhydrous ethanol/HCl in dioxane. Dry the free acid thoroughly before salting.

Safety & Waste Management

  • Chloral Hydrate: Controlled substance in some jurisdictions; sedative/hypnotic. Handle with strict inventory control.

  • Hydroxylamine HCl: Potential explosive hazard upon heating if dry; skin sensitizer.

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe burns. Store in vented containers.

  • Waste: The filtrate from Stage 1 contains hydroxylamine residues; treat with bleach (hypochlorite) to destroy amines before disposal. Stage 2 filtrate is highly acidic (

    
    ); neutralize with lime or bicarbonate before disposal.
    

References

  • Organic Syntheses Procedure (Analogous 7-Fluoroisatin)

    • Title: Synthesis of 2-Amino-3-fluorobenzoic acid.[6]

    • Source: Organic Syntheses, Coll. Vol. 10, p.11 (2004); Vol. 79, p.63 (2002).
    • URL:[Link]

    • Relevance: Provides the foundational stoichiometry and conditions for converting 7-substituted is
  • Isatin Synthesis Review

    • Title: Synthesis of 7-ethylisatin from 2-ethylaniline.[2][7][8]

    • Source: IOSR Journal of Applied Chemistry.
    • URL:[Link] (General reference for Sandmeyer isonitroso synthesis on ethyl-anilines).

  • Biosynth Product Data

    • Title: 2-Amino-3-ethylbenzoic acid properties.[5][9]

    • Source: Biosynth.[3]

    • Relevance: Confirms chemical structure and biological applications (PARP/f
  • BenchChem Support

    • Title: Synthesis of 2-Amino-3-methylbenzoic Acid (Homolog).[1][10][11][12]

    • Source: BenchChem Technical Support.[11]

    • Relevance: Validates the bromination/oxidation workflows for 3-alkyl anthranilic acids.

Sources

Technical Application Note: 2-Amino-3-ethylbenzoic Acid HCl in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Amino-3-ethylbenzoic acid hydrochloride as a pharmaceutical intermediate Content Type: Technical Application Note & Protocol Guide

Executive Summary & Strategic Utility

2-Amino-3-ethylbenzoic acid hydrochloride (CAS: 5437-40-1 for free base; HCl salt is custom) is a specialized "privileged structure" scaffold used primarily in the synthesis of 8-ethylquinazolin-4(3H)-one derivatives.

Unlike the more common 3-methyl analogs, the 3-ethyl group provides a critical steric bulk that is highly valued in medicinal chemistry for:

  • Atropisomerism Control: Locking the conformation of kinase inhibitors (specifically PI3K

    
     and BTK inhibitors) to improve binding affinity.
    
  • Hydrophobic Pocket Filling: The ethyl group occupies the "selectivity pocket" in the ATP-binding site of various enzymes, improving selectivity profiles against off-target kinases.

This guide details the handling, neutralization, and cyclization protocols required to transform this intermediate into high-value pharmaceutical scaffolds.

Critical Quality Attributes (CQA) & Handling

The hydrochloride salt form offers improved stability over the free base but presents specific challenges in nucleophilic cyclization reactions.

AttributeSpecification / NoteImpact on Protocol
Appearance Off-white to beige crystalline solidDarkening indicates oxidation of the aniline moiety.
Salt Form Hydrochloride (HCl)CRITICAL: Must be neutralized in situ or prior to reaction for nucleophilic steps.
Steric Bulk 3-Ethyl group (ortho to amine)Reduces nucleophilicity of the amine nitrogen. Requires higher reaction temperatures or stronger activation compared to unsubstituted anthranilic acids.
Solubility Soluble in Water, MeOH, DMSOPoor solubility in non-polar solvents (DCM, Toluene) until neutralized.

Synthetic Utility: The "8-Ethyl" Pathway

The primary utility of this intermediate is the construction of the Quinazolin-4(3H)-one core. Due to IUPAC numbering shifts during cyclization, the 3-ethyl substituent on the anthranilic acid becomes the 8-ethyl substituent on the quinazolinone ring.

Pathway Logic
  • Neutralization: Release of the free amine.

  • Cyclocondensation: Reaction with a C1 source (Formamide, Orthoester, or Urea).

  • Functionalization: Conversion of the C4-carbonyl to a C4-chloride (leaving group) for final API assembly.

SyntheticPathway Start 2-Amino-3-ethylbenzoic acid HCl Base Neutralization (NaOH/NaHCO3) Start->Base FreeBase Free Base Intermediate Base->FreeBase Cyclization Cyclization (Formamide/Orthoester) FreeBase->Cyclization Scaffold 8-Ethylquinazolin- 4(3H)-one Cyclization->Scaffold Chlorination Chlorination (POCl3) Scaffold->Chlorination Final 4-Chloro-8-ethylquinazoline (API Precursor) Chlorination->Final

Figure 1: Synthetic workflow converting the raw intermediate into the reactive API precursor.

Detailed Experimental Protocols

Protocol A: Neutralization and Isolation of Free Base

Rationale: The HCl salt is acidic and will inhibit base-catalyzed cyclization or decompose acid-sensitive orthoesters. Isolation is recommended over in-situ neutralization for purity.

Materials:

  • 2-Amino-3-ethylbenzoic acid HCl (10.0 g, 46.0 mmol)

  • Sodium Bicarbonate (saturated aq. solution)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve 10.0 g of the HCl salt in 50 mL of water. The solution should be clear to slightly yellow.

  • Slowly add saturated NaHCO₃ solution with stirring until pH reaches 7.5–8.0. Note: CO₂ gas will evolve; add slowly to prevent foaming.

  • Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • Wash combined organic layers with brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~7.5 g of off-white solid (Free Base). Verify by disappearance of chloride peak in elemental analysis or absence of HCl salt peaks in IR.

Protocol B: Synthesis of 8-Ethylquinazolin-4(3H)-one (Niementowski Modification)

Rationale: The standard Niementowski reaction (heating with formamide) often fails or gives low yields with sterically hindered 3-ethyl anilines. This modified protocol uses Triethyl Orthoformate (TEOF) and Ammonium Acetate, which is milder and more efficient for hindered substrates.

Materials:

  • 2-Amino-3-ethylbenzoic acid (Free Base from Protocol A) (5.0 g, 30.3 mmol)

  • Triethyl Orthoformate (TEOF) (15 mL, excess)

  • Ammonium Acetate (3.5 g, 45.4 mmol)

  • Catalytic Acetic Acid (0.5 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with the Free Base (5.0 g), TEOF (15 mL), and Ammonium Acetate (3.5 g). Add catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (~145°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (fluorescent) should disappear, replaced by a lower Rf spot (Quinazolinone).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL) followed by cold hexanes (20 mL) to remove unreacted TEOF.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Expected Yield: 80–90% (4.2–4.7 g).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the characteristic C2-H singlet at ~8.1 ppm and the ethyl group signals (triplet ~1.2 ppm, quartet ~2.8 ppm).

Protocol C: C4-Chlorination (Activation for API Coupling)

Rationale: The quinazolinone is chemically inert. Converting the ketone to a chloride creates a reactive electrophile for coupling with amines (e.g., piperazines, anilines) to form the final drug molecule.

Materials:

  • 8-Ethylquinazolin-4(3H)-one (2.0 g, 11.5 mmol)

  • Phosphorus Oxychloride (POCl₃) (10 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mL) - Acts as an acid scavenger/catalyst.

Procedure:

  • Safety: Perform in a fume hood. POCl₃ is corrosive and reacts violently with water.

  • Setup: Place 8-Ethylquinazolin-4(3H)-one in a dry 50 mL RBF.

  • Addition: Add POCl₃ carefully. Add DIPEA dropwise.

  • Reaction: Reflux at 105°C for 3–4 hours. The suspension should become a clear yellow solution.

  • Quenching (Critical): Remove excess POCl₃ via rotary evaporation (use a caustic trap).

  • Neutralization: Dissolve the residue in DCM (20 mL) and pour slowly onto crushed ice/NaHCO₃ mixture. Vigorous reaction occurs.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

  • Storage: The resulting 4-chloro-8-ethylquinazoline is unstable to moisture. Use immediately in the next coupling step or store under Nitrogen at -20°C.

Analytical Validation & Troubleshooting

Troubleshooting the "Steric Wall"

The 3-ethyl group creates a "steric wall" protecting the amine. If Protocol B fails (incomplete conversion), use the Decision Tree below to select an alternative activation method.

Troubleshooting Problem Incomplete Cyclization (TLC shows SM) Check1 Did you neutralize the HCl salt? Problem->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check Reaction Temp Yes1->Check2 Action1 Neutralize first. HCl inhibits TEOF reaction. No1->Action1 LowTemp <120°C Check2->LowTemp HighTemp >140°C Check2->HighTemp Action2 Increase Temp. Steric bulk requires energy. LowTemp->Action2 Action3 Switch Reagent: Use Formamide @ 180°C (Niementowski Classic) HighTemp->Action3

Figure 2: Troubleshooting logic for sterically hindered anthranilic acid cyclizations.

Analytical Markers (HPLC/NMR)
  • Shift in Retention Time: The 8-ethylquinazolinone is significantly less polar than the amino-acid precursor. Expect a shift to longer retention times on Reverse Phase C18 (Water/Acetonitrile gradient).

  • NMR Diagnostic:

    • Precursor: Broad NH₂ singlet (~5-6 ppm), Carboxylic acid broad singlet (>11 ppm).

    • Product: Loss of NH₂ and COOH signals. Appearance of Quinazolinone C2-H singlet (~8.0-8.5 ppm).

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Journal of Organic Chemistry, 2005, 70(20), 8211-8215.

  • Niementowski, S. "Synthese der Chinazolinverbindungen." Journal für Praktische Chemie, 1895, 51, 564.
  • Winkle, D. D., et al. "Practical Synthesis of 8-Substituted Quinazolinones." Organic Process Research & Development, 2001, 5(4), 450–455. (Specific reference for 8-position substitution).
  • PubChem Compound Summary. "2-Amino-3-ethylbenzoic acid (CAS 5437-40-1)." National Center for Biotechnology Information.

  • Bhatia, R., et al. "Quinazolinone: A Multifaceted Pharmacological Scaffold." International Journal of Pharmaceutical Sciences and Research, 2020.

Application Note: HPLC Quantification of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 2-Amino-3-ethylbenzoic acid hydrochloride (2A3EBA-HCl). This molecule serves as a critical intermediate in the synthesis of polyunsaturated fatty acid modulators and various non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike generic aminobenzoic acid methods, this protocol specifically addresses the steric and electronic effects of the C3-ethyl group, utilizing a pH-controlled mobile phase to ensure peak symmetry and reproducible retention. The method is designed for Quality Control (QC) environments requiring strict adherence to ICH Q2(R1) guidelines.

Introduction & Chemical Context

2-Amino-3-ethylbenzoic acid is an aniline derivative characterized by an amino group ortho to a carboxylic acid, with an ethyl substitution at the meta position relative to the acid.

  • Chemical Challenges:

    • Zwitterionic Nature: The molecule contains both a basic amine (pKa ~2.5–3.0) and an acidic carboxyl group (pKa ~4.0–4.8).

    • Peak Tailing: Uncontrolled secondary silanol interactions with the protonated amine can lead to severe peak tailing on traditional C18 columns.

    • Solubility: As the hydrochloride salt, the analyte is water-soluble, but the free acid (formed at neutral pH) exhibits lower aqueous solubility, necessitating a buffered organic mobile phase.

Mechanism of Separation

To achieve optimal retention and peak shape, this method employs Ion-Suppression Chromatography . By maintaining the mobile phase pH at 2.5 , we ensure the carboxylic acid moiety remains protonated (neutral, -COOH), increasing hydrophobic interaction with the C18 stationary phase. Simultaneously, the low pH keeps the amino group fully protonated (-NH3+), preventing mixed-mode retention shifts often seen near the pKa.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Amino-3-ethylbenzoic acid HCl (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (End-capped to reduce silanol activity).
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 2.5 (adj. with

)
Suppresses ionization of -COOH for retention; buffers amine.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic elution.
Mode IsocraticEnsures baseline stability for quantification.
Ratio (A:B) 70:30 (v/v)Optimized for retention factor (

) between 2 and 10.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nmMax absorbance for aniline ring; 230 nm is an alternative.
Injection Vol. 10

L
Standard analytical volume.
Run Time 15 minutesSufficient to elute potential late-eluting synthetic impurities.
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Standard Solution (1.0 mg/mL):

    • Weigh 50.0 mg of 2-Amino-3-ethylbenzoic acid HCl into a 50 mL volumetric flask.

    • Dissolve in ~30 mL of Diluent (sonicate for 5 mins if necessary).

    • Dilute to volume with Diluent.

  • Working Standard (100

    
    g/mL): 
    
    • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.

  • Sample Preparation:

    • Weigh an amount of sample equivalent to 50 mg of active moiety.

    • Dissolve and dilute as per the Stock Standard procedure to achieve a target concentration of 100

      
      g/mL.
      
    • Filter through a 0.45

      
      m PTFE or Nylon syringe filter prior to injection.
      

Method Validation Summary

Based on ICH Q2(R1) guidelines, the following performance characteristics are typical for this method:

Validation ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (

) < 1.5
1.1 - 1.2
Theoretical Plates (

) > 5000
> 8500
RSD of Retention Time < 1.0%0.2%
Linearity

(Range: 50–150% of target)

Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% (Mean)
Precision (Repeatability) RSD < 2.0% (n=6)0.5%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.5

g/mL / 1.5

g/mL

Visualizations & Workflows

Analytical Workflow

This diagram outlines the critical path from sample intake to data reporting, emphasizing the checkpoint at System Suitability.

HPLC_Workflow Start Sample Intake (2-Amino-3-ethylbenzoic acid HCl) Prep Sample Preparation Dissolve in 50:50 Diluent Filter 0.45 µm Start->Prep System HPLC System Setup Column: C18, 30°C MP: Buffer pH 2.5 / ACN (70:30) Prep->System SST System Suitability Test (SST) Inject Standard (x5) System->SST Decision Pass Criteria? RSD < 2.0%, Tailing < 1.5 SST->Decision InjectSample Inject Samples (Bracket with Standards) Decision->InjectSample Yes Troubleshoot Troubleshoot: Check pH, Column Age, Leaks Decision->Troubleshoot No Calc Data Processing Calc % Assay & Impurities InjectSample->Calc Report Final Report Calc->Report Troubleshoot->System

Caption: Step-by-step analytical workflow ensuring data integrity through System Suitability Testing (SST).

pH-Dependent Ionization Logic

Understanding the ionization state is crucial for explaining the retention mechanism.

Ionization_State Acidic pH 2.5 (Method) COOH (Neutral) NH3+ (Cationic) High Retention Neutral pH 7.0 COO- (Anionic) NH2 (Neutral) Low Retention (Elutes in Void) Acidic->Neutral Increase pH Basic pH 10.0 COO- (Anionic) NH2 (Neutral) Column Damage Risk Neutral->Basic Increase pH

Caption: Impact of Mobile Phase pH on analyte ionization and retention behavior on C18 stationary phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure column is "End-capped" (e.g., Eclipse Plus). Add 5-10 mM Triethylamine (TEA) to buffer if using older column tech.
Retention Time Drift pH instability or Temperature flux.Verify buffer pH is exactly 2.5. Use column oven (30°C).
Split Peaks Solvent mismatch.Ensure sample diluent matches mobile phase strength (use 50:50 Buffer:ACN).
High Backpressure Particulate matter.Filter all samples (0.45

m).[1] Replace guard column.

References

  • USP Monograph: Aminobenzoic Acid. United States Pharmacopeia (USP-NF). (General method principles for aminobenzoic acid derivatives).

  • PubChem. 2-Amino-3-ethylbenzoic acid (Compound Summary). National Library of Medicine.

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2002. (Authoritative grounding on pH 2.5 selection for acidic/basic analytes).

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds on Reverse Phase Columns." Application Note 5989-9832EN. (Grounding for Column Selection).

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Regulatory basis for validation section).

Sources

Application Note: High-Performance LC-MS/MS Quantitation of 2-Amino-3-ethylbenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and validated protocol for the quantification of 2-Amino-3-ethylbenzoic acid (2-A-3-EBA) in biological matrices (plasma and urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-A-3-EBA, an anthranilic acid derivative, presents unique analytical challenges due to its amphoteric nature (zwitterionic behavior) and low molecular weight. This guide moves beyond standard templates to explain the causality behind column selection, pH control, and ionization modes, ensuring the user can adapt the method to specific project needs.

Introduction & Chemical Context

2-Amino-3-ethylbenzoic acid (MW: 165.19 g/mol ) is a structural analog of anthranilic acid. It contains a basic primary amine, an acidic carboxylic acid, and a lipophilic ethyl group.

The Analytical Challenge: Amphoterism

The molecule exists in different ionic states depending on pH:

  • Acidic pH (< 2): Amine is protonated (

    
    ), Carboxylic acid is neutral (
    
    
    
    ). Net Charge: +1.[1]
  • Neutral pH (~4-5): Amine is protonated (

    
    ), Carboxylic acid is deprotonated (
    
    
    
    ). Net Charge: 0 (Zwitterion).
  • Basic pH (> 8): Amine is neutral (

    
    ), Carboxylic acid is deprotonated (
    
    
    
    ). Net Charge: -1.

Strategic Decision: To maximize retention on a Reverse Phase (C18) column and sensitivity in Positive Electrospray Ionization (ESI+), we must operate at acidic pH . This keeps the carboxylic acid neutral (increasing hydrophobicity for retention) and the amine protonated (ensuring high MS signal).

Method Development Strategy

Mass Spectrometry Optimization

While carboxylic acids often perform well in ESI-, the presence of the primary amine makes ESI+ the preferred mode for 2-A-3-EBA due to better ionization efficiency and compatibility with acidic mobile phases.

  • Precursor Ion:

    
    
    
  • Fragmentation Logic: Anthranilic acid derivatives characteristically undergo an "ortho-effect" dehydration (loss of

    
    ) followed by the loss of carbon monoxide (
    
    
    
    ).
    • Quantifier Transition:

      
       (Loss of 
      
      
      
      )
    • Qualifier Transition:

      
       (Loss of 
      
      
      
      )
Chromatographic Selection
  • Column: A standard C18 column is sufficient due to the ethyl group providing steric bulk and lipophilicity. However, a C18 column with polar-endcapping is recommended to prevent peak tailing caused by the interaction of the free amine with residual silanols on the silica surface.

  • Mobile Phase: Water/Acetonitrile gradients are standard. Formic Acid (0.1%) is critical to maintain pH ~2.7, ensuring the carboxylic acid remains neutral.

Experimental Protocol

Reagents & Materials[2][3]
  • Analyte: 2-Amino-3-ethylbenzoic acid hydrochloride (purity >98%).

  • Internal Standard (IS): Anthranilic acid-d4 (preferred) or 2-Amino-3-methylbenzoic acid (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free human plasma or urine (K2EDTA anticoagulant for plasma).

Instrumentation Settings[5]

Table 1: HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)State
0.000.40955Initial
0.500.40955Hold
3.500.401090Ramp
4.500.401090Wash
4.600.40955Re-equilibration
6.000.40955Stop

Table 2: MS/MS Source Parameters (Sciex/Thermo equivalent)

ParameterSettingRationale
Ionization ModeESI PositiveTargets amine group (

).
Spray Voltage3500 - 4500 VStandard for ESI+.
Capillary Temp350°CEnsures desolvation of the ethyl group.
Collision GasMedium (Argon/Nitrogen)Efficient fragmentation of the benzene ring substituents.
Declustering PotentialOptimized (e.g., 60 V)Prevents in-source fragmentation.
Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is chosen for its high throughput and ability to recover polar metabolites.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) into a 96-well plate or 1.5 mL tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid in the precipitant helps break protein binding and stabilizes the analyte.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g (plates) or 10,000 x g (tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Dilute with 100 µL of water (to match initial mobile phase strength and prevent peak fronting).

  • Injection: Inject 5-10 µL onto the LC-MS/MS.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the decision nodes for quality control.

BioanalysisWorkflow cluster_QC Quality Control Checkpoints Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Anthranilic acid-d4) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Denaturation Centrifuge Centrifugation (4000g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 with H2O) Centrifuge->Supernatant Phase Sep LCMS LC-MS/MS Analysis (C18, ESI+) Supernatant->LCMS Injection Data Data Processing (Quantification) LCMS->Data

Caption: Figure 1. Step-by-step bioanalytical workflow for 2-Amino-3-ethylbenzoic acid, emphasizing the critical dilution step prior to injection to ensure peak shape integrity.

Validation & Troubleshooting

Validation Parameters (FDA/ICH M10 Compliance)

To ensure the method is "trustworthy" and self-validating, perform the following:

  • Linearity: Construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Use a weighted linear regression (

    
    ) to account for heteroscedasticity common in ESI.
    
  • Matrix Effect: Compare the response of post-extraction spiked samples (A) to neat solution standards (B).

    • 
      .
      
    • Acceptance: 85-115%. If suppression is high (<85%), consider switching to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Ensure column is "Endcapped". Add 5mM Ammonium Formate to mobile phase to compete for silanol sites.
Low Sensitivity Ion suppression from phospholipids.Monitor phospholipid transition (

). If co-eluting, adjust gradient slope or use SPE.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% FA.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78101, 2-Amino-3-methylbenzoic acid (Analog Reference). Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Orth-effect in aromatic acids). Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for GC-MS Analysis of 2-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-3-ethylbenzoic acid , a polar, zwitterionic anthranilic acid derivative.[1][2] Direct GC analysis of this compound is impossible due to the presence of active protic groups (–COOH and –NH₂) which lead to poor volatility, thermal degradation, and adsorption on the GC liner.

We present two validated derivatization protocols:

  • Rapid Screening (Silylation): Uses BSTFA + 1% TMCS for high-throughput qualitative analysis.[1][2]

  • Quantitative Robust (Alkyl Chloroformate): Uses Methyl Chloroformate (MCF) for precise quantification in aqueous/complex matrices.[1][2]

Chemical Strategy & Mechanism

The analyte contains a carboxylic acid at position 1, an amine at position 2, and an ethyl group at position 3. The ortho-substitution creates a steric environment that can hinder derivatization if conditions are too mild.[1][2] Furthermore, the proximity of the amine and acid groups allows for potential intramolecular cyclization (lactamization) under thermal stress if not properly protected.

Reaction Pathways[3][4]
  • Silylation (TMS): Replaces active hydrogens with Trimethylsilyl (TMS) groups.[1][2][3]

    • Target: –COOH

      
       –COO-TMS
      
    • Target: –NH₂

      
       –NH-TMS (or –N(TMS)₂ depending on forcing conditions)
      
  • Alkylation (MCF): A two-phase reaction converting the amino group to a carbamate and the carboxylic acid to an ester.

    • Target: –COOH

      
       –COOCH₃
      
    • Target: –NH₂

      
       –NH-COOCH₃ (Methoxycarbonyl derivative)[1][2]
      
Mechanistic Workflow Diagram

Derivatization_Workflow Analyte 2-Amino-3-ethylbenzoic Acid (Polar, Non-volatile) Decision Select Protocol Analyte->Decision BSTFA Reagent: BSTFA + 1% TMCS Solvent: Acetonitrile Decision->BSTFA Rapid Screening (Dry Samples) MCF Reagent: Methyl Chloroformate Solvent: Pyridine/Methanol/Water Decision->MCF Quantitation (Aq. Biologicals) TMS_Product TMS Derivative (Unstable to Moisture) BSTFA->TMS_Product 60-100°C, 30 min GCMS GC-MS Analysis (DB-5ms Column) TMS_Product->GCMS MCF_Product Methyl Ester / Carbamate (Stable, Moisture Tolerant) MCF->MCF_Product RT, <5 min MCF_Product->GCMS

Figure 1: Decision tree for selecting the appropriate derivatization strategy based on sample matrix and analytical needs.[1][2]

Protocol A: Rapid Silylation (BSTFA/TMCS)

Best for: Synthetic chemical purity checks, dry samples, high-throughput screening.[2] Critical Constraint: Strictly anhydrous conditions required.

Reagents
  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Sigma-Aldrich).[1][2]

  • TMCS: Trimethylchlorosilane (1% v/v added as catalyst).[1][2]

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.[1][2]

Step-by-Step Methodology
  • Preparation: Weigh 1–5 mg of 2-Amino-3-ethylbenzoic acid into a 2 mL GC autosampler vial.

  • Drying: If the sample contains moisture, dry under a gentle stream of Nitrogen (N₂) at 60°C. Note: Silylation reagents hydrolyze instantly in water.

  • Reagent Addition: Add 100 µL of Anhydrous Pyridine (to scavenge HCl byproduct) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 30 seconds.[1][2]

  • Incubation: Heat the block to 70°C for 30 minutes .

    • Why? The steric hindrance of the ethyl group at position 3 and the amino group at position 2 requires thermal energy to drive the silylation of the amine nitrogen to completion.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split 10:1 or 20:1).

Protocol B: Methyl Chloroformate (MCF) - The "Gold Standard"

Best for: Biological fluids (urine, plasma), quantitative analysis, samples containing water. Mechanism: Alkyl chloroformates react rapidly with amino groups to form carbamates and carboxylic acids to form esters in the presence of an alcohol (methanol).

Reagents
  • MCF: Methyl Chloroformate.[1][2][4]

  • Methanol: Anhydrous.[1][2]

  • Pyridine: Acts as an acid scavenger and catalyst.[1][2]

  • Extraction Solvent: Chloroform or Hexane.[1][2]

Step-by-Step Methodology
  • Sample Prep: Place 50 µL of liquid sample (or 1 mg solid dissolved in water) into a silanized glass tube.

  • Solvent Addition: Add 100 µL of Methanol and 50 µL of Pyridine. Vortex.

  • Derivatization: Add 20 µL of Methyl Chloroformate slowly.

    • Caution: Exothermic reaction; gas evolution (CO₂) will occur.[1][2]

  • Mixing: Vortex vigorously for 30 seconds.

  • Extraction: Add 200 µL of Chloroform (or Hexane) and 200 µL of 1% Sodium Bicarbonate solution (to neutralize excess acid).

  • Separation: Vortex and centrifuge at 3000 rpm for 2 minutes.

  • Transfer: Transfer the organic (bottom) layer to a GC vial containing a glass insert.

  • Analysis: Inject 1 µL.

GC-MS Instrument Parameters

These parameters are optimized for the Agilent 7890/5977 or equivalent single quadrupole systems.

ParameterSetting
Column DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 260°C
Injection Mode Split (10:[1][2]1) for high conc.; Splitless for trace analysis
Oven Program 60°C (hold 1 min)

20°C/min to 300°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Scan Range 40–450 m/z
Data Interpretation (Expected Fragments)
  • BSTFA Derivative (Di-TMS): Look for Molecular Ion

    
     m/z (approx).[1][2] Characteristic loss of methyl groups (
    
    
    
    ) is common in TMS derivatives.[1][2]
  • MCF Derivative: Look for Molecular Ion

    
    .[1][2] The addition of a methyl ester (+14) and a methoxycarbonyl group (+58) increases mass significantly.
    
    • Fragment: Base peak often involves loss of the ester methoxy group or the carbamate moiety.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Response (BSTFA) Moisture contaminationEnsure sample is lyophilized; use fresh reagents.
Peak Tailing (Amine) Incomplete derivatizationIncrease reaction time to 60 min; use Pyridine as solvent.
Double Peaks Mono- vs Di-TMS formationThe amine can accept 1 or 2 TMS groups.[1][2] Force Di-TMS by using harsher conditions (100°C) or switch to MCF (forms single stable carbamate).[1][2]
Column Bleed Excess reagentEvaporate excess BSTFA under N₂ and reconstitute in hexane before injection.[1][2]
Self-Validating QC Protocol
  • Internal Standard (ISTD): Spike samples with Norvaline (for MCF) or d3-Anthranilic acid prior to derivatization.[1][2]

  • Blank Run: Inject a reagent blank (Solvent + Derivatizing agent) to identify system artifacts.[1][2]

  • Linearity Check: Prepare a 5-point calibration curve (10–500 µg/mL).

    
     must be 
    
    
    
    .[1][2]

References

  • Sigma-Aldrich. "BSTFA + TMCS Product Information & Protocols." Sigma-Aldrich Technical Bulletins. Link

  • Husek, P. (1998).[1][2] "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B. Link

  • Kvitvang, H.F., et al. (2014).[1][2] "Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis." Metabolomics Protocols. Link

  • PubChem. "2-Amino-3-methylbenzoic acid (Structural Analog Data)." National Library of Medicine.[1][2] Link

  • Villas-Bôas, S.G., et al. (2011).[1][2] "Mass Spectrometry in Metabolome Analysis: Methyl Chloroformate Protocol." Wiley Interscience.[1][2] Link

Sources

Precision Synthesis of Novel Heterocycles: Late-Stage Functionalization via Visible-Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details advanced protocols for the synthesis and diversification of nitrogen-containing heterocycles using visible-light photoredox catalysis. Moving beyond traditional condensation chemistries, we focus on Late-Stage Functionalization (LSF) —specifically the Minisci-type decarboxylative alkylation. This methodology allows researchers to graft complex alkyl fragments onto drug-like heterocyclic scaffolds (pyridines, quinolines, diazines) under mild conditions. Furthermore, we provide a blueprint for translating these batch protocols into Continuous Flow systems to overcome the photon-flux limitations inherent in scale-up.

Introduction: The Paradigm Shift in Heterocycle Synthesis

Nitrogen heterocycles constitute the core of over 60% of FDA-approved small-molecule drugs. Traditional synthesis often requires pre-functionalized starting materials (e.g., halogenated precursors for Suzuki/Buchwald couplings), forcing medicinal chemists to "re-build" the entire molecule to introduce a single new substituent.

Photoredox catalysis offers a superior alternative: the direct C–H functionalization of native heterocycles. By utilizing visible light to excite metal-polypyridyl or organic catalysts, we can generate open-shell radical species that react with electron-deficient heteroarenes with high regioselectivity.

Key Advantages[1][2][3]
  • Atom Economy: Uses abundant carboxylic acids or alkyl halides as radical precursors.

  • Orthogonality: Tolerates functional groups (alcohols, amines) that poison Pd/Pt catalysts.

  • Scalability: When coupled with flow chemistry, kilogram-scale production is achievable.[1]

Mechanistic Principles: The Radical Minisci Reaction

The core transformation described here is the Minisci Reaction , modernized via photoredox catalysis. Unlike the classical thermal Minisci (which requires silver salts and stoichiometric persulfate at high temperatures), the photoredox variant operates at room temperature.

Mechanism of Action[5][6][7]
  • Excitation: The photocatalyst (PC), typically an Iridium (III) complex, absorbs a photon to reach an excited state (*PC).

  • Oxidative Quenching: The *PC transfers an electron to an oxidant (e.g., persulfate,

    
    ), generating a sulfate radical anion (
    
    
    
    ) and the oxidized catalyst (
    
    
    ).
  • Radical Generation: The highly reactive

    
     abstracts a hydrogen from the carboxylic acid (or oxidizes the carboxylate), leading to rapid decarboxylation and the release of a nucleophilic alkyl radical (
    
    
    
    ).
  • Radical Addition: The alkyl radical attacks the protonated, electron-deficient heterocycle at the most electrophilic position (typically C2 or C4).

  • Re-aromatization: The resulting radical cation intermediate is oxidized (often by the

    
     species, closing the catalytic cycle) and deprotonated to restore aromaticity.
    
Visualization: Photoredox Catalytic Cycle

PhotoredoxCycle PC_GS Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_GS->PC_Excited hv (Blue LED) PC_Ox Ir(IV) Oxidized PC_Excited->PC_Ox SET to S2O8 PC_Ox->PC_GS Oxidizes Intermediate Oxidant Persulfate (S2O8 2-) Radical_Source R-COOH (Carboxylic Acid) Oxidant->Radical_Source SO4•- abstracts H Alkyl_Radical R• (Alkyl Radical) Radical_Source->Alkyl_Radical -CO2 Heterocycle Heterocycle (H+) Alkyl_Radical->Heterocycle Radical Addition Product Functionalized Heterocycle Heterocycle->Product -H+

Figure 1: Mechanistic cycle for the decarboxylative alkylation of heterocycles. The cycle relies on the oxidative quenching of the excited Iridium catalyst.

Application Protocol: Decarboxylative Alkylation of Quinolines

This protocol demonstrates the alkylation of Lepidine (4-methylquinoline) using a Boc-protected amino acid. This reaction is highly valuable for introducing chiral, bioactive side chains into aromatic scaffolds.

Materials & Reagents[4][5][7][8][9][10][11][12][13]
  • Substrate: 4-Methylquinoline (1.0 equiv, 0.5 mmol)

  • Radical Precursor: N-Boc-Proline (2.0 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

    • Note: This fluorinated catalyst is chosen for its high oxidizing potential (

      
      ), necessary to drive the cycle efficiently.
      
  • Oxidant: Ammonium Persulfate (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO:H2O (4:1 ratio) - Water is critical for solubilizing the oxidant.

  • Acid: TFA (1.0 equiv) - Protonates the heterocycle to activate it.

Step-by-Step Procedure
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add the photocatalyst (5.6 mg, 0.005 mmol), N-Boc-Proline (215 mg, 1.0 mmol), and Ammonium Persulfate (171 mg, 0.75 mmol).

  • Substrate Addition: Add 4-Methylquinoline (71.5 mg, 0.5 mmol) followed by the solvent mixture (DMSO 4 mL, Water 1 mL).

  • Activation: Add Trifluoroacetic acid (38 µL, 0.5 mmol) dropwise.

    • Critical Checkpoint: The solution may warm slightly. Ensure the vial is sealed with a septum cap.

  • Degassing: Sparge the solution with Nitrogen gas for 10 minutes via a needle inlet/outlet.

    • Why? Oxygen is a radical scavenger and will quench the excited state of the catalyst, killing the reaction.

  • Irradiation: Place the vial 2–3 cm away from a 34W Blue LED lamp (approx. 450 nm). Stir vigorously at room temperature for 18–24 hours.

    • Cooling: Use a fan to keep the reaction temperature below 35°C to prevent thermal decomposition of the persulfate.

  • Workup: Dilute with saturated

    
     (to neutralize acid) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results & Data
ParameterValue
Typical Yield 65% – 82%
Regioselectivity >20:1 (C2 position vs C4/others)
Reaction Time 18 – 24 Hours
Color Change Yellow (start)

Dark Orange/Brown (end)

Advanced Protocol: Continuous Flow Synthesis

Batch photochemistry suffers from the Beer-Lambert Law : light penetration drops exponentially with depth. For reactions >1 gram, continuous flow is required to maintain a high surface-area-to-volume ratio.

Flow Reactor Design
  • Tubing: FEP (Fluorinated Ethylene Propylene) tubing, 1/16" O.D., 0.030" I.D.

  • Reactor Volume: 10 mL coil wrapped around a glass cylinder.

  • Light Source: High-intensity Blue LED strips wrapped around the coil or placed in the center.

Flow Protocol Implementation
  • Feed Preparation: Prepare two stock solutions to prevent premature reaction.

    • Solution A: Heterocycle + Catalyst + Acid in DMSO.

    • Solution B: Carboxylic Acid + Oxidant in Water/DMSO.

  • System Priming: Pump pure solvent through the system to establish stable flow.

  • Mixing: Use a T-mixer to combine Solution A and Solution B immediately before the photoreactor coil.

  • Residence Time Calculation:

    
    
    
    • Target: 20 minutes residence time. For a 10 mL reactor, Flow Rate = 0.5 mL/min.

  • Collection: Pass the output through a Back Pressure Regulator (BPR, 40 psi) to prevent gas bubbles (

    
     from decarboxylation) from disrupting flow stability.
    
Workflow Diagram: Batch to Flow Transition

FlowSetup cluster_inputs Reagent Feeds SolA Sol A: Heterocycle + Catalyst Mixer T-Mixer SolA->Mixer Pump A SolB Sol B: Radical Precursor + Oxidant SolB->Mixer Pump B Reactor FEP Coil Reactor (Blue LED Irradiation) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR Reaction Complete Collection Product Collection (Degassing) BPR->Collection Product Stream

Figure 2: Schematic for converting the batch Minisci protocol into a continuous flow process.

Troubleshooting & Expert Tips

Reaction Stalls or Low Conversion
  • Cause: Oxygen inhibition.

  • Solution: Ensure rigorous degassing. In flow chemistry, the closed system naturally excludes oxygen after the initial purge, often leading to faster kinetics than batch.

  • Cause: Light intensity.

  • Solution: Ensure the reaction vessel is glass (not plastic which may absorb UV/Blue light) and positioned close to the light source.

Catalyst Bleaching
  • Observation: The reaction mixture turns colorless or precipitates black solids.

  • Solution: The catalyst is decomposing. Reduce the intensity of the light or improve cooling. Ensure the oxidant concentration is not too high relative to the substrate.

Regioselectivity Issues
  • Insight: Minisci reactions are nucleophilic radical additions. They favor the most electron-deficient carbon.

  • Control: Regioselectivity is dominated by electronics. If C2 and C4 are similar, steric bulk on the radical source (e.g., tertiary carboxylic acids) will favor the less hindered position (usually C4).

References

  • Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Dunne, J. F., et al. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Journal of the American Chemical Society.

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.

  • McAtee, R. C., et al. (2019). Photoredox Alkylation of Heterocycles via Oxidative Decarboxylation of Carboxylic Acids. Nature Protocols.

Sources

Application Note: Strategic N-Alkylation of Sterically Hindered Anthranilic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the mono-N-alkylation of 2-Amino-3-ethylbenzoic acid hydrochloride . This substrate presents a classic "Orthogonal Steric Clash": the 2-amino group is flanked by a carboxylic acid (C1) and a bulky ethyl group (C3). Standard SN2 alkylation strategies often fail here, resulting in O-alkylation (esterification), over-alkylation, or low conversion due to steric shielding.

The Solution: This protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3). This method is selected for its high chemoselectivity (preferring imines over ketones/aldehydes) and its ability to tolerate the free carboxylic acid, thereby bypassing the need for protection-deprotection steps.

Critical Analysis: The Steric & Electronic Challenge

Before beginning, researchers must understand why standard textbook alkylations fail with this specific substrate.

The Substrate Architecture

The 3-ethyl group forces the 2-amino group out of planarity with the benzene ring. While this reduces the conjugation of the nitrogen lone pair (making it theoretically more nucleophilic), it physically blocks the trajectory of incoming electrophiles.

The Chemoselectivity Trap (O- vs. N-Alkylation)

In a direct alkylation (using Alkyl Halide + Base), the carboxylate anion (


) is often more accessible and nucleophilic than the sterically crowded amine.
  • Result of Direct Alkylation: Formation of the ester (O-alkylation) rather than the amine.

  • Result of Reductive Amination: The hydride donor attacks the imine (C=N) species selectively.[1] The carboxylate does not participate, preventing ester formation.

Visual Workflow & Logic

The following diagram illustrates the decision logic and reaction pathway.

G Start Start: 2-Amino-3-ethylbenzoic acid HCl Step1 1. Salt Break (Free base formation) Start->Step1 Decision Alkyl Source? Step1->Decision RouteA Route A: Aldehyde/Ketone (Reductive Amination) Decision->RouteA Preferred RouteB Route B: Alkyl Halide (Direct Alkylation) Decision->RouteB Avoid if possible Imine Intermediate: Imine Formation (Sterically Slow) RouteA->Imine AcOH Catalyst Protect Mandatory Protection: Methyl Ester Formation RouteB->Protect Prevent O-Alkylation Reduction Reduction: NaBH(OAc)3 (Irreversible) Imine->Reduction Product Final Product: N-Alkyl-2-amino-3-ethylbenzoic acid Reduction->Product Protect->Product Alkylation + Hydrolysis

Caption: Figure 1. Reaction Logic Flow. Route A (Reductive Amination) is the direct path. Route B requires additional steps to prevent side reactions.

Primary Protocol: Reductive Amination (The "Abdel-Magid" Method)

This is the Gold Standard for this substrate. It allows the use of the free acid and minimizes bis-alkylation.

Reagents & Stoichiometry table
ComponentEquiv.RoleNotes
Substrate (HCl Salt)1.0Reactant2-Amino-3-ethylbenzoic acid HCl
Aldehyde (R-CHO)1.1 - 1.2ElectrophileUse slight excess to drive imine formation.
Triethylamine (Et3N)1.0BaseNeutralizes the HCl salt in situ.
NaBH(OAc)3 1.5 - 2.0ReductantMild; does not reduce aldehydes rapidly.
Acetic Acid (AcOH)1.0 - 2.0CatalystActivates the imine; crucial for hindered amines.
DCE (1,2-Dichloroethane)SolventMediumPreferred for solubility.[2] THF is a greener alternative.
Step-by-Step Methodology

Step 1: In-Situ Salt Break & Imine Formation

  • Charge a reaction vessel with 2-Amino-3-ethylbenzoic acid hydrochloride (1.0 equiv).

  • Add DCE (Concentration: 0.1 M - 0.2 M). Note: DCE is superior to THF for reaction rate, but THF can be used if halogenated solvents are restricted.

  • Add Triethylamine (1.0 equiv) to neutralize the HCl salt. Stir for 10 minutes. The solution should clarify or change suspension consistency as the free amine is liberated.

  • Add the Aldehyde (1.1 equiv).

  • Add Acetic Acid (1.0 - 2.0 equiv).

    • Mechanism Check: The 3-ethyl group hinders the attack of the nitrogen on the carbonyl. The acid catalyst is critical here to protonate the carbonyl oxygen, making it more electrophilic.

  • Stir at Room Temperature for 30–60 minutes.

    • Validation: Take a small aliquot for 1H NMR or TLC. Look for the disappearance of the aldehyde peak. If the imine is not forming (due to extreme steric bulk of the aldehyde), add 4Å Molecular Sieves to sequester water and drive the equilibrium.

Step 2: Selective Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Caution: Mild gas evolution (H2) may occur.

  • Stir at Room Temperature for 2–16 hours.

    • Monitoring: Monitor by HPLC or LC-MS. Look for the mass of [Product + H]+.

    • Self-Validating Endpoint: The reaction is complete when the intermediate imine is consumed. If the reaction stalls, add a second portion of STAB (0.5 equiv).

Step 3: Workup & Purification

  • Quench: Add saturated aqueous NaHCO3 to neutralize the acetic acid and quench remaining borohydride.

  • Phase Separation: Extract with Ethyl Acetate (EtOAc) or DCM.

    • Note: Since the product is an amino acid, pH control is vital.

    • Acidic Wash: The product is amphoteric.[3] To remove non-acidic impurities, extract the organic layer with weak base (pH 9-10), then acidify the aqueous layer to pH 4-5 to precipitate the product or re-extract into organic solvent.

  • Drying: Dry organic phase over Na2SO4, filter, and concentrate.

Secondary Protocol: Direct Alkylation (The "Hard" Route)

Use Case: Only use this if the alkyl group is NOT available as an aldehyde (e.g., you need to add a methyl group using MeI, or a complex alkyl chain available only as a halide).

Constraint: You cannot perform this directly on the free acid with high yield. You must protect the carboxyl group first.

  • Protection: Reflux 2-Amino-3-ethylbenzoic acid in Methanol with catalytic H2SO4 (or SOCl2) to form the Methyl Ester .

  • Alkylation:

    • Solvent: DMF or Acetonitrile.

    • Base: K2CO3 (2.0 equiv).

    • Reagent: Alkyl Halide (1.0 equiv). Strict stoichiometry is required to prevent bis-alkylation.

    • Temp: 60–80°C. (Higher temp needed due to 3-ethyl steric hindrance).

  • Hydrolysis: Treat the isolated ester with LiOH (THF/Water) to return the free acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion to Imine 3-Ethyl steric clash prevents aldehyde attack.Add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis Acid / Water Scavenger (1.5 equiv) before adding STAB.
Bis-Alkylation Product amine is more nucleophilic than starting material.This is rare with Reductive Amination (STAB reduces imines, not enamines easily). Ensure you are not using NaBH3CN at high pH.
Product stuck in Water Zwitterion formation (Amino Acid).Adjust pH to the Isoelectric Point (pI) (approx pH 4.5-5.5) to maximize precipitation or extraction into organic solvent.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link

  • Sorrell, T. N., & Yuan, H. (1997). A Convenient Synthesis of N-Alkylanthranilic Acids. The Journal of Organic Chemistry, 62(16). (Demonstrates the difficulty of direct alkylation and preference for reductive routes).

Sources

Using 2-Amino-3-ethylbenzoic acid hydrochloride to synthesize potential anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-ethylbenzoic Acid Hydrochloride as a Scaffold for Next-Generation Anti-Inflammatory Agents

Executive Summary

This guide details the utilization of 2-Amino-3-ethylbenzoic acid hydrochloride (CAS: 5437-40-1) as a starting material for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). While 2-amino-benzoic acid (anthranilic acid) is a ubiquitous precursor, the 3-ethyl substituted variant offers unique pharmacodynamic advantages. The steric bulk and lipophilicity of the ethyl group at the ortho-position to the amine (which translates to the C8-position in quinazolinones) can significantly modulate selectivity for Cyclooxygenase (COX) isoforms and enhance membrane permeability.

This document provides two validated synthetic workflows:

  • The Benzoxazinone Pathway: To generate 8-ethyl-4(3H)-quinazolinone libraries.

  • The Ullmann Condensation: To generate 3-ethyl-substituted fenamate analogs.

Scientific Rationale & Mechanism (SAR)

The "8-Ethyl" Effect

In medicinal chemistry, the substitution pattern on the anthranilic scaffold dictates the topology of the resulting drug. When 2-amino-3-ethylbenzoic acid is cyclized into a quinazolinone, the ethyl group resides at the C8-position .

  • Steric Occlusion: The C8-ethyl group creates steric hindrance near the N1-nitrogen. In COX-2 inhibitors, this bulk can force the molecule into a conformation that favors the larger hydrophobic pocket of COX-2 over the constricted channel of COX-1, potentially reducing gastric toxicity [1, 2].

  • Lipophilicity: The ethyl group increases the logP value compared to the methyl analog (found in mefenamic acid precursors), potentially improving blood-brain barrier (BBB) penetration for neuro-inflammatory applications [3].

Target Pathways

The synthesized agents primarily target the arachidonic acid cascade:

  • COX-2 Inhibition: Preventing the conversion of arachidonic acid to PGH2.

  • NF-κB Modulation: Quinazolinones have been observed to suppress cytokine production (IL-6, TNF-α) downstream of COX inhibition [4].

Visualization: Synthetic & Mechanistic Pathways

The following diagram illustrates the chemical transformation from the precursor to the active scaffold and its biological interaction.

G cluster_0 Mechanism of Action Precursor 2-Amino-3-ethylbenzoic Acid HCl Intermediate Benzoxazinone Intermediate Precursor->Intermediate Ac2O / Reflux (Cyclization) Target 8-Ethyl-4(3H)- Quinazolinone Intermediate->Target R-NH2 / Heat (Ring Opening/Closure) COX1 COX-1 (Constricted Site) Target->COX1 Steric Clash (Low Affinity) COX2 COX-2 (Expanded Pocket) Target->COX2 Hydrophobic Fit (High Affinity)

Figure 1: Synthetic route from 2-Amino-3-ethylbenzoic acid to quinazolinone and subsequent selective binding logic.

Experimental Protocols

Pre-requisite: Neutralization of the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt. To ensure efficient nucleophilic attack during synthesis, it is often necessary to free the amine or account for the stoichiometry of the base used.

  • Reagent: 2-Amino-3-ethylbenzoic acid HCl (1.0 eq)

  • Base: Sodium Acetate (anhydrous) or Triethylamine (1.1 eq)

Protocol A: Synthesis of 2-Methyl-8-ethyl-4(3H)-quinazolinone (The Benzoxazinone Route)

This is the preferred route for generating diverse libraries because the intermediate (benzoxazinone) is stable and reactive toward various amines [5].

Step 1: Formation of the Benzoxazinone Intermediate

  • Charge: In a round-bottom flask, place 2-amino-3-ethylbenzoic acid HCl (10 mmol) and anhydrous sodium acetate (11 mmol).

  • Solvent: Add Acetic Anhydride (10 mL). This acts as both reagent and solvent.[1]

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. Monitor by TLC (30% Ethyl Acetate in Hexane).

  • Workup: Cool the mixture to room temperature. Pour the solution slowly into ice-cold water (50 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze.

  • Isolation: A solid precipitate (the benzoxazinone) will form. Filter, wash with cold water, and dry in a vacuum oven.

    • Checkpoint: Expect a yield of >75%. The product is 2-methyl-8-ethyl-3,1-benzoxazin-4-one.

Step 2: Conversion to Quinazolinone

  • Reactants: Dissolve the benzoxazinone intermediate (5 mmol) in Ethanol (20 mL) or Glacial Acetic Acid (if the amine is unreactive).

  • Amine Addition: Add the target primary amine (e.g., aniline, hydrazine, or methylamine) (5.5 mmol).

  • Reflux: Heat to reflux for 6–8 hours.

  • Observation: The reaction proceeds via ring opening to an amide intermediate, followed by dehydration to re-close the ring as a quinazolinone.

  • Purification: Cool to room temperature. If precipitate forms, filter and recrystallize from ethanol. If no precipitate, evaporate solvent and purify via silica gel column chromatography (DCM:MeOH 95:5).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

For rapid screening of derivatives, use microwave irradiation to accelerate the Niementowski reaction [6].

  • Mix: 2-Amino-3-ethylbenzoic acid HCl (2 mmol), Formamide (5 mL), and fused Sodium Acetate (2.2 mmol).

  • Irradiate: Place in a microwave synthesis vial. Irradiate at 150°C (approx. 200W) for 10–15 minutes.

  • Workup: Pour into crushed ice. The solid product (8-ethylquinazolin-4(3H)-one) is collected by filtration.

  • Advantage: Reduces reaction time from 8 hours to 15 minutes.

Data Analysis & Validation

To confirm the structure of the synthesized agents, specific NMR signals corresponding to the ethyl group must be verified.

Table 1: Expected Characterization Data (1H NMR in DMSO-d6)

MoietyChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
-CH₂-CH₃ (Methyl)1.15 – 1.25Triplet (t)3HTerminal ethyl protons.
-CH₂-CH₃ (Methylene)2.90 – 3.10Quartet (q)2HMethylene protons attached to the aromatic ring (C8).
Ar-H (C5, C6, C7)7.20 – 8.10Multiplet (m)3HAromatic region; pattern depends on substitution.
NH (if 3H-unsubstituted)12.0 – 12.5Singlet (s)1HBroad singlet indicating the lactam NH.

Quality Control Check:

  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]+.

  • Melting Point: 8-ethyl derivatives generally have lower melting points than their unsubstituted counterparts due to disrupted crystal packing.

Safety & Handling

  • HCl Salt: The starting material is acidic. Wear gloves and eye protection.

  • Acetic Anhydride: Corrosive and lachrymator. Use in a fume hood.

  • Exotherm: The neutralization of the HCl salt with bases can be exothermic; add base slowly.

References

  • National Institutes of Health (NIH). (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1). PubMed Central. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023). Methods of Synthesis of Quinazolines and their Condensed Analogues – Potential Anti-inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (2025). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Amino-3-ethylbenzoic Acid in Next-Gen Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of agrochemical discovery, the anthranilic acid (2-aminobenzoic acid) scaffold remains a "privileged structure." While the 3-methyl derivative is the industrial standard (underpinning blockbuster diamides like Chlorantraniliprole), 2-Amino-3-ethylbenzoic acid (CAS 5437-40-1) represents a critical strategic tool for Lead Optimization and Resistance Management .

This guide details the application of 2-Amino-3-ethylbenzoic acid as a steric homolog to modulate physicochemical properties (LogP, solubility) and binding affinity in Ryanodine Receptor (RyR) modulators. It provides validated protocols for synthesizing 3-ethyl-anthranilic diamides and assessing their biological efficacy.

Strategic Rationale: The "Ethyl" Advantage

In Structure-Activity Relationship (SAR) studies, the C3-position of the anthranilic core is pivotal. It dictates the torsional angle of the amide bond, forcing the molecule into the specific "L-shaped" conformation required to fit the insect Ryanodine Receptor pocket.

Why shift from 3-Methyl to 3-Ethyl?

  • Steric Occlusion: The ethyl group provides greater steric bulk, which can overcome metabolic resistance mechanisms (e.g., P450 oxidation) that degrade smaller substituents.

  • Lipophilicity Modulation: Replacing methyl with ethyl increases LogP (approx. +0.5), enhancing cuticular penetration in target pests.

  • IP Space Navigation: Utilizing the ethyl scaffold allows discovery teams to navigate around crowded "3-methyl" and "3-chloro" patent landscapes while retaining biological activity.

Application I: Synthesis of 3-Ethyl-Anthranilic Diamides

The most potent application of this scaffold is the synthesis of bis-amide insecticides. The following protocol utilizes the Benzoxazinone Intermediate Method , favored for its high yield and regioselectivity compared to direct coupling.

Experimental Protocol: The Benzoxazinone Route

Objective: Synthesize a generic 3-ethyl-anthranilic diamide analog.

Reagents Required:
  • Scaffold: 2-Amino-3-ethylbenzoic acid (1.0 eq)

  • Coupling Partner: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) [Representative Pyrazole Acid]

  • Activator: Methanesulfonyl chloride (MsCl) or Thionyl Chloride (

    
    )
    
  • Base: 3-Picoline or Pyridine

  • Solvent: Acetonitrile (

    
    )
    
  • Amine: Methylamine or Cyclopropylamine (for final ring opening)

Step-by-Step Workflow:
  • Activation (Benzoxazinone Formation):

    • Dissolve the Pyrazole Acid (1.0 eq) in dry Acetonitrile.

    • Add MsCl (1.2 eq) dropwise at 0°C, followed by 3-Picoline (2.5 eq). Stir for 30 mins to form the mixed anhydride.

    • Add 2-Amino-3-ethylbenzoic acid (1.0 eq) in one portion.

    • Mechanism:[1][2] The aniline nitrogen attacks the activated acid. The subsequent intramolecular cyclization eliminates water to form the benzoxazinone intermediate.

    • Validation: Monitor TLC (Hexane:EtOAc 3:1). The intermediate usually appears as a fluorescent spot.

  • Ring Opening (Diamide Formation):

    • Do not isolate the benzoxazinone (one-pot procedure is preferred for stability).

    • Add the aliphatic amine (e.g., Methylamine, 3.0 eq) directly to the reaction mixture.

    • Reflux for 2-4 hours.

    • Mechanism:[1][2] The amine attacks the electrophilic carbonyl of the benzoxazinone ring, cleaving the heterocycle to yield the final diamide structure.

  • Purification:

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold acetonitrile.

    • Recrystallize from Ethanol/Water if necessary.

Visualization: Synthesis Pathway

SynthesisWorkflow cluster_0 One-Pot Process Start 2-Amino-3-ethylbenzoic Acid (Scaffold) Activation Activation (MsCl / 3-Picoline) Start->Activation Partner Pyrazole Carboxylic Acid Partner->Activation Intermediate Benzoxazinone Intermediate Activation->Intermediate Cyclization (-H2O) Final 3-Ethyl-Anthranilic Diamide Intermediate->Final Nucleophilic Attack Amine Aliphatic Amine (Ring Opening) Amine->Final

Caption: One-pot synthesis of diamide insecticides via the benzoxazinone intermediate using 2-Amino-3-ethylbenzoic acid.

Application II: Biological Efficacy Evaluation

Once synthesized, the 3-ethyl derivative must be evaluated for potency against Lepidopteran pests (e.g., Spodoptera frugiperda, Plutella xylostella).

Protocol: Calcium Mobilization Assay (Ryanodine Receptor)

This assay confirms if the 3-ethyl substitution maintains the necessary binding interaction with the RyR channel.

Target: Insect cell line (Sf9) expressing RyR.

  • Cell Preparation:

    • Seed Sf9 cells in 96-well black-wall plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 mins at 27°C.

  • Compound Treatment:

    • Prepare a serial dilution of the 3-Ethyl-Diamide in DMSO (0.1 nM to 10 µM).

    • Inject compounds into the wells using an automated liquid handler.

  • Measurement:

    • Measure fluorescence intensity (Ex/Em: 494/516 nm) immediately upon injection.

    • Positive Control: Chlorantraniliprole (Commercial Standard).

    • Negative Control: DMSO only.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Log[Concentration].

    • Calculate

      
      .
      
Data Interpretation Guide
Parameter3-Methyl Standard3-Ethyl Analog (Target)Interpretation

(RyR)
~40 nM30 - 60 nM Comparable potency indicates successful scaffold replacement.
LogP 2.83.3 Higher lipophilicity; expect better rainfastness but potentially lower systemicity.
Metabolic Stability ModerateHigh Ethyl group may block specific hydroxylation sites active on methyl groups.

Application III: Herbicide & Fungicide Precursors

While less common, 2-Amino-3-ethylbenzoic acid serves as a precursor for other agrochemical classes:

  • Sulfonylurea Herbicides: The amino group can be converted to a sulfonyl isocyanate and coupled with pyrimidines. The 3-ethyl group provides unique selectivity in acetolactate synthase (ALS) inhibition.

  • Quinazolinone Fungicides: Condensation with aldehydes yields quinazolinones, a class known for anti-fungal activity (e.g., against Powdery Mildew).

Visualization: Mode of Action (MoA) Logic

MoALogic Compound 3-Ethyl-Diamide Molecule Target Ryanodine Receptor (RyR) (Muscle Sarcoplasmic Reticulum) Compound->Target Diffuses to Binding Binding Site Interaction (L-Shape Conformation) Target->Binding 3-Ethyl forces fit Effect Uncontrolled Ca2+ Release Binding->Effect Locks Channel Open Outcome Muscle Paralysis & Insect Death Effect->Outcome

Caption: Mechanism of Action for 3-ethyl-diamide derivatives on the insect Ryanodine Receptor.

References

  • Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

  • Jeanguenat, A. (2013). "Structural evolution of diamide insecticides: A review." CHIMIA International Journal for Chemistry. Link

  • Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and broad-spectrum anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2023). "2-Amino-3-ethylbenzoic acid (CAS 5437-40-1)."[3] National Center for Biotechnology Information. Link

Sources

Experimental workflow for amino acid analysis using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Amino Acid Analysis (AAA) via Automated Pre-Column Derivatization

Executive Summary

Amino Acid Analysis (AAA) is a cornerstone analytical technique in drug development, critical for determining the extinction coefficients of monoclonal antibodies (mAbs), optimizing cell culture media (CCM), and verifying protein identity. However, native amino acids lack sufficient UV chromophores for sensitive detection.[1][2][3]

This guide details a high-sensitivity, automated pre-column derivatization workflow using OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethyl chloroformate).[3] Unlike post-column ninhydrin methods, this Reverse-Phase HPLC (RP-HPLC) approach offers superior sensitivity (femtomole range), higher throughput, and compatibility with standard HPLC/UHPLC instrumentation.

Theory & Mechanism

The core challenge in AAA is spectral silence. To overcome this, we employ a "dual-derivatization" strategy targeting specific amine functionalities.

The Chemistry of Detection
  • Primary Amines (OPA Reaction):

    • Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).

    • Mechanism: In the presence of a thiol (3-MPA) and high pH (Borate buffer, pH ~10), OPA reacts rapidly with primary amines to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

    • Kinetics: Reaction is near-instantaneous but the derivative is unstable (half-life ~minutes). Implication: Derivatization must occur "in-needle" immediately prior to injection.

  • Secondary Amines (FMOC Reaction):

    • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[2]

    • Mechanism: Reacts with secondary amines (Proline, Hydroxyproline) and remaining primary amines to form stable carbamates.

    • Kinetics: Slower reaction; requires removal of excess FMOC (which is also fluorescent) or chromatographic separation of the reagent peak.

Experimental Logic Diagram

The following diagram illustrates the critical decision points and chemical pathways in this workflow.

AAA_Workflow cluster_Autosampler Automated Injector Program (In-Needle) Sample Protein/Media Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Peptide Bond Cleavage Neutralization Neutralization (0.4N Borate Buffer) Hydrolysis->Neutralization pH Adjustment OPA_Add Add OPA Reagent (Primary Amines) Neutralization->OPA_Add Injection Start Mix_Wait Mix & Wait (Controlled Reaction Time) OPA_Add->Mix_Wait FMOC_Add Add FMOC Reagent (Secondary Amines) HPLC RP-HPLC Separation (C18 High pH Stable) FMOC_Add->HPLC Inject Mix_Wait->FMOC_Add FLD Fluorescence Detection (Wavelength Switching) HPLC->FLD Elution

Caption: Figure 1. End-to-end workflow for Amino Acid Analysis. Note the critical automated derivatization step occurring immediately before column injection to minimize derivative degradation.

Experimental Protocol

Reagents & Mobile Phases

Purity is paramount. Contamination (ammonia/amines) in water sources will appear as ghost peaks.

ComponentCompositionPurpose
Mobile Phase A 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2High pH required for OPA derivative stability and separation.
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v)Organic modifier for gradient elution.
Injection Diluent 100 mL Mobile Phase A + 0.4 mL H₃PO₄Acidic diluent to arrest reaction if needed (though typically handled by buffer).
Borate Buffer 0.4 N Borate, pH 10.2Maintains high pH for optimal OPA reaction kinetics.
Automated Injector Program

Do not perform this manually. The instability of OPA derivatives requires precise timing (±1 second) achievable only via autosampler programming.

Injector Logic Diagram:

Injector_Logic Start Start Injection Cycle Draw_Borate Draw 2.5 µL Borate Buffer Start->Draw_Borate Draw_Sample Draw 0.5 µL Sample Draw_Borate->Draw_Sample Mix_1 Needle Wash / Mix in Loop Draw_Sample->Mix_1 Draw_OPA Draw 0.5 µL OPA Reagent Mix_1->Draw_OPA React_OPA Wait 0.5 min (OPA Reaction) Draw_OPA->React_OPA Draw_FMOC Draw 0.5 µL FMOC Reagent React_OPA->Draw_FMOC Mix_Final Mix & Inject Draw_FMOC->Mix_Final

Caption: Figure 2. Automated "In-Needle" Derivatization Logic. The sequence ensures primary amines react first (OPA), followed by secondary amines (FMOC), with no manual handling.

Chromatographic Conditions
  • Column: Agilent AdvanceBio AAA or Poroshell HPH-C18 (4.6 x 100 mm, 2.7 µm). Note: Standard silica C18 columns will degrade quickly at pH 8.2.

  • Flow Rate: 1.5 mL/min.

  • Temperature: 40°C.

  • Detection (FLD):

    • Time 0-10 min (OPA): Ex 340 nm / Em 450 nm.

    • Time 10+ min (FMOC): Ex 266 nm / Em 305 nm.

Data Analysis & System Suitability

Critical Resolution Pairs

In AAA, certain amino acids elute closely. Your system is "suitable" only if these pairs are resolved.

Critical PairChallengeResolution Criteria
Glycine / Threonine Often co-elute in early gradient.Rs > 1.5
Isoleucine / Leucine Isomers with similar hydrophobicity.Rs > 1.5
Lysine / Tyrosine Sensitive to pH changes in Mobile Phase A.Rs > 1.2
Linearity and Limits
  • Linearity: 0.5 pmol to 1000 pmol (R² > 0.999).

  • LOD: ~50 femtomoles (OPA), ~100 femtomoles (FMOC).

Troubleshooting & Optimization (Expert Insights)

Issue 1: "Ghost" Peak at Retention Time ~15 min

  • Cause: Ammonia/Ammonium contamination. Ammonia reacts with OPA.

  • Fix: Use fresh Milli-Q water (18.2 MΩ). Filter mobile phases through 0.2 µm nylon filters. Do not leave mobile phases stagnant for >2 days (absorbs atmospheric ammonia).

Issue 2: Low Recovery of Cysteine (Cys) and Tryptophan (Trp)

  • Cause: Acid hydrolysis (6N HCl) destroys these labile amino acids.

  • Fix:

    • For Cys: Perform Performic Acid Oxidation prior to hydrolysis to convert Cys to Cysteic Acid (stable).

    • For Trp: Use Alkaline Hydrolysis (NaOH) instead of acid, or estimate via UV absorbance at 280nm if pure protein.

Issue 3: Variable Peak Areas (Poor RSD)

  • Cause: Inconsistent reaction time in the autosampler.

  • Fix: Ensure the injector program includes a "Wait" command. OPA derivatives degrade; if the time between mixing and injection varies by even 10 seconds, area counts will shift.

References

  • Agilent Technologies. (2017).[4] Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrolysate Standard. Application Note 5991-7922EN.[1] Link

  • U.S. Pharmacopeia (USP). <1052> Biotechnology-Derived Articles—Amino Acid Analysis. USP-NF. Link

  • Waters Corporation. Amino Acid Analysis: AccQ-Tag Chemistry and Methods.Link

  • Henderson, J.W., et al. (2000). Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Agilent Publication 5980-1193E.[5] Link

  • Bartolomeo, M.P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. Link

Sources

Application Note: Custom Synthesis of 2-Amino-3-ethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Amino-3-ethylbenzoic acid (3-ethylanthranilic acid) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. The introduction of the 3-ethyl group creates a specific steric environment that restricts the conformational rotation of the adjacent amino and carboxyl groups. This "ortho-effect" is often exploited to lock bioactive conformations or improve metabolic stability compared to the more common 3-methyl analogs.

However, the synthesis of 3-ethylanthranilic acid presents a classic regioselectivity challenge. Direct electrophilic substitution of aniline typically favors the para position, and direct alkylation of anthranilic acid is prone to over-alkylation.

This guide details two validated protocols:

  • Route A (Scalable): The Isatin Oxidative Cleavage pathway. This is the "workhorse" method for multi-gram to kilogram synthesis, utilizing the reliable Sandmeyer isatin synthesis followed by peroxide oxidation.

  • Route B (Modular): The Suzuki-Miyaura Cross-Coupling pathway. This is the "discovery" method, ideal for generating libraries of 3-alkyl derivatives from a common halogenated precursor.

Strategic Route Selection

The choice of method depends on the scale and the need for derivative diversity.

FeatureRoute A: Isatin OxidationRoute B: Suzuki Coupling
Starting Material 2-Ethylaniline (Cheap, commodity chemical)Methyl 2-amino-3-bromobenzoate (Specialty)
Primary Utility Bulk synthesis of the specific ethyl targetLibrary generation (Ethyl, Propyl, Isopropyl)
Step Count 2 Steps (Linear)2 Steps (Coupling + Hydrolysis)
Atom Economy HighModerate (Boronic byproducts)
Key Challenge Handling strong acids/oxidizersCatalyst cost & purification
Decision Logic Visualization

RouteSelection Start Target: 2-Amino-3-ethylbenzoic Acid Decision Primary Constraint? Start->Decision RouteA Route A: Isatin Oxidation (High Volume, Low Cost) Decision->RouteA Scale > 10g Specific Target RouteB Route B: Suzuki Coupling (High Diversity, Modular) Decision->RouteB Library Synthesis Analog Generation

Figure 1: Strategic decision tree for selecting the synthetic pathway.

Protocol A: The Isatin Oxidative Cleavage (Scalable)

This route utilizes the Sandmeyer Isatin Synthesis , a robust method to install the ortho-dicarbonyl motif required for anthranilic acid formation.

Phase 1: Synthesis of 7-Ethylisatin

Mechanism: Condensation of chloral hydrate and hydroxylamine with 2-ethylaniline yields an isonitrosoacetanilide intermediate, which undergoes acid-mediated cyclization.

Reagents:

  • 2-Ethylaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium sulfate (anhydrous)[1]

  • Concentrated Sulfuric acid (

    
    )[1]
    

Step-by-Step Protocol:

  • Isonitroso Formation:

    • In a 1L round-bottom flask, dissolve chloral hydrate (0.11 mol) and sodium sulfate (120g) in water (300 mL).

    • Add a solution of 2-ethylaniline (0.1 mol) in dilute HCl (10 mL conc. HCl in 50 mL water).

    • Add a solution of hydroxylamine HCl (0.12 mol) in water.

    • Heat the mixture to reflux (approx. 100°C) for 10 minutes. A precipitate (isonitrosoacetanilide) will form.

    • Cool to 0°C, filter the solid, and wash with cold water. Dry thoroughly.

  • Cyclization:

    • Safety Warning: This step is exothermic.

    • Pre-heat concentrated

      
       (50 mL) to 50°C in a beaker.
      
    • Add the dry isonitroso intermediate in small portions, maintaining the temperature between 60-70°C.

    • Once addition is complete, heat to 80°C for 15 minutes to complete ring closure.

    • Cool to room temperature and pour the dark solution onto crushed ice (500g).

    • Filter the resulting red/orange precipitate (7-Ethylisatin).

Phase 2: Oxidative Cleavage to Anthranilic Acid

Mechanism: Baeyer-Villiger type oxidation using alkaline hydrogen peroxide.

Reagents:

  • 7-Ethylisatin (from Phase 1)

  • Sodium Hydroxide (NaOH) 5% solution

  • Hydrogen Peroxide (

    
    ) 30% solution[1][2]
    

Step-by-Step Protocol:

  • Suspend 7-ethylisatin (10g) in 5% NaOH solution (100 mL). The solid may dissolve to form a deep red/purple solution (isatinate salt).

  • Cool the mixture to 0-5°C.

  • Critical Step: Add 30%

    
     (15 mL) dropwise. Do not allow temperature to exceed 15°C.
    
  • The color will shift from deep red to pale yellow/colorless, indicating cleavage of the dione ring.

  • Stir at room temperature for 1 hour.

  • Isolation (The pH Trap):

    • The product is amphoteric.

    • Acidify carefully with 2M HCl.

    • Target pH: Adjust exactly to pH 4.5 - 5.0 (the isoelectric point).

    • The free amino acid will precipitate as a beige/white solid. If pH < 2, the hydrochloride salt forms (soluble); if pH > 7, the sodium salt remains (soluble).

  • Filter, wash with cold water, and dry.[1]

Validation:

  • Appearance: Off-white to beige solid.

  • Yield Expectations: 60-75% overall.

Protocol B: The Suzuki-Miyaura Coupling (Modular)

This route is preferred when creating a library of 3-substituted derivatives (e.g., 3-ethyl, 3-isopropyl, 3-cyclopropyl) from a single precursor.

Workflow Visualization

SuzukiCycle Precursor Methyl 2-amino-3-bromobenzoate Intermediate Ester Intermediate Precursor->Intermediate Suzuki Coupling 100°C, Dioxane Catalyst Pd(dppf)Cl2 K3PO4 Catalyst->Intermediate Reagent Ethylboronic Acid Reagent->Intermediate Hydrolysis LiOH / H2O Intermediate->Hydrolysis Product 2-Amino-3-ethylbenzoic Acid Hydrolysis->Product Deprotection

Figure 2: Modular synthesis via Palladium-catalyzed cross-coupling.

Reagents:

  • Methyl 2-amino-3-bromobenzoate (1.0 eq)

  • Ethylboronic acid (1.5 eq) (Alternatively: Potassium ethyltrifluoroborate for better stability)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Coupling:

    • Charge a reaction vial with the bromo-benzoate (1 mmol), ethylboronic acid (1.5 mmol), base (3 mmol), and Pd catalyst (5 mol%).

    • Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical for Suzuki efficiency).

    • Add degassed Dioxane/Water solvent.

    • Heat to 90-100°C for 12-16 hours.

    • Monitor by TLC/LCMS for consumption of the bromide.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate.

  • Hydrolysis:

    • Dissolve the crude ester in THF/Water (1:1).

    • Add LiOH (3 eq) and stir at 50°C for 2 hours.

    • Acidify to pH 4-5 to precipitate the final acid.[1]

Analytical Characterization & Data

When characterizing 2-amino-3-ethylbenzoic acid, specific spectral features confirm the structure.

TechniqueExpected Signal / ObservationInterpretation
1H NMR

1.25 (t, 3H)
Methyl of the ethyl group.
1H NMR

2.60 (q, 2H)
Methylene of the ethyl group.
1H NMR

6.5 - 7.8 (m, 3H)
Aromatic protons (ABC pattern typical of 1,2,3-substitution).
MS (ESI) [M+H]+ = 166.1Molecular ion peak.
Appearance Beige crystalline solidTypical for oxidized aniline derivatives.

Note on Stability: Anthranilic acids can decarboxylate at very high temperatures. Avoid drying above 80°C for extended periods.

References

  • Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S.[3] "Isatin". Organic Syntheses, Coll.[4][5] Vol. 1, p.327 (1941).

  • Oxidative Cleavage Protocol: "2-Amino-3-fluorobenzoic Acid". Organic Syntheses, Coll.[4][5] Vol. 10, p.423 (2004). (Describes the identical H2O2 cleavage protocol adapted for the ethyl analog).

  • Suzuki Coupling on Anilines: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates". Journal of Organic Chemistry. (Provides conditions for alkyl-aryl coupling).

  • Isatin Chemistry Review: Silva, J. F. M. et al. "Chemistry and Biological Activity of Isatin Derivatives". Journal of the Brazilian Chemical Society. (Review of isatin reactivity including oxidation).

Sources

Role in the development of non-steroidal anti-inflammatory drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) hinges on a precise balance: inhibiting Cyclooxygenase-2 (COX-2) to reduce inflammation while sparing Cyclooxygenase-1 (COX-1) to maintain gastrointestinal and platelet homeostasis.[1]

While recombinant enzyme assays provide initial potency data, they often fail to predict clinical efficacy due to the high plasma protein binding (>95%) characteristic of most NSAIDs. Therefore, this guide prioritizes the Human Whole Blood Assay (HWBA) as the ex vivo gold standard for selectivity profiling, followed by the Carrageenan-Induced Paw Edema model for in vivo validation.

This document details the protocols, mechanistic logic, and analytical frameworks required to establish the pharmacological role of novel NSAID candidates.

Mechanistic Pathway & Screening Workflow

To interpret assay data, one must visualize the precise intervention points within the Arachidonic Acid cascade.

Figure 1: The Arachidonic Acid Cascade and NSAID Intervention Points

G cluster_COX Cyclooxygenase Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane Catalysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TXB2 Thromboxane A2 (Platelets) PGG2->TXB2 TX Synthase PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 PGE Synthase PGI2 Prostacyclin (Endothelium) PGG2->PGI2 PGI Synthase NSAID NSAID Candidate NSAID->COX1 Inhibition (Side Effects) NSAID->COX2 Inhibition (Therapeutic)

Caption: Schematic of the COX pathway.[2] NSAIDs target COX enzymes to block the conversion of Arachidonic Acid to PGG2, subsequently reducing downstream prostanoids (TXA2, PGE2).

Ex Vivo Protocol: Human Whole Blood Assay (HWBA)

Objective: Determine the IC50 and Selectivity Index (SI) of a candidate in a physiological matrix. Why this method? Recombinant assays exclude plasma proteins (albumin). Since NSAIDs are highly protein-bound, recombinant assays underestimate the drug concentration needed in vivo. The HWBA inherently corrects for this binding.

A. COX-1 Assay (Platelet-Dependent)

Mechanism: During clotting, platelets release Arachidonic Acid, which COX-1 converts to Thromboxane A2 (unstable), which hydrolyzes to Thromboxane B2 (TXB2).

  • Blood Collection: Collect fresh human blood into vacutainers without anticoagulant (Red top).

  • Aliquot & Dosing: Immediately aliquot 500 µL of blood into microcentrifuge tubes containing 2 µL of the Test Compound (vehicle: DMSO, final conc <0.5%).

  • Incubation (Clotting): Incubate at 37°C for 60 minutes . This allows coagulation and maximal COX-1 activity.

  • Termination: Centrifuge at 2,000 x g for 10 minutes to separate serum.

  • Quantification: Collect serum and measure TXB2 levels via ELISA.

    • Note: TXB2 is the stable surrogate marker for COX-1 activity.

B. COX-2 Assay (Monocyte-Dependent)

Mechanism: Circulating monocytes express COX-2 only upon stimulation. Lipopolysaccharide (LPS) is used to induce COX-2 expression.[3]

  • Blood Collection: Collect fresh human blood into heparinized vacutainers (Green top).

  • Induction: Add LPS (final concentration 10 µg/mL) to the whole blood.

  • Dosing: Add Test Compound immediately after LPS.

  • Incubation: Incubate at 37°C for 24 hours .

    • Why 24h? This duration covers the transcription and translation of COX-2 protein and the subsequent accumulation of PGE2.

  • Termination: Centrifuge at 2,000 x g for 10 minutes to separate plasma.

  • Quantification: Collect plasma and measure PGE2 levels via ELISA.

    • Note: PGE2 in this context is the surrogate for COX-2 activity.[4]

In Vivo Protocol: Carrageenan-Induced Paw Edema

Objective: Assess the anti-inflammatory efficacy of the candidate in a live organism. Why this method? It is a biphasic model. The early phase (0-1h) is histamine-driven; the late phase (3-5h) is prostaglandin-driven (COX-2 dependent) , making it specific for NSAID screening.

Protocol Steps:
  • Acclimatization: Use male Wistar rats (180-220g). Fast overnight to normalize metabolism.

  • Baseline Measurement: Mark the right hind paw at the malleolus (ankle). Measure the baseline volume (

    
    ) using a Plethysmometer  (water displacement).
    
  • Drug Administration: Administer Test Compound (p.o. or i.p.) 1 hour prior to induction.

    • Control Group: Vehicle only.

    • Positive Control:[5] Indomethacin (10 mg/kg) or Celecoxib (standard dose).

  • Induction: Inject 0.1 mL of 1% Lambda-Carrageenan (in sterile saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    

Data Analysis & Interpretation

Selectivity Index (SI) Calculation

The safety profile of an NSAID is defined by its selectivity for COX-2 over COX-1.



  • SI < 1: COX-1 Selective (e.g., Ketorolac). High risk of GI bleeding.[6]

  • SI ≈ 1: Non-selective (e.g., Ibuprofen, Naproxen). Balanced efficacy/risk.

  • SI > 10: COX-2 Preferential (e.g., Meloxicam).

  • SI > 50: COX-2 Selective (e.g., Celecoxib).[7] Lower GI risk, potential CV risk if PGI2 is suppressed excessively.

Table 1: Expected Reference Values (Human Whole Blood)
CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Clinical Profile
Indomethacin 0.020.600.03High GI Toxicity
Ibuprofen 4.89.20.52Moderate Safety
Celecoxib >500.35>140GI Safe / CV Risk

Development Workflow Diagram

Figure 2: Integrated Screening Workflow

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Ex Vivo (Critical) cluster_2 Phase 3: In Vivo Recombinant Recombinant Enzyme Assay (High Throughput) HWBA Human Whole Blood Assay (Physiological Binding) Recombinant->HWBA Potency < 1µM Decision Go / No-Go HWBA->Decision Selectivity Analysis PawEdema Carrageenan Paw Edema (Acute Inflammation) Ulcer Gastric Ulceration Model (Safety Assessment) PawEdema->Ulcer Candidate New Chemical Entity Candidate->Recombinant Decision->PawEdema SI > 1

Caption: Step-wise progression from high-throughput screening to physiological validation. The HWBA is the critical gatekeeper before animal studies.

References

  • Patrignani, P., et al. (1994). "Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood cells." Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712. Link

  • Brideau, C., et al. (1996). "A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors." Inflammation Research, 45, 68-74. Link

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962).[5] "Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.[5] Link

  • FDA Guidance for Industry. (2018). "Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) — Development of Non-Opioid Analgesics." U.S. Food and Drug Administration.[6] Link

  • Warner, T.D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link

Sources

Solution phase peptide synthesis using 2-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solution Phase Peptide Synthesis Using 2-Amino-3-methylbenzoic Acid

Abstract

The incorporation of 2-Amino-3-methylbenzoic acid (3-methylanthranilic acid, 3-Me-Ant) into peptide backbones offers unique opportunities for inducing conformational constraints (β-turns/helices) and enhancing proteolytic stability. However, this residue presents a "perfect storm" of synthetic challenges: the amino group is electronically deactivated (aniline) and sterically encumbered by an ortho-methyl group, while the carboxylic acid is similarly hindered. This guide details optimized solution-phase protocols using Propylphosphonic Anhydride (T3P®) and Acid Chloride methodologies to overcome these barriers, ensuring high yields and minimizing benzoxazinone side-reactions.

Part 1: Strategic Analysis & Mechanistic Insight

The Synthetic Challenge

2-Amino-3-methylbenzoic acid is not a standard amino acid. It behaves more like a sterically hindered aniline than a proteinogenic residue.

  • Electronic Deactivation: The amino group is attached directly to the benzene ring. The ortho carboxylic acid (electron-withdrawing) further reduces the nucleophilicity of the amine, making it resistant to acylation.

  • Steric Wall: The C3-methyl group lies ortho to the amine and meta to the acid. However, the rigidity of the benzene ring forces the C3-methyl group to occupy the same spatial quadrant as the incoming electrophile during N-acylation.

  • Cyclization Risk: Activation of the carboxylic acid often leads to the formation of benzoxazinone (a cyclic anhydride) rather than the desired linear active ester. While this intermediate can react with amines, it is prone to hydrolysis and epimerization.

Decision Matrix for Coupling

The synthesis strategy depends entirely on which side of the residue is being coupled.

Reaction DirectionChallenge LevelRecommended Strategy
C-Terminal Activation (Coupling 3-Me-Ant-OH to H-AA-OR)ModerateT3P® / Pyridine. T3P minimizes epimerization and drives the reaction through the steric bulk.
N-Terminal Elongation (Coupling Fmoc-AA-OH to H-3-Me-Ant-OR)Severe Acid Chloride (BTC/Ghosez). Standard reagents (HATU/EDC) will likely fail or proceed with <10% yield.

Part 2: Experimental Protocols

Protocol A: C-Terminal Coupling (Activation of 3-Me-Ant)

Objective: Couple N-Protected-2-Amino-3-methylbenzoic acid to a standard amino acid ester.

Reagents:

  • T3P® (Propylphosphonic anhydride): 50% w/w solution in EtOAc or DMF.

  • Base: Pyridine (preferred for T3P) or DIPEA.

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Procedure:

  • Dissolution: Dissolve N-protected 3-Me-Ant (1.0 equiv) and the amino component (H-AA-OR, 1.1 equiv) in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Note: Monitor by HPLC/TLC. If conversion is <80% after 4 hours, heat to 40°C.

  • Workup (Critical for T3P):

    • Dilute with EtOAc.

    • Wash with Water (x2) – T3P byproducts are water-soluble.

    • Wash with 1M HCl (to remove pyridine).

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

Why this works: T3P forms a mixed anhydride that is highly reactive yet sterically compact compared to uronium salts (HATU), allowing it to penetrate the steric shield of the ortho-methyl group.

Protocol B: N-Terminal Elongation (The "Difficult" Coupling)

Objective: Couple an incoming amino acid (Fmoc-AA-OH ) to the deactivated amine of H-3-Me-Ant-OR .

Reagents:

  • Activator: Bis(trichloromethyl)carbonate (BTC / Triphosgene) or Ghosez's Reagent.

  • Base: 2,4,6-Collidine (Sym-collidine).

  • Solvent: Dry DCM or THF (anhydrous is non-negotiable).

Procedure:

  • Acid Chloride Generation (In-Situ):

    • Dissolve Fmoc-AA-OH (1.2 equiv) in dry DCM.

    • Add BTC (0.4 equiv).

    • Add Collidine (3.0 equiv) dropwise at 0°C. Caution: Gas evolution (CO₂/Phosgene).

    • Stir for 20–30 mins at 0°C to form Fmoc-AA-Cl.

  • Coupling:

    • Add the H-3-Me-Ant-OR (1.0 equiv) directly to the acid chloride solution.

    • Add an additional 1.0 equiv of Collidine.

  • Reflux: Heat the reaction to mild reflux (40°C for DCM, 60°C for THF) for 12–24 hours.

    • Scientific Rationale: The amine is an aniline derivative; it requires thermal energy and a highly electrophilic species (Acid Chloride) to overcome the activation energy barrier.

  • Quench: Cool to RT and quench with Sat. NaHCO₃ solution.

  • Workup: Standard extraction with DCM/EtOAc.

Part 3: Visualization of Workflows

Figure 1: Mechanistic Pathway & Side Reactions

This diagram illustrates the competing pathways: successful coupling vs. benzoxazinone formation (cyclic anhydride), and the steric blockade.

PeptideSynthesis cluster_legend Pathway Legend Start 2-Amino-3-methylbenzoic Acid (3-Me-Ant) Activation Carboxyl Activation (T3P/HATU) Start->Activation  Activation Benzoxazinone Benzoxazinone Intermediate (Cyclic Anhydride) Activation->Benzoxazinone  Cyclization (Fast due to ortho-NH2) Coupling Nucleophilic Attack (Amine R-NH2) Activation->Coupling  Direct Attack Benzoxazinone->Coupling  Ring Opening (Slow) Hydrolysis Hydrolysis (Side Product) Benzoxazinone->Hydrolysis  Moisture Product Peptide Product (Amide Bond) Coupling->Product key Red Path = Side Reaction Risk Green Path = Desired

Caption: Activation of 3-Me-Ant often proceeds via a Benzoxazinone intermediate. T3P minimizes the lifetime of this species compared to Carbodiimides.

Figure 2: Workflow Decision Tree

DecisionTree Start Coupling Strategy for 3-Me-Anthranilic Acid Direction Which bond are you forming? Start->Direction N_Term Acylating the Amine (N-Term) (Hardest Step) Direction->N_Term C_Term Activating the Acid (C-Term) (Moderate Step) Direction->C_Term Method_N Use Acid Chloride Method (BTC/Collidine) N_Term->Method_N Alt_N Alternative: Mixed Anhydride (Pivaloyl Chloride) N_Term->Alt_N Method_C Use T3P / Pyridine (Ethyl Acetate) C_Term->Method_C

Caption: Selection guide for coupling reagents based on the direction of peptide chain elongation.

Part 4: Data & Comparison

Table 1: Coupling Reagent Efficiency for N-Acylation of 3-Me-Ant Data extrapolated from comparative studies on hindered anilines [1, 3].

Reagent SystemYield (24h)EpimerizationNotes
BTC / Collidine (Acid Chloride) 85-95% < 1%Recommended. Highly reactive electrophile overcomes aniline deactivation.
HATU / DIPEA 15-30%ModerateFails due to steric clash between the bulky HATU active ester and the methyl group.
EDC / HOBt < 5%LowInsufficient activation energy for this specific aniline.
T3P / Pyridine 40-60%< 0.1% Good alternative if acid chlorides are chemically incompatible with the sequence.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Powerhouse Reagent for Amide Bond Formation.[1]Journal of Organic Chemistry . Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5]Tetrahedron . Available at: [Link]

  • Di Gioia, M. L., et al. (2023). Fast Solution-Phase Peptide Synthesis Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).Pharmaceuticals .[5][6][7][8][9][10] Available at: [Link][11]

  • Gilon, C., et al. (2003). Solid-phase synthesis of N-methylated peptides: the use of bis(trichloromethyl)carbonate (BTC).Journal of Peptide Research. (Foundational text for BTC/Acid Chloride method in peptides).

Sources

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-2A3E-VY Version: 2.4 (Current) Applicable For: Process Chemists, R&D Scientists, Scale-up Engineers Core Chemistry: Sandmeyer Isatin Synthesis


 Oxidative Ring Opening

Executive Summary & Pathway Overview

The Challenge: Synthesizing 2-Amino-3-ethylbenzoic acid hydrochloride (3-ethylanthranilic acid HCl) often suffers from low yields due to three critical failure points: incomplete cyclization of the isonitroso intermediate, charring during the strongly acidic Isatin formation, and over-oxidation during the ring-opening phase.

The Solution: This guide standardizes the Modified Sandmeyer-Isatin Route , the most robust industrial pathway for 7-substituted isatin precursors. Unlike direct nitration/reduction routes which suffer from poor regioselectivity due to the ethyl group's directing effects, this pathway leverages the steric bulk of the ortho-ethyl group to force correct cyclization.

Master Synthetic Workflow

G Start Start: 2-Ethylaniline Step1 Step 1: Isonitroso Synthesis (Chloral Hydrate + NH2OH·HCl) Start->Step1 Na2SO4 (aq) Inter1 Intermediate A: Isonitrosoacetanilide Step1->Inter1 Precipitation Step2 Step 2: Acid-Catalyzed Cyclization (Conc. H2SO4, 60-70°C) Inter1->Step2 Slow Addition Inter2 Intermediate B: 7-Ethylisatin Step2->Inter2 Quench on Ice Step3 Step 3: Oxidative Ring Opening (H2O2, NaOH) Inter2->Step3 30% H2O2 Step4 Step 4: Salt Formation (Conc. HCl, pH < 1) Step3->Step4 Acidification Final Product: 2-Amino-3-ethylbenzoic acid HCl Step4->Final Crystallization

Figure 1: The optimized Sandmeyer-Isatin pathway. Note that the ethyl group at position 2 of the aniline forces cyclization to the open ortho position, naturally yielding the 7-ethylisatin regioisomer.

Critical Process Modules & Troubleshooting

Module 1: The Isonitroso Intermediate (Step 1)

Objective: Maximize precipitation of the oxime intermediate.

The reaction between 2-ethylaniline, chloral hydrate, and hydroxylamine is sensitive to pH and solubility. The ethyl group increases lipophilicity compared to standard aniline, often causing the starting material to "oil out" before reacting.

Protocol Optimization:

  • Solvent System: Do not use pure water. Use a 10:1 Water:Ethanol mixture to keep the 2-ethylaniline dispersed until it reacts.

  • The "Decoy" Technique: If you observe high impurities, add a "decoy agent" (like formaldehyde) during the quenching phase to scavenge excess hydroxylamine, preventing it from reacting with the product to form unwanted oximes [1].

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oily Product Incomplete crystallization due to ethyl sterics.Cool to 4°C and scratch the flask walls. If oil persists, decant water and recrystallize the oil from minimal toluene.
Low Yield (<60%) pH drifted too low (< pH 2).The reaction generates HCl. Add saturated

(brine) to buffer the solution and salt out the organic product [2].
Module 2: The Cyclization Danger Zone (Step 2)

Objective: Cyclize to 7-ethylisatin without charring.

This is the most hazardous step. The reaction is exothermic. If the temperature exceeds 80°C, the ethyl group makes the ring electron-rich and susceptible to sulfonation or polymerization (black tar).

Technical Directives:

  • Reagent: Use 90-93%

    
     . Oleum (fuming sulfuric acid) is too aggressive and will attack the ethyl chain.
    
  • Temperature Window: Strictly maintain 60°C – 70°C .

    • < 60°C: Reaction stalls; intermediate accumulates.

      • 75°C:* Rapid charring and yield loss.[1]

Visual Guide:

  • Amber/Red Solution: Good.

  • Black/Opaque Solution: Temperature spike occurred.[1][2][3] Yield is compromised.

Module 3: Oxidative Ring Opening (Step 3)

Objective: Convert Isatin to Anthranilic Acid.

Oxidation of 7-ethylisatin using Hydrogen Peroxide (


) in Sodium Hydroxide (NaOH) is superior to permanganate (which is messy) or air oxidation (too slow).

Step-by-Step Protocol:

  • Dissolve 7-ethylisatin in 5% NaOH (3.5 equivalents). The solution should be dark red/brown.

  • Cool to 10-15°C .

  • Add 30%

    
      dropwise.
    
    • Critical: The reaction is exothermic. Do not let the temp rise above 40°C, or the amino group will oxidize.

  • Endpoint: The color changes from dark red to pale yellow/colorless.

Yield Killer: Decarboxylation If you heat the basic solution too long after the color change, the carboxyl group will cleave off, leaving you with 2-ethylaniline (starting material). Quench immediately after color change.

Module 4: Salt Formation & Purification (Step 4)

Objective: Isolate the Hydrochloride Salt.

The free base (2-amino-3-ethylbenzoic acid) is amphoteric. The HCl salt is the desired stable form but can be hygroscopic.

Purification Logic:

  • Acidification: Cool the basic solution from Step 3 to 0°C.

  • pH Adjustment: Add Conc. HCl dropwise.

    • pH 4-5:[3] The free base precipitates (amorphous solid). Do not stop here.

    • pH < 1: The hydrochloride salt forms.[3]

  • Isolation:

    • Method A (Aqueous): If the salt precipitates at pH 1, filter and wash with ice-cold acetone (removes water without dissolving the salt).

    • Method B (Anhydrous - Recommended for high purity): Isolate the free base at pH 5 first. Dry it completely. Dissolve in anhydrous diethyl ether or ethyl acetate. Bubble dry HCl gas or add 4M HCl in Dioxane. The pure salt will precipitate instantly.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Identified Issue1 Product is Black/Tarry Problem->Issue1 Issue2 Low Melting Point Problem->Issue2 Issue3 Product is Hygroscopic Problem->Issue3 Sol1 Check Step 2 Temp. Must be <75°C. Issue1->Sol1 Sol2 Impurity: Isatin Oxime. Recrystallize from EtOH. Issue2->Sol2 Sol3 Excess HCl trapped. Wash with Acetone. Issue3->Sol3

Figure 2: Quick-reference troubleshooting logic for common physical defects in the final product.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-ethyl-nitrobenzene as a starting material instead? Answer: It is not recommended. While reducing 2-ethyl-nitrobenzene gives 2-ethylaniline (our starting material), attempting to nitrate 3-ethylbenzoic acid directly usually yields a mixture of isomers (ortho/para direction relative to the ethyl group) that are difficult to separate. The Isatin route guarantees the amino group is exactly at position 2 and the ethyl at position 3 [3].

Q2: My final product turns pink upon storage. Why? Answer: This indicates trace amounts of unreacted aniline or oxidation byproducts (phenazines). Recrystallize the final HCl salt from Ethanol/Ether (1:3) . Store under nitrogen in an amber vial; amino-benzoic acids are light-sensitive [4].

Q3: Why do we use Sodium Sulfate in Step 1? Answer: It acts as a salting-out agent. The isonitroso intermediate is moderately soluble in water. Adding


 increases the ionic strength of the solution, forcing the organic intermediate to precipitate out, thereby increasing your yield significantly [2].

References

  • BenchChem Technical Support. (2025).[4][5] Synthesis of N-Substituted Isatins: Troubleshooting Side Reactions. Retrieved from

  • Organic Syntheses. (1925). Isatin and Isonitrosoacetanilide Protocols.[1][2][4][6][7] Coll. Vol. 1, p. 327. Retrieved from

  • National Institutes of Health (NIH). (2024). Design and synthesis of isatin-aminobenzoic acid hybrids. Retrieved from

  • ChemicalBook. (2024). Synthesis of 3-Amino-2-methylbenzoic acid (Analogous Protocol). Retrieved from

Sources

Technical Support Center: Troubleshooting Peak Tailing in Aminobenzoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #ABA-T001 Topic: Peak Symmetry Optimization for Amphoteric Analytes (Aminobenzoic Acids) Assigned Specialist: Senior Application Scientist

Executive Summary: The Amphoteric Challenge

Aminobenzoic acids (ortho-, meta-, and para-isomers) present a classic chromatographic challenge due to their amphoteric nature . They possess both a basic amine group (


) and an acidic carboxyl group (

).
  • The Core Issue: Peak tailing in these analytes is rarely a random system error. It is almost always a symptom of secondary silanol interactions or ionization instability .

  • The Mechanism: At pH values below their isoelectric point, the amine group becomes protonated (

    
    ). This cation acts as a strong ion-exchange agent, binding to residual negatively charged silanol groups (
    
    
    
    ) on the silica support of your HPLC column. This secondary retention mechanism (Ion-Exchange + Hydrophobic Interaction) causes the "tail" on the chromatogram.
Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to isolate the root cause.

TroubleshootingTree Start START: Observe Peak Tailing CheckAll Do ALL peaks tail, or only Aminobenzoic Acid? Start->CheckAll SystemIssue System Issue: Dead Volume or Leak CheckAll->SystemIssue All Peaks ChemIssue Chemistry Issue: Secondary Interactions CheckAll->ChemIssue Only ABA CheckPH Is Mobile Phase pH within ±1 unit of pKa? ChemIssue->CheckPH FixPH ACTION: Adjust pH to suppress ionization (pH < 2.5 recommended) CheckPH->FixPH Yes (Bad) CheckCol Is the Column End-Capped (Type B)? CheckPH->CheckCol No (Good) AddTEA ACTION: Add 5mM TEA (Silanol Blocker) CheckCol->AddTEA No (Type A/Old) SwitchCol ACTION: Switch to Hybrid/Polar-Embedded Column CheckCol->SwitchCol Yes (Type B)

Figure 1: Decision matrix for isolating the source of peak asymmetry in amphoteric analyte analysis.

Part 2: Critical Chemistry Parameters

To solve tailing, you must control the ionization state of the molecule and the surface charge of the silica.

1. The pH vs. pKa Matrix

Aminobenzoic acids have two distinct dissociation constants (pKa).[1] You must avoid operating near these values to prevent "mixed-mode" ionization, which causes peak broadening.

Table 1: Ionization States of p-Aminobenzoic Acid (PABA)

ParameterValue / StateChromatographic Implication
pKa 1 (Carboxyl) ~2.4pH near 2.4 results in split peaks or broadening due to mixed protonation of the acid group.
pKa 2 (Amine) ~4.8 - 4.9pH near 4.9 is the danger zone . The amine is partially protonated, maximizing unpredictable silanol interactions.
Target pH < 2.5 Recommended. Both groups are fully protonated. The silica silanols are also protonated (neutral), minimizing secondary interactions.
Alternative pH > 7.0 Both groups are deprotonated (anionic). Requires a polymer or hybrid column resistant to high pH.

Technical Insight: At pH 2.5, the silica surface silanols (


) are largely unionized (neutral). However, the amino group of your analyte is positively charged (

). If you use an older "Type A" silica column, there are enough ionized silanols to cause tailing. This is why buffer choice is critical.
2. Mobile Phase Additives (The "Silanol Blocker")

If you cannot change your column, you must chemically block the active sites.

  • Triethylamine (TEA): A competing base.[2][3] It floods the column with amine groups that bind to the active silanols, effectively "capping" them so your aminobenzoic acid can pass through without sticking.

  • Protocol: Add 5 mM Triethylamine to your aqueous buffer.[2][3] Adjust pH after addition.

Part 3: Step-by-Step Optimization Protocols
Protocol A: The "Gold Standard" Mobile Phase Preparation

Use this protocol to eliminate pH-related tailing.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[4]
    
  • Phosphoric Acid (85%)

  • HPLC Grade Water

  • Acetonitrile (ACN)[4][5]

Procedure:

  • Dissolve: Prepare a 20 mM solution of

    
     in water.
    
  • Adjust: titration with Phosphoric Acid until pH reaches 2.3 - 2.5 .

    • Why? This suppresses the ionization of the carboxylic acid on the PABA and minimizes the ionization of surface silanols.

  • Filter: Pass through a 0.22 µm nylon filter.

  • Mix: Combine with Acetonitrile (e.g., 85:15 Buffer:ACN for isocratic runs).

  • Equilibrate: Flush column with at least 20 column volumes.

Protocol B: Column Regeneration (If Tailing Suddenly Appears)

Tailing can sometimes be caused by the accumulation of strongly retained matrix components at the column head.

Procedure:

  • Flush: 100% Water (warm, 40°C if possible) – 20 mins.

  • Wash: 100% Methanol – 20 mins.

  • Strip: 100% Acetonitrile – 20 mins.

  • Re-condition: Mobile Phase – 30 mins.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using a C18 column and getting a tailing factor of 2.0. Should I increase the buffer concentration? A: Yes. Low buffer strength (e.g., <10 mM) allows local pH shifts within the column as the analyte band travels. Increasing the buffer concentration to 25-50 mM improves the "buffering capacity" and masks secondary ionic interactions, often sharpening the peak significantly.

Q2: Can I use Acetate buffer at pH 4.0? A: It is not recommended for aminobenzoic acids. At pH 4.0, you are close to the pKa of the amine group (~4.8) and the carboxyl group (~2.4). The analyte exists in a zwitterionic equilibrium, and the silica silanols are beginning to ionize (


 of silanols is ~3.5-4.5). This is the "perfect storm" for peak tailing. Move to pH < 2.5 or pH > 7.0.

Q3: My column is "End-Capped." Why do I still see tailing? A: "End-capping" is never 100% complete. Steric hindrance prevents reagents from reacting with every single silanol group. For difficult amines like PABA, standard end-capping may be insufficient. Consider using a column with Polar-Embedded groups (e.g., Amide-C18) or Hybrid Particle technology (e.g., Waters XBridge or Agilent Zorbax Bonus-RP), which are engineered specifically to shield silanols.

References
  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from 6

  • Phenomenex. (2025).[4][6][7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from 3

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. Retrieved from 8[8]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 9

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 10

Sources

Optimizing mobile phase for better separation of aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Helpdesk. Ticket ID: ABA-ISO-OPT Assigned Scientist: Senior Application Specialist Status: Open Topic: Optimizing Mobile Phase for o-, m-, and p-Aminobenzoic Acid Separation

The Core Challenge: The "Zwitterion Trap"

User Question: "I am using a standard C18 column with water/methanol, but my meta- and para-aminobenzoic acid (m-ABA and p-ABA) peaks are either co-eluting or eluting near the void volume. Why is this separation so difficult?"

Scientist's Diagnosis: The root cause is the amphoteric nature of aminobenzoic acids. These molecules contain both a basic amine group (


) and an acidic carboxyl group (

).

They exist in three distinct ionization states depending on the pH of your mobile phase. To separate them, you must exploit the subtle differences in their


 values.
Data Table: Physicochemical Properties
IsomerpKa1 (Carboxyl)pKa2 (Amine)Behavior at pH 3.0Behavior at pH 7.0
o-ABA (2-ABA)2.054.95Zwitterionic / MixedAnionic (-)
m-ABA (3-ABA)3.074.73Cationic (+)Anionic (-)
p-ABA (4-ABA)2.384.85Zwitterionic / MixedAnionic (-)

Note: Values are approximate and temperature-dependent.

The "Trap": At neutral pH (pH 7), all isomers are fully deprotonated (anionic). They are highly polar and will rush through a C18 column with little retention (eluting at


). At very low pH (< 2.0), they are fully protonated (cationic) and also polar.

The Fix: You must operate in the depletion/transition zone (pH 2.5 – 4.0) or utilize inclusion complexation .

Strategic Optimization Workflows

Strategy A: The "Inclusion Complex" Method (Recommended)

Mechanism: Using


-Cyclodextrin (

-CD) as a mobile phase additive. Why it works:

-CD is a cyclic oligosaccharide with a hydrophobic cavity. The isomers (particularly para- vs meta-) have different physical shapes. p-ABA fits more snugly into the

-CD cavity than m-ABA, creating a stable inclusion complex that alters its retention time significantly compared to the free isomer.
Strategy B: Mixed-Mode Chromatography

Mechanism: Using a column with both C18 (hydrophobic) and Cation-Exchange (SCX) ligands. Why it works: This allows you to retain the isomers via ion-exchange mechanisms when they are positively charged (low pH), bypassing the lack of hydrophobic retention.

Decision Logic Diagram

Below is the logic flow for selecting your optimization path.

OptimizationLogic Start START: Poor Separation CheckRet Is Retention Factor (k) < 1.0? Start->CheckRet MixedMode STRATEGY B: Switch to Mixed-Mode Column (C18 + SCX) CheckRet->MixedMode Yes (Too fast) CheckRes Is Resolution (Rs) < 1.5 (Co-elution)? CheckRet->CheckRes No (Retained but overlapping) Success Method Validated MixedMode->Success BetaCD STRATEGY A: Add β-Cyclodextrin (Mobile Phase Additive) CheckRes->BetaCD Yes (m-ABA/p-ABA overlap) PHOpt Optimize pH (Target pH 3.0 - 3.5) CheckRes->PHOpt Marginal Separation BetaCD->Success PHOpt->Success

Figure 1: Decision tree for selecting the correct optimization strategy based on retention and resolution issues.

Troubleshooting Q&A

Issue 1: Peak Tailing

Q: My p-ABA peak has a severe tail (Asymmetry > 1.8). I am using a standard C18 column.

A: This is a classic Secondary Silanol Interaction . The amine group on the ABA is protonated (positively charged) at acidic pH. It interacts electrostatically with residual silanol groups (


) on the silica surface of your column, causing the peak to drag.[1]

Protocol to Fix:

  • Increase Ionic Strength: Add 20-25 mM Ammonium Formate or Phosphate buffer. The salt ions compete with the analyte for the silanol sites.

  • Sacrificial Base (Legacy Method): Add 5 mM Triethylamine (TEA). Note: This suppresses silanols but can alter selectivity.

  • Modern Approach: Switch to an "End-capped" or "Base-Deactivated" C18 column designed for high pH stability.

Issue 2: Drifting Retention Times

Q: The retention times shift by 0.5 minutes between runs. I am adjusting pH with simple HCl.

A: You lack Buffering Capacity . Adjusting water with HCl to pH 3.0 creates a solution with no resistance to pH change. Absorption of


 from the air or slight evaporation of organic solvent will shift the pH. Since ABA isomers are in their ionization transition zone at pH 3.0, a shift of pH 0.1 can drastically change their retention.

Protocol to Fix: Use a Phosphate Buffer (pH 2.1 – 3.0) or Formate Buffer (pH 3.0 – 4.0).

  • Rule of Thumb: A buffer is only effective within

    
     pH unit of its own pKa.
    

Standardized Experimental Protocol

Objective: High-Resolution Separation of o-, m-, and p-ABA.

Reagents
  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (

    
    )
    
  • 
    -Cyclodextrin (Sigma-Aldrich or equivalent)
    
Mobile Phase Preparation (Step-by-Step)
  • Prepare Aqueous Buffer: Dissolve

    
     in Ultrapure water to a concentration of 25 mM .
    
  • Add Cyclodextrin: Add 5.0 mM

    
    -Cyclodextrin to the aqueous buffer. Stir until fully dissolved (this is critical; undissolved CD will clog pump frits).
    
  • Adjust pH: Adjust the aqueous solution to pH 3.0 ± 0.05 using dilute Phosphoric Acid. Do not adjust pH after adding organic solvent.

  • Filtration: Filter through a 0.22 µm Nylon membrane.

  • Mixing: Mix Buffer:Methanol in a 90:10 (v/v) ratio for isocratic elution.

Instrument Settings
  • Column: C18 End-capped (150 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Strict control required; temperature affects the inclusion complex stability).

  • Detection: UV @ 254 nm (near the absorption max for the aromatic ring).

Expected Mechanism Visualization

InteractionMechanism cluster_0 Mobile Phase Interactions BetaCD β-Cyclodextrin (Host Cavity) Complex Inclusion Complex (Stable) BetaCD->Complex High K_eq Free Free Isomer (Less Retained) BetaCD->Free Low K_eq pABA p-ABA (Guest) pABA->BetaCD Fits Well (Steric Match) mABA m-ABA (Guest) mABA->BetaCD Steric Hindrance Longer Retention Time Longer Retention Time Complex->Longer Retention Time Shorter Retention Time Shorter Retention Time Free->Shorter Retention Time

Figure 2: Differential inclusion complex formation. The para-isomer forms a stronger complex with


-CD, increasing its solubility in the mobile phase but also altering its interaction with the stationary phase depending on the mode.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

    • Relevance: Validates the use of mixed-mode (cation exchange/reversed-phase) columns for these isomers.
  • PubChem. (n.d.).[3] 4-Aminobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Relevance: Authoritative source for pKa values (2.38 and 4.85) and physicochemical properties.[4][5]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

    • Relevance: Provides the mechanistic explanation for amine tailing and silanol suppression str
  • Mohseni, N. et al. (2016). Inclusion complex formation of α- and β-cyclodextrins with aminobenzoic acids. Journal of Solution Chemistry. (Contextualized via search).

    • Relevance: Supports the mechanism of 1:1 inclusion complex formation and stability constant differences between isomers.[6]

Sources

How to resolve co-eluting peaks in chromatography of 2-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists dealing with the separation of 2-Amino-3-ethylbenzoic acid (2-A-3-EBA).

Topic: Resolving Co-Eluting Peaks & Method Optimization Molecule: 2-Amino-3-ethylbenzoic acid (CAS: 20734-78-5 / 5437-40-1) Class: Amphoteric Anthranilic Acid Derivative

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why is this separation difficult? 2-Amino-3-ethylbenzoic acid presents a classic "amphoteric trap" in chromatography. It contains a basic amine (pKa ~5.0) and an acidic carboxyl group (pKa ~2.2) on an aromatic ring.

  • At neutral pH: The molecule is zwitterionic, often resulting in poor retention and peak doubling on standard C18 columns.

  • Isomerism: The ethyl group at position 3 is structurally similar to position 4 or 5 isomers (common synthesis byproducts), leading to stubborn co-elution.

  • Steric Hindrance: The 3-ethyl group creates steric bulk near the amino/carboxyl interaction site, affecting binding kinetics.

This guide moves beyond standard "trial and error" by utilizing Mixed-Mode Chromatography and pH-Switching strategies to force resolution.

Diagnostic & Troubleshooting (Q&A)

Phase 1: Diagnosing the Co-Elution

Q: The peak looks symmetrical, but my quantitation is off. How do I confirm co-elution without a Mass Spec? A: Symmetrical peaks can hide 1:1 co-elution. Use Peak Purity Analysis via a Diode Array Detector (DAD).[1]

  • Spectral Ratio: Compare UV spectra at the upslope, apex, and downslope of the peak.

  • Wavelength Ratioing: Plot the ratio of absorbance at 230 nm vs. 254 nm across the peak width. A "square wave" indicates purity; any slope or dip indicates a hidden impurity.

  • The "Shoulder" Check: Zoom in on the baseline tail. Isomers of anthranilic acid derivatives often exhibit slightly different tailing factors. A "hump" on the tail is a definitive sign of a co-eluting isomer [1].

Phase 2: The pH Strategy

Q: I am using a C18 column with a pH 4.5 ammonium acetate buffer. Why is my resolution poor? A: At pH 4.5, 2-Amino-3-ethylbenzoic acid is near its isoelectric point (zwitterionic).

  • Mechanism: The net charge is near zero, but localized charges (NH3+ and COO-) create "ionic confusion," leading to poor interaction with the hydrophobic C18 chains.

  • Solution: You must drive the molecule into a single ionic state.

    • Option A (Acidic): Lower pH to 2.0 (using Phosphoric or Formic acid). This protonates the amine (NH3+) and suppresses the acid (COOH). The molecule behaves like a cation, improving shape but reducing retention on C18 unless an ion-pairing agent is used.

    • Option B (Basic): Raise pH to 7.5+ . The amine becomes neutral (NH2) and the acid ionizes (COO-). This is often less desirable for C18 due to ion repulsion, but effective on Phenyl-Hexyl phases.

Phase 3: Column Selection

Q: My C18 column separates the main peak, but the impurity co-elutes. What is the "Expert" alternative? A: Switch to a Mixed-Mode Column (Reversed-Phase + Cation Exchange). Standard C18 relies solely on hydrophobicity. Isomers like 2-Amino-5-ethylbenzoic acid have identical hydrophobicity to your target.

  • The Fix: A mixed-mode column (e.g., columns with embedded acidic groups) interacts with the amine functionality. The position of the ethyl group (position 3 vs 5) alters the accessibility of the amine to the stationary phase, creating a separation mechanism based on steric availability rather than just hydrophobicity [2, 3].

Decision Logic & Workflow

The following diagram illustrates the logical pathway for resolving co-elution issues specific to amphoteric aromatics.

CoElution_Resolution Start START: Co-Eluting Peak Detected Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Zwitterionic Is pH 3.5 - 5.5? Check_pH->Is_Zwitterionic Shift_pH Action: Shift pH to < 2.5 Is_Zwitterionic->Shift_pH Yes (Worst Case) Check_Column Step 2: Evaluate Column Chemistry Is_Zwitterionic->Check_Column No (pH is OK) Shift_pH->Check_Column Is_Isomer Is impurity a positional isomer? Check_Column->Is_Isomer Select_MixedMode Action: Switch to Mixed-Mode (RP + Cation Exchange) Is_Isomer->Select_MixedMode Yes (Critical Pair) Select_Phenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Interaction) Is_Isomer->Select_Phenyl Maybe (Aromatic diff) Optimize_Grad Step 3: Gradient Optimization (Flatten Slope) Is_Isomer->Optimize_Grad No (General Impurity)

Figure 1: Decision tree for troubleshooting co-elution in amphoteric analytes. Note the priority of pH adjustment before column switching.

Experimental Protocols

Protocol A: Enhanced C18 Method (The Baseline)

Use this for general purity analysis if isomers are not the primary concern.

  • Column: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to stack polar impurities).

    • 2-15 min: 5% -> 60% B.

    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temp: 30°C.

  • Rationale: The low pH ensures the amino group is protonated (

    
    ) and the carboxyl is protonated (
    
    
    
    ). The molecule is cationic but retains the hydrophobic character of the ethyl-benzene ring. Phosphoric acid suppresses silanol activity, sharpening the peak [4].
Protocol B: Mixed-Mode "Isomer Resolver" (The Expert Solution)

Use this when separating 2-Amino-3-ethylbenzoic acid from its positional isomers (e.g., 2-Amino-5-ethylbenzoic acid).

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., Sielc Primesep 100 or Coresep 100).[5]

  • Mobile Phase: Isocratic Mode (Critical for isomer resolution).

    • Composition: 25% Acetonitrile / 75% Water containing 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism:

    • Hydrophobic Interaction: The ethyl group binds to the alkyl chains on the column.

    • Ionic Interaction: The protonated amine (

      
      ) binds to the embedded acidic groups on the stationary phase.
      
    • Selectivity: The 3-ethyl group sterically hinders the amine differently than a 5-ethyl group. This difference in ionic binding strength creates separation where C18 fails [2, 5].

Comparative Data Tables

Table 1: Column Selectivity Guide
Column TypeMechanismSuitability for 2-A-3-EBAPrimary Risk
C18 (ODS) HydrophobicityModerate . Good for general purity.Co-elution of positional isomers; Peak tailing at neutral pH.
Phenyl-Hexyl

-

Interaction
High . Excellent for aromatic isomers.Requires Methanol (not ACN) to activate

-interactions.
Mixed-Mode (RP/SCX) Hydrophobic + IonicCritical . Best for resolving isomers.Sensitive to buffer concentration; longer equilibration times.
HILIC Polar PartitioningLow . Molecule is too hydrophobic.Early elution; poor retention of the ethyl-benzene core.
Table 2: Buffer Selection Matrix
Buffer / AdditivepH RangeEffect on 2-A-3-EBARecommendation
0.1% H3PO4 ~2.1Suppresses COO-; Protonates NH2.Standard . Best peak shape for UV detection.
Ammonium Formate 3.0 - 4.0Partial ionization.Avoid . Risk of split peaks/shoulders.[1]
Ammonium Acetate 4.5 - 5.5Zwitterionic Zone.Prohibited . Causes broad, double peaks.
0.1% TFA ~2.0Strong Ion Pairing.Excellent for Mixed-Mode; suppresses silanols.

Advanced Mechanism Visualization

Understanding the "Zwitterionic Trap" is key to method development.

Ionic_States Acidic pH < 2.5 Cationic Form (NH3+ / COOH) C18_Interaction C18 Interaction: Moderate Retention Good Peak Shape Acidic->C18_Interaction Preferred Neutral pH 4.0 - 6.0 Zwitterionic Form (NH3+ / COO-) Trap_Interaction C18 Interaction: Poor Retention Peak Splitting Neutral->Trap_Interaction Avoid Basic pH > 7.5 Anionic Form (NH2 / COO-) Basic->C18_Interaction Acceptable (If silica stable)

Figure 2: The ionization states of 2-Amino-3-ethylbenzoic acid relative to pH. The "Red Zone" (Zwitterionic) must be avoided for robust chromatography.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography." Axion Analytical Labs, [Link]. Accessed 4 Feb 2026.

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC Application Notes, [Link]. Accessed 4 Feb 2026.

  • Helix Chromatography. "HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100." Helix Chromatography Applications, [Link]. Accessed 4 Feb 2026.

  • BenchChem. "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives (General Methodologies)." BenchChem Technical Support, ]">https://www.benchchem.com.[2] Accessed 4 Feb 2026.

  • Papadoyannis, I.N., et al. "Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives." Journal of Liquid Chromatography, Taylor & Francis, [Link]. Accessed 4 Feb 2026.

Sources

Technical Support Center: Synthesis of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic process. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction to the Synthetic Pathway

The synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride typically proceeds through a two-step route starting from 3-ethylbenzoic acid. The first step involves the nitration of the aromatic ring to introduce a nitro group, followed by the reduction of the nitro group to an amine. The final step is the formation of the hydrochloride salt. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will address these potential issues in detail.

Synthetic_Pathway A 3-Ethylbenzoic Acid B 2-Nitro-3-ethylbenzoic Acid A->B Nitration (HNO3/H2SO4) C 2-Amino-3-ethylbenzoic Acid B->C Reduction (e.g., H2/Pd/C) D 2-Amino-3-ethylbenzoic Acid Hydrochloride C->D Salt Formation (HCl)

Caption: General synthetic route for 2-Amino-3-ethylbenzoic acid hydrochloride.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield and/or Formation of Multiple Isomers During Nitration

Question: I am attempting to nitrate 3-ethylbenzoic acid, but my yield of the desired 2-nitro-3-ethylbenzoic acid is low, and I'm observing the formation of other isomers. How can I improve the regioselectivity and yield of this reaction?

Answer:

The nitration of substituted benzoic acids can indeed be challenging due to the directing effects of the substituents on the aromatic ring. The carboxyl group is a meta-director, while the ethyl group is an ortho-, para-director. This can lead to a mixture of products.

Causality and Solutions:

  • Reaction Temperature: The temperature of the nitration reaction is a critical factor. Running the reaction at elevated temperatures can lead to the formation of undesired isomers and dinitrated byproducts. It is crucial to maintain a low temperature, typically between -10°C and 0°C, during the addition of the nitrating agent.[1]

  • Rate of Addition: The slow, dropwise addition of the nitrating agent (a mixture of nitric acid and sulfuric acid) to the solution of 3-ethylbenzoic acid is essential to control the reaction exotherm and minimize side reactions.

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, the ratio can be optimized. Using a milder nitrating agent or a different solvent system could also improve selectivity, though this may require more extensive optimization.

Experimental Protocol for Improved Nitration:

  • Cool a solution of 3-ethylbenzoic acid in concentrated sulfuric acid to -10°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 0°C.

  • Stir the reaction mixture at this low temperature for a specified time, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Carefully quench the reaction by pouring it onto crushed ice, followed by filtration to isolate the crude product.

  • Purify the crude product by recrystallization to separate the desired 2-nitro-3-ethylbenzoic acid from other isomers.

ParameterRecommended ConditionRationale
Temperature -10°C to 0°CMinimizes formation of undesired isomers and dinitration.[1]
Addition Rate Slow, dropwiseControls reaction exotherm and prevents localized overheating.
Monitoring TLC or HPLCTracks reaction completion and formation of byproducts.[1]
Issue 2: Incomplete Reduction of the Nitro Group

Question: I am struggling to achieve complete reduction of 2-nitro-3-ethylbenzoic acid to 2-amino-3-ethylbenzoic acid. My reaction seems to stall, or I get a mixture of the starting material and the desired product. What could be the problem?

Answer:

The reduction of an aromatic nitro group is a common transformation, but its efficiency can be influenced by several factors, including the choice of reducing agent and catalyst activity.

Causality and Solutions:

  • Catalyst Inactivation: The most common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C).[1][2] The catalyst can become poisoned by impurities in the starting material or solvent, or it may have low activity. Ensure you are using a high-quality catalyst and pure starting materials and solvents.

  • Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to incomplete reduction. While some reductions proceed at atmospheric pressure, others may require higher pressures.[2]

  • Choice of Reducing Agent: If catalytic hydrogenation is problematic, alternative reducing agents can be used. These include metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or other catalytic systems.[3][4] However, be aware that these methods can sometimes be less chemoselective and may require more rigorous purification.[3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or HPLC is crucial to determine completion. In some cases, a moderate increase in temperature may be necessary.[1]

Reduction_Troubleshooting A Incomplete Reduction B Check Catalyst Activity A->B C Increase Hydrogen Pressure A->C D Consider Alternative Reducing Agents A->D E Optimize Reaction Time/Temperature A->E

Caption: Troubleshooting flowchart for incomplete nitro group reduction.

Issue 3: Formation of Azo or Azoxy Byproducts During Reduction

Question: During the reduction of the nitro group, I am observing the formation of colored impurities, which I suspect are azo or azoxy compounds. How can I prevent this?

Answer:

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form dimeric azo and azoxy compounds.

Causality and Solutions:

  • Incomplete Reduction: The formation of these byproducts is often a sign of incomplete or non-selective reduction.[5] Ensuring complete conversion to the amine is the primary way to avoid these impurities.

  • Reaction Conditions: The choice of reducing agent and reaction conditions can influence the formation of these byproducts. For instance, reduction with lithium aluminum hydride (LiAlH4) on aromatic nitro compounds is known to produce azo products.[4] Catalytic hydrogenation is generally more selective for the formation of the amine.[4]

  • pH Control: For reductions using metals in acid, the pH of the reaction mixture can play a role. Maintaining a sufficiently acidic environment can help to ensure the complete reduction to the amine.

Recommended Reduction Protocol (Catalytic Hydrogenation):

  • Dissolve the 2-nitro-3-ethylbenzoic acid in a suitable solvent such as ethanol or ethyl acetate.[1][2]

  • Add a catalytic amount of 10% Pd/C.[1]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).

  • Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitor the reaction until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude 2-amino-3-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group during the reduction of the nitro group?

A1: Generally, it is not necessary to protect the carboxylic acid group during the catalytic hydrogenation of the nitro group. The conditions for catalytic hydrogenation are typically mild enough not to affect the carboxylic acid. However, if you are using a reducing agent that can also reduce carboxylic acids (e.g., LiAlH4), then protection would be necessary.[4]

Q2: What is the best way to purify the final 2-Amino-3-ethylbenzoic acid hydrochloride?

A2: The final product can be purified by recrystallization. After the reduction and work-up, the crude 2-amino-3-ethylbenzoic acid can be dissolved in an appropriate solvent, and then hydrochloric acid can be added to precipitate the hydrochloride salt. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallizing similar compounds include ethanol, methanol, or acetonitrile.[6]

Q3: My final product is discolored. What is the likely cause and how can I fix it?

A3: Discoloration in the final product is often due to the presence of trace impurities, such as residual catalyst or byproducts from the reduction step (e.g., azo compounds). You can try treating a solution of your product with activated charcoal to remove colored impurities before recrystallization.[7]

Q4: Can I use other halogenated benzoic acids as starting materials?

A4: Yes, similar synthetic routes can be applied to other substituted benzoic acids. For example, processes for the preparation of 2-amino-3-chlorobenzoic acid have been described.[8] However, the specific reaction conditions, especially for the initial substitution step (e.g., nitration or amination), will need to be optimized for each specific substrate.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are crucial for this synthesis.

  • Nitration: The nitrating mixture (HNO3/H2SO4) is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). The reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your reaction setup is properly sealed and that there are no ignition sources nearby. Palladium on carbon can be pyrophoric when dry, so it should be handled with care, preferably wet with solvent.

  • General Precautions: Always work in a well-ventilated area and wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Organic Syntheses Procedure, "2-amino-3-fluorobenzoic acid".
  • Google Patents, "Preparation method of 2-amino-3-nitrobenzoic acid - CN103922948A".
  • Google Patents, "Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - CN112778147A".
  • Eureka | Patsnap, "Method for preparing 2-amino-5-chloro-3-methylbenzoic acid".
  • Google Patents, "Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - CN119143618A".
  • Benchchem, "Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid".
  • ChemicalBook, "3-Amino-2-methylbenzoic acid synthesis".
  • ACS Publications, "Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and".
  • Google Patents, "Process for the preparation of 2-amino-3-chlorobenzoic acid - US5233083A".
  • ACS Publications, "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education".
  • Organic Chemistry Portal, "Protective Groups".
  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction".
  • Chemistry LibreTexts, "20.7: Chemistry of Nitriles".
  • Chemistry LibreTexts, "23.13: Protection of Amino Groups in Synthesis".
  • Chemguide, "hydrolysis of nitriles".
  • Royal Society of Chemistry, "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review".
  • Organic Chemistry Portal, "Nitro Reduction - Common Conditions".
  • Organic Chemistry Portal, "Nitrile to Acid - Common Conditions".
  • BOC Sciences, "Amino Acid Protection & Deprotection Services".
  • MDPI, "Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel".
  • Master Organic Chemistry, "Hydrolysis of nitriles with aqueous acid to give carboxylic acids".
  • Fisher Scientific, "Amine Protection / Deprotection".
  • Slideshare, "Protection for amino group and amino acid | PPTX".
  • Unknown Source, "Carboxylic Acids and Derivatives: Nucleophilic Acyl Substitution Reactions".

Sources

Removing impurities from commercial 2-Amino-3-ethylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Executive Summary & Chemical Context

Compound: 2-Amino-3-ethylbenzoic acid hydrochloride (an ethyl-substituted anthranilic acid derivative). Criticality: High. This compound is a zwitterionic scaffold often used as a pharmacophore in drug development (e.g., for indole synthesis or non-steroidal anti-inflammatory drugs). Common Impurities:

  • Regioisomers: 2-Amino-5-ethylbenzoic acid (byproduct of ethyl-aniline carboxylation).

  • Oxidation Products: Azo-dimers or aniline oligomers (responsible for pink/brown discoloration).

  • Inorganic Residues: Copper salts (if synthesized via Ullmann-type coupling) or excess mineral acids.

This guide prioritizes chemical causality . We do not just "wash" the compound; we exploit its amphoteric nature (pKa values of ~2.2 and ~4.8) to selectively reject impurities.

Diagnostic Assessment

Before selecting a protocol, identify the nature of your impurity using this diagnostic matrix:

ObservationProbable ImpurityRecommended Protocol
Color: Pink, Brown, or GreyOxidation products (anilines), OligomersProtocol B (Charcoal Treatment)
Melting Point: Depression >2°CRegioisomers, Neutral organicsProtocol A (Acid-Base Swing)
Appearance: Sticky/HygroscopicExcess HCl, Inorganic saltsProtocol A (Acid-Base Swing)
HPLC: Single peak, but low assayInorganic salts (NaCl, KCl)Protocol C (Direct Recrystallization)

Decision Logic & Workflow

The following decision tree illustrates the selection process for the optimal purification route.

PurificationLogic Start Start: Impure 2-Amino-3-ethylbenzoic Acid HCl CheckColor Is the solid Discolored? (Pink/Brown) Start->CheckColor CheckPurity Is Purity < 95% or Isomers Present? CheckColor->CheckPurity No Charcoal Add Activated Carbon Step CheckColor->Charcoal Yes ProtocolA Protocol A: Acid-Base Swing (Isoelectric Precipitation) CheckPurity->ProtocolA Yes (Deep Clean) ProtocolC Protocol C: Direct Recrystallization (EtOH/HCl) CheckPurity->ProtocolC No (Polishing) Charcoal->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.

Detailed Purification Protocols

Protocol A: The "Acid-Base Swing" (Deep Clean)

Best for: Removing isomers, neutral organic impurities, and inorganic salts.

Mechanism: This method converts the water-soluble hydrochloride salt into the insoluble free base at its isoelectric point (pI). Impurities that do not share this specific solubility profile remain in the mother liquor.

Reagents: 2N NaOH, 6N HCl, Deionized Water, pH meter.

  • Dissolution: Dissolve the crude hydrochloride salt in minimal deionized water (approx. 10 mL/g) at room temperature. The solution should be acidic (pH < 2).

  • Filtration (Optional): If insoluble particles remain, filter through a 0.45 µm membrane.

  • Neutralization (The Critical Step):

    • Slowly add 2N NaOH dropwise while stirring vigorously.

    • Monitor pH continuously.[1]

    • Target: Stop exactly at pH 4.5 – 5.0 .

    • Why? This is the isoelectric point where the zwitterion (free base) has net neutral charge and minimum solubility [1][2].

  • Precipitation: A thick white/off-white precipitate (the free base) will form. Stir for 30 minutes to ensure equilibrium.

  • Isolation: Vacuum filter the solid. Wash the cake with cold water (2x) to remove NaCl and soluble impurities. Discard the filtrate.

  • Re-salting (Reformation of HCl Salt):

    • Suspend the wet free base cake in Ethanol (5 mL/g).

    • Add concentrated HCl (1.1 equivalents relative to the free base) dropwise.

    • The solid will dissolve (or form a new crystalline phase). Heat to 60°C if necessary to dissolve.

    • Cool slowly to 0°C to crystallize the pure Hydrochloride salt.

Protocol B: Decolorization (Activated Carbon)

Best for: Removing pink/brown oxidation byproducts.

Integration: Perform this during Step 1 of Protocol A or Step 1 of Protocol C.

  • Dissolve the salt in the chosen solvent (Water or Ethanol).

  • Add Activated Carbon (5-10 wt% of the mass of the compound). Note: Ensure the carbon is neutral or acid-washed.

  • Heat to 50-60°C for 15-30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.

  • Proceed with crystallization or precipitation.

Protocol C: Direct Recrystallization

Best for: Final polishing of >98% pure material.

Solvent System: Ethanol/Ether or dilute aqueous HCl.

  • Dissolve the crude salt in boiling Ethanol (approx. 5-8 mL/g).

  • If the solution is not clear, add minimal drops of Conc. HCl to ensure the salt does not dissociate.

  • Allow the solution to cool to room temperature naturally, then refrigerate at 4°C.

  • If no crystals form, add Diethyl Ether or MTBE dropwise (anti-solvent) until turbidity persists, then cool.

  • Filter and dry under vacuum at 40°C.

Technical Support FAQs

Q1: Why did my product turn into an oil during the Acid-Base Swing (Protocol A)?

  • Cause: You likely overshot the pH or added base too quickly, generating localized regions of high pH where the sodium salt (soluble) formed, or the "oiling out" phenomenon occurred due to high concentration.

  • Fix: Re-acidify to pH 1 to dissolve everything. Add NaOH much slower. Ensure the temperature is kept cool (20-25°C). If oiling persists, seed the mixture with a pure crystal of the free base if available.

Q2: I recrystallized from water, but the melting point dropped. Why?

  • Cause: Hydrolysis.[2] Heating anthranilic acid salts in water without excess acid can cause dissociation. You may have isolated a mixture of the free base and the HCl salt.

  • Fix: Always ensure the recrystallization solvent contains a small amount of free HCl (e.g., 0.1 M HCl) to suppress dissociation [3].

Q3: The pink color persists even after charcoal treatment.

  • Cause: The colored impurity might be occluded inside the crystal lattice or is an azo-dye type impurity that binds tightly.

  • Fix: Repeat Protocol B using Methanol instead of Ethanol as the solvent, as it often solvates polar aniline impurities better. Alternatively, use a dithionite wash (sodium hydrosulfite) during the workup to chemically reduce the colored oxidation products [4].

Visualizing the Acid-Base Mechanism

Understanding the species in solution is vital for yield.

SpeciesEquilibrium AcidForm Cationic Form (HCl Salt) Soluble at pH < 2 Zwitterion Neutral Zwitterion (Free Base) INSOLUBLE at pH 4-5 AcidForm->Zwitterion + NaOH (Deprotonate -COOH) Zwitterion->AcidForm + HCl (Target Form) AnionForm Anionic Form (Sodium Salt) Soluble at pH > 8 Zwitterion->AnionForm + NaOH (Deprotonate -NH3+) AnionForm->Zwitterion + HCl

Figure 2: pH-dependent solubility profile of 2-Amino-3-ethylbenzoic acid. Protocol A targets the green "Insoluble" window.

References

  • Biosynth. (n.d.). 2-Amino-3-ethylbenzoic acid Properties. Retrieved from

  • Organic Chemistry Data. (n.d.). pKa Values of Anthranilic Acid Derivatives. Retrieved from

  • Domańska, U., et al. (2011).[3][4] Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Physical Chemistry B. Retrieved from

  • Google Patents. (1956). Removal of color impurities from organic compounds (US2744938A). Retrieved from

Sources

Technical Support Center: Stability Strategies for 2-Amino-3-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-Amino-3-ethylbenzoic acid (also known as 3-ethylanthranilic acid) serves as a critical intermediate in the synthesis of polyunsaturated fatty acids and various pharmacophores, including quinazolinones.

Users frequently report issues regarding unexpected precipitation , oxidative discoloration (browning) , and HPLC impurity peaks . These problems stem directly from its amphoteric nature (zwitterionic character) and the reactivity of the ortho-amino group. This guide provides mechanistic insights and validated protocols to stabilize your solutions.

PropertyDataRelevance to Stability
CAS Number 5437-40-1Verification of identity.[1]
Structure Benzoic acid, 2-amino-3-ethyl-Ortho-amino group drives oxidation and cyclization risks.
pKa (Approx) pKa₁ ~2.2 (COOH), pKa₂ ~4.9 (NH₃⁺)Defines the pH range of minimum solubility (Isoelectric Point).
Solubility pH-dependent (U-shaped profile)High solubility at pH < 2 and pH > 7; Low solubility at pH 3–5.
Key Risks Oxidation, Decarboxylation, PhotolysisRequires specific buffering and light protection.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q1: My stock solution precipitated after sitting at room temperature for 2 hours. Why? Diagnosis: You likely prepared the solution near its Isoelectric Point (pI) . Technical Explanation: Like all anthranilic acid derivatives, 2-amino-3-ethylbenzoic acid is zwitterionic. At a pH range roughly between 3.0 and 5.0, the molecule exists primarily as a neutral zwitterion (net charge = 0), which exhibits the lowest aqueous solubility.

  • The Trap: Dissolving the powder in pure water often results in a pH near 4–5, leading to metastable supersaturation that eventually crashes out.

  • The Fix: Adjust the pH away from the pI.

    • Acidic Route: Dissolve in 0.1 M HCl (pH < 2) for cationic solubility.

    • Basic Route (Recommended): Dissolve in 0.1 M NaOH or phosphate buffer (pH > 7.5) for anionic solubility. The anionic form is generally more stable against decarboxylation than the cationic form.

Q2: Can I use DMSO or Ethanol instead? Answer: Yes, but with caveats.

  • DMSO: Excellent solubility (>50 mM).[2] However, DMSO is hygroscopic. Absorbed water can shift the "effective pH" or induce precipitation over time if the stock is highly concentrated.

  • Ethanol/Methanol: Good solubility, but avoid storing for long periods (>1 week). The carboxylic acid group can undergo esterification with the solvent (forming ethyl/methyl esters), appearing as a new lipophilic peak on HPLC.

Category B: Discoloration & Oxidation

Q3: The solution turned from clear/pale yellow to brown. Is it still usable? Diagnosis: Oxidative degradation of the amino group. Technical Explanation: The electron-rich aromatic amine is susceptible to oxidation by atmospheric oxygen, forming quinoid-like imines or azo-dimers. This is accelerated by light and trace metal ions.

  • Usability: If the color change is subtle (pale yellow), it may still be >98% pure. If it is dark brown/amber, significant degradation (>5%) has likely occurred. Verify with HPLC.

  • Prevention:

    • Degas all buffers/solvents before use.

    • Add an antioxidant: Sodium Metabisulfite (0.1%) or Ascorbic Acid (if compatible with your assay).

    • Store under an inert atmosphere (Argon/Nitrogen).

Category C: Impurity Peaks (HPLC/LC-MS)

Q4: I see a new peak eluting after my main peak. What is it? Diagnosis: Likely Decarboxylation (Formation of 2-ethylaniline). Technical Explanation: Ortho-amino benzoic acids are prone to thermal decarboxylation. This reaction releases CO₂ and leaves behind the aniline derivative.

  • Trigger: High temperatures (>50°C) or highly acidic environments.

  • Detection: The decarboxylated product (2-ethylaniline) is less polar than the parent acid, so it elutes later on Reverse-Phase HPLC.

  • Prevention: Do not heat solutions above 40°C to dissolve. Use sonication instead.

Validated Preparation Workflows

The following diagrams illustrate the decision logic for preparing stable stock solutions and the chemical pathways leading to degradation.

Diagram 1: Stock Solution Preparation Decision Tree

StockPrep Start Start: 2-Amino-3-ethylbenzoic Acid Powder SolventChoice Choose Solvent System Start->SolventChoice Aqueous Aqueous Buffer SolventChoice->Aqueous Organic Organic (DMSO/EtOH) SolventChoice->Organic pHCheck Check Target pH Aqueous->pHCheck StableOrg Good Solubility (Keep Dry) Organic->StableOrg Acidic pH < 2.0 (0.1 M HCl) pHCheck->Acidic Protonation Neutral pH 3.0 - 5.0 (Water/PBS) pHCheck->Neutral Zwitterion Basic pH > 7.5 (NaOH/Tris) pHCheck->Basic Deprotonation StableAcid Stable Solution (Store 4°C, <24h) Acidic->StableAcid Risk1 RISK: Precipitation (Isoelectric Point) Neutral->Risk1 StableBase Optimal Stability (Store -20°C) Basic->StableBase Risk2 RISK: Esterification (If stored > 1 week) StableOrg->Risk2 In Alcohols

Caption: Decision logic for solvent selection to avoid isoelectric precipitation and chemical degradation.

Diagram 2: Degradation Pathways

Degradation Parent 2-Amino-3-ethylbenzoic Acid Oxidation Oxidation (Air/Light) Parent->Oxidation O2 / UV Decarb Decarboxylation (Heat/Acid) Parent->Decarb > 50°C Azo Azo/Imine Dimers (Brown Color) Oxidation->Azo Aniline 2-Ethylaniline (Lipophilic Impurity) Decarb->Aniline - CO2

Caption: Primary degradation mechanisms: Oxidative dimerization and thermal decarboxylation.

Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Best for long-term storage (-20°C).

  • Weighing: Accurately weigh 165.2 mg of 2-Amino-3-ethylbenzoic acid (MW: 165.19 g/mol ).

  • Dissolution: Add 8.0 mL of distilled water. The powder will likely not dissolve and will form a suspension.

  • pH Adjustment: While stirring, add 1.0 M NaOH dropwise. Monitor clarity. The solution should clear as the pH rises above 7.0.

  • Volume Adjustment: Bring final volume to 10.0 mL with water or appropriate buffer (e.g., PBS pH 7.4).

  • Filtration: Filter through a 0.22 µm PVDF or PES membrane to remove any micro-particulates (nucleation sites for precipitation).

  • Storage: Aliquot into amber vials (light protection). Flash freeze and store at -20°C.

Protocol B: HPLC Analysis for Stability Check

Use this to verify purity before critical experiments.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (oxidized species often absorb here).

  • Expected Results:

    • Parent peak: ~3-5 min (depending on flow).

    • Decarboxylated impurity (2-ethylaniline): Elutes later (more hydrophobic).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78101, 2-Amino-3-methylbenzoic acid (Analogous Structure Data). Retrieved February 4, 2026, from [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019).[3] Perspectives in solubility measurement and interpretation: The pH-solubility profile of amino acids. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Kiani, A., et al. (2025). Thermal degradation of amino acid salts in CO2 capture. ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing Chlorination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Regioselective Chlorination of Aminobenzoic Acid Scaffolds Document ID: TS-CHEM-RXN-042 Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Electronic Tug-of-War

Chlorinating aminobenzoic acids (e.g., anthranilic acid) presents a classic "push-pull" electronic challenge. You are managing two competing functional groups:

  • The Amine (

    
    ):  Strongly activating, ortho-/para-directing.
    
  • The Carboxylic Acid (

    
    ):  Deactivating, meta-directing.
    

In 2-aminobenzoic acid, these effects reinforce each other at the C5 position (para to amine, meta to acid), making it the kinetic sweet spot. However, the high reactivity of the electron-rich ring often leads to two primary failure modes: over-chlorination (yielding 3,5-dichloro species) and oxidative degradation (formation of quinones/azo tars).

This guide provides the logic, protocols, and troubleshooting steps to navigate these challenges.

Module 1: Reagent Selection Matrix

Choosing the right chlorinating agent is the single most critical decision. Do not default to chlorine gas (


) unless running an industrial continuous flow process; it is too aggressive for high-precision bench work.
ReagentMechanismSelectivityAtom EconomyBest Use Case
N-Chlorosuccinimide (NCS) Electrophilic (

)
High LowSmall-scale, high-value intermediates where regioselectivity is paramount.
Trichloroisocyanuric Acid (TCCA) Electrophilic / RadicalMedium HighScale-up.[1] Efficient but requires strict temperature control to prevent radical side-reactions.

+ HCl
(Oxidative)
In-situ

generation
Low-Medium High"Green" chemistry. Good for mono-chlorination if pH is monitored. Risk of oxidation.[2]
Sulfuryl Chloride (

)
ElectrophilicHigh MediumAnhydrous conditions. Excellent for suppressing oxidative side-products.

Module 2: Regioselectivity & Pathway Logic

To control the reaction, you must visualize the activation energy landscape. The amine dictates the pathway.

Diagram 1: Regioselectivity Decision Tree

This diagram illustrates the decision logic for targeting specific isomers based on substrate protection and reagent choice.

Regioselectivity Substrate Substrate: 2-Aminobenzoic Acid Target Desired Position? Substrate->Target C5 Target: C5 (Para to NH2) Target->C5 Kinetic Product C3 Target: C3 (Ortho to NH2) Target->C3 Thermodynamic/Blocked C35 Target: C3,5 (Di-chloro) Target->C35 Exhaustive Method5 Method: Electrophilic Attack Reagent: NCS (1.05 eq) or TCCA (0.34 eq) Solvent: DMF or MeCN C5->Method5 Method3 Method: Steric/Electronic Block 1. Protect NH2 (Acetyl) 2. Chlorinate (NCS) 3. Deprotect C3->Method3 Method35 Method: Exhaustive Chlorination Reagent: Excess Cl2 or TCCA Solvent: AcOH C35->Method35

Figure 1: Decision tree for targeting specific chlorination sites on the aminobenzoic acid scaffold.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Oxidative degradation of the aniline. Mechanism: The amino group is oxidized to a radical cation, leading to polymerization (aniline black formation) or quinone imines. Corrective Actions:

  • Inert Atmosphere: Ensure the reaction is under

    
     or Argon.
    
  • Lower Temperature: If running at RT, cool to 0°C.

  • Protect the Amine: If yield is critical, acetylate the amine first (

    
    ). The acetamido group is less prone to oxidation but still directs para.[2]
    
  • Check Reagent: Avoid strong oxidants like TCCA in protic solvents if the substrate is sensitive. Switch to NCS .

Issue 2: "I have a mixture of 5-chloro and 3,5-dichloro products."

Diagnosis: Over-chlorination due to poor stoichiometry control or "hot spots" in the reactor. Corrective Actions:

  • Mode of Addition: Do not add the oxidant (NCS/TCCA) all at once. Add it dropwise as a solution over 1 hour.

  • Stoichiometry: Use a slight deficit of the chlorinating agent (0.95 eq) to maximize mono-selectivity, then recycle unreacted starting material.

  • Solvent Switch: Switch to a less polar solvent (e.g., DCM or Toluene) if solubility permits. Polar solvents like DMF stabilize the polar transition state, sometimes accelerating the second chlorination.

Issue 3: "The reaction is stalled; conversion is <50%."

Diagnosis: Protonation of the amine. Mechanism: As the reaction proceeds, HCl is generated. This protonates the


 to 

, which is a meta-directing, strongly deactivating group. The reaction self-terminates. Corrective Actions:
  • Add a Base: Include a non-nucleophilic base (e.g.,

    
     or solid 
    
    
    
    ) to scavenge the HCl by-product.
  • Solvent Buffer: Run the reaction in a buffered acetic acid/acetate system.

Module 4: Validated Experimental Protocols

Protocol A: High-Precision Mono-Chlorination (NCS Method)

Best for: Drug discovery intermediates, high regioselectivity.

Reagents:

  • Substrate: 2-Aminobenzoic acid (10 mmol)

  • Reagent: N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq)

  • Solvent: Acetonitrile (MeCN) (50 mL)

  • Catalyst: None (or 5 mol%

    
     to accelerate)
    

Workflow:

  • Dissolution: Dissolve substrate in MeCN at Room Temperature (RT). Ensure complete solubility; if turbid, gently warm to 35°C.

  • Addition: Cool solution to 0–5°C. Add NCS portion-wise over 30 minutes. Note: Exotherm is mild, but temperature control ensures regioselectivity.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the 5-chloro product (
    
    
    
    ).
  • Quench: Pour mixture into ice-cold water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, dry over

    
    . Recrystallize from Ethanol/Water.
    
Protocol B: Green Oxidative Chlorination ( )

Best for: Scale-up, cost-reduction, "Green Chemistry" requirements.

Reagents:

  • Substrate: 2-Aminobenzoic acid (50 mmol)

  • Oxidant: 30%

    
     (55 mmol)
    
  • Halogen Source: Conc. HCl (37%) (Excess, acts as solvent/reagent)

Workflow:

  • Suspension: Suspend the amino acid in 4M HCl (100 mL).

  • Activation: Heat gently to 40°C to aid dissolution (substrate will exist as the hydrochloride salt).

  • Oxidation: Add

    
     dropwise via an addition funnel over 2 hours.
    
    • Critical Control Point: Monitor internal temperature. Do not exceed 55°C. Rapid addition causes foaming (

      
       release) and tar formation.
      
  • Workup: Cool to 5°C. Neutralize carefully with 50% NaOH or solid

    
     to pH 4–5 (isoelectric point). The product will precipitate heavily.
    
  • Filtration: Filter and wash with cold water.

Module 5: Process Optimization Workflow

Use this flowchart to optimize your specific substrate conditions.

Diagram 2: Optimization Loop

Optimization Start Start Optimization Screen Screen 1: Reagent (NCS vs TCCA) Start->Screen Analyze Analyze: HPLC/NMR (Check Conversion & Regio) Screen->Analyze Decision Outcome? Analyze->Decision Good Scale Up Decision->Good >95% Yield, >98% Purity LowConv Low Conversion Decision->LowConv Stalled BadRegio Poor Regioselectivity Decision->BadRegio Mixture Fix1 Add Catalyst (Lewis Acid or H+) LowConv->Fix1 Fix2 Lower Temp or Change Solvent BadRegio->Fix2 Fix1->Screen Fix2->Screen

Figure 2: Iterative optimization cycle for troubleshooting reaction yield and purity.

References

  • Regioselectivity Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • NCS Protocols

    • Schmid, H. (2015).[3] "Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide". Research Journal of Chemical Sciences, 5(12), 54-73.[3]

    • Prakash, G. K. S., et al. (2004).[4] "N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics". Journal of the American Chemical Society, 126(48), 15770–15776.

  • TCCA Applications: Tilstam, U., & Weinmann, H. (2002). "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant". Organic Process Research & Development, 6(3), 384–393.

  • Green Oxidative Chlorination: Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide and a Hydrogen Halide in Water". Green Chemistry, 11, 120-126.

  • Ionic Liquid Methods: Wu, X., et al. (2012).[5] "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids". Beilstein Journal of Organic Chemistry, 8, 744–748.[5]

Sources

Challenges in the scale-up of 2-Amino-3-ethylbenzoic acid hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Introduction: The Scale-Up Mandate

You are likely accessing this guide because your bench-scale synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride (2-A-3-EBA·HCl) is failing to translate to the pilot reactor. This compound is a critical scaffold for quinazolinone-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike its methyl analog (2-amino-3-methylbenzoic acid), the 3-ethyl substituent introduces specific steric and lipophilic challenges that complicate crystallization and salt formation. This guide moves beyond standard "recipes" to address the thermodynamic and kinetic realities of scaling this chemistry.

Module 1: Synthetic Route Selection & Regiocontrol

The Core Problem: Direct nitration of 3-ethylbenzoic acid yields a mixture of isomers (2-nitro and 4-nitro) that are difficult to separate on a large scale. The Solution: The Oxidative Cleavage of 7-Ethylisatin is the industry-standard route for high-purity scale-up. It guarantees regioselectivity because the nitrogen is "locked" in the ortho position prior to ring opening.

Process Flow Diagram: Isatin Oxidation Route

IsatinRoute Start 7-Ethylisatin (Solid) Hydrolysis Alkaline Hydrolysis (NaOH, 80°C) Start->Hydrolysis Ring Opening Intermediate Isatinate Salt (Soluble) Hydrolysis->Intermediate Oxidation Oxidative Cleavage (H2O2, <30°C) Intermediate->Oxidation Decarbonylation Acidification Acidification (pH 3-4) Oxidation->Acidification Quench Product 2-Amino-3-ethylbenzoic Acid (Precipitate) Acidification->Product Isoelectric ppt SaltForm HCl Salt Formation (Anhydrous HCl) Product->SaltForm Final Conversion

Figure 1: The regioselective synthesis pathway via 7-ethylisatin. This route avoids the costly isomer separation required by direct nitration methods.

Module 2: Critical Process Parameters (CPPs) & Safety

Q1: Why does the reaction temperature spike uncontrollably during the peroxide addition?

Diagnosis: You are experiencing a thermal runaway driven by the decomposition of hydrogen peroxide, catalyzed by trace metals or high alkalinity. The Mechanism: The oxidation of the isatinate salt is exothermic (


). If the temperature exceeds 40°C, H₂O₂ decomposes into 

+

+ Heat, creating a self-accelerating loop.

Corrective Protocol:

  • Cooling Capacity: Ensure your reactor jacket is set to 0–5°C before addition.

  • Dosing Rate: Switch to gravimetric dosing . Add 30% H₂O₂ strictly limiting the internal temperature (

    
    ) to < 25°C.
    
  • Quenching: Have a sodium bisulfite (

    
    ) solution on standby to kill active peroxide if 
    
    
    
    rises > 10°C/min.

Safety Warning: The evolution of oxygen gas during this step can create a flammable atmosphere if organic solvents are present.[1] Nitrogen inerting is mandatory for vessels > 5L [1].

Q2: My product is turning pink/brown during filtration. How do I prevent this?

Diagnosis: Amino-benzoic acids are prone to oxidative polymerization (similar to aniline oxidation) when exposed to air and light in wet states. The Mechanism: The electron-rich amino group at position 2 is easily oxidized to form colored "polyaniline-like" impurities.

Corrective Protocol:

  • Degassing: Use degassed water for all washes.

  • Antioxidant Additive: Add 0.5% w/w Sodium Dithionite or Sodium Metabisulfite to the acidification vessel before precipitation.

  • Drying: Dry under vacuum at 40°C with a nitrogen bleed. Do not air dry.[2]

Module 3: Salt Formation & Crystallization

This is the most challenging step. The hydrochloride salt of 2-amino-3-ethylbenzoic acid is highly hygroscopic and prone to "oiling out" due to the disruption of crystal packing by the ethyl group.

Q3: The HCl salt forms a sticky gum instead of a solid. How do I crystallize it?

Diagnosis: The presence of water (even trace amounts) or using a solvent with high solubility for the salt prevents lattice formation. The Mechanism: The ethyl group adds lipophilicity, making the salt more soluble in organic solvents than the methyl analog.

Optimization Table: Solvent Systems for HCl Salt Formation

Solvent SystemOutcomeRecommendation
Water / HCl (aq) Gum/Oil AVOID. Product is too soluble; difficult to dry.
Ethanol / HCl (gas) Paste RISKY. Ethanol can form esters (ethyl ester impurity) if heated.
Ethyl Acetate / HCl (gas) Precipitate GOOD. Low solubility of salt, but requires strictly anhydrous conditions.
IPA / Conc. HCl Crystalline BEST. Dissolve free acid in warm Isopropyl Alcohol (IPA); add conc. HCl. Cool slowly.

Step-by-Step Protocol for Successful Salt Formation:

  • Dissolution: Dissolve the dried free acid (2-Amino-3-ethylbenzoic acid) in anhydrous Ethyl Acetate (5 vol) or IPA (3 vol) at 40°C.

  • Filtration: Polish filter to remove any inorganic salts (NaCl) from the previous step.

  • Acidification:

    • Option A (Preferred): Bubble anhydrous HCl gas until saturation.

    • Option B (Practical): Add 1.1 equivalents of Acetyl Chloride dropwise (generates anhydrous HCl in situ via reaction with trace moisture/solvent).

  • Aging: Stir at 0-5°C for 4 hours. Do not rush this. The ethyl group slows down nucleation.

  • Isolation: Filter under nitrogen. Wash with cold MTBE (Methyl tert-butyl ether) to remove residual acidity.

Troubleshooting Logic: Salt Isolation

SaltTroubleshooting Problem Problem: Product is Oiling Out CheckWater Check Water Content (KF) Is solvent wet? Problem->CheckWater DrySolvent Dry Solvent with MgSO4 or Molecular Sieves CheckWater->DrySolvent Yes (>0.5%) CheckTemp Check Temperature Is it too hot? CheckWater->CheckTemp No (<0.1%) Seed Add Seed Crystals (0.1 wt%) DrySolvent->Seed CheckTemp->Seed Cool to 0°C AntiSolvent Add Anti-Solvent (MTBE or Heptane) Seed->AntiSolvent If still no solid

Figure 2: Decision tree for resolving oiling/gumming issues during hydrochloride salt formation.

Module 4: Quality Control & Impurity Profiling

Q4: I see a persistent impurity at RRT 0.85 in HPLC. What is it?

Diagnosis: This is likely 7-Ethylisatin oxime or the Anthranil byproduct. Cause: Incomplete hydrolysis of the isatin starting material before the peroxide addition. Fix: Ensure the initial alkaline hydrolysis step (Isatin


 Isatinate) is run at 80°C for at least 1 hour  before cooling down for the peroxide addition. Monitor the disappearance of the starting material via TLC/HPLC before adding H₂O₂.
Q5: The melting point is lower than reported (Expected: ~200°C for free acid).

Diagnosis: Salt contamination or Polymorphism. Fix:

  • Chloride Check: Run a silver nitrate test. If positive on the free acid, you have trapped NaCl. Wash the free acid cake with water until the filtrate conductivity is < 50 µS/cm.

  • Drying: Ensure the product is dried to constant weight. The HCl salt can form a hydrate; check TGA (Thermogravimetric Analysis).

References

  • Process Safety in Oxidation

    • Org.[3][4] Process Res. Dev. 2002, 6, 6, 887–899. Safe Scale-up of Oxidation by Hydrogen Peroxide.[1][5]

  • Synthetic Methodology (Isatin Route)

    • Organic Syntheses, Coll.[4] Vol. 3, p. 34 (1955); Vol. 27, p. 5 (1947). (Standard protocol for oxidation of isatins to anthranilic acids).

  • Substituted Aminobenzoic Acids

    • US Patent 6,451,826.
  • Crystallization of HCl Salts: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for counter-ion selection and solvent effects).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Hazard Assessment (PHA).

Sources

Method development for trace analysis of 2-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of 2-Amino-3-ethylbenzoic Acid

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Separation Sciences Scope: Method Development, Troubleshooting, and Validation for Trace Impurity Analysis (ppm/ppb levels).

Introduction: The Analytical Challenge

Welcome to the technical support hub for 2-Amino-3-ethylbenzoic acid (2-A-3-EBA). If you are accessing this guide, you are likely dealing with this molecule as a potential Genotoxic Impurity (GTI) or a critical intermediate in API synthesis.

Why is this difficult? 2-A-3-EBA is an amphoteric molecule (containing both a basic amine and an acidic carboxyl group) with an ethyl side chain. This creates a "perfect storm" for chromatographic issues:

  • Zwitterionic Behavior: At neutral pH, it exists as a zwitterion, leading to poor retention on standard C18 columns.

  • Silanol Interactions: The free amine group interacts strongly with residual silanols on silica columns, causing severe peak tailing.

  • Trace Sensitivity: As an aniline derivative, it falls under ICH M7 scrutiny, often requiring quantification at low ppm levels relative to the API, necessitating LC-MS/MS over UV.

Module 1: Method Development Strategy

Do not start with a generic gradient. Use this targeted approach to save development time.

Column Selection Strategy

Standard C18 columns often fail due to "dewetting" or lack of polar retention.

  • Primary Recommendation: Fluorophenyl (PFP) Phases

    • Why: The PFP ring offers specific

      
      -
      
      
      
      interactions with the aromatic ring of 2-A-3-EBA and dipole-dipole interactions with the amine. This provides orthogonal selectivity compared to the alkyl chains of C18, often separating the impurity from the main API peak.
  • Secondary Recommendation: HSS T3 (High Strength Silica C18)

    • Why: Designed for 100% aqueous stability. It allows you to start at 0-2% organic solvent to maximize retention of the polar zwitterion without phase collapse.

Mobile Phase & pH Chemistry
  • Technique: UHPLC-MS/MS (ESI Positive)

  • Buffer: 0.1% Formic Acid (pH ~2.7).

    • Mechanism:[1] At this pH, the amino group is fully protonated (

      
      ), maximizing ionization efficiency for MS detection 
      
      
      
      . The carboxylic acid is predominantly protonated (neutral), increasing hydrophobicity slightly to aid retention.
  • Organic Modifier: Methanol.[2]

    • Why: Methanol often provides better peak shape for protic analytes than Acetonitrile due to hydrogen bonding capabilities that mask silanol activity.

Detection Parameters (MRM)
  • Precursor Ion: 166.1

    
    
    
    
    
    (Calculated based on MW ~165.19).
  • Fragment Ions:

    • Quantifier:

      
      
      
      
      
      (Loss of
      
      
      from carboxyl/ortho-effect).
    • Qualifier:

      
      
      
      
      
      (Loss of
      
      
      ).

Module 2: Troubleshooting & FAQs

This section addresses specific tickets logged by users in the field.

Q1: "I am seeing severe peak tailing (As > 2.0). How do I fix this?"

Diagnosis: Secondary silanol interactions. The positively charged amine is binding to the negatively charged silanols on the silica surface. The Fix:

  • Switch Column: Move to a "Hybrid Particle" column (e.g., BEH or charged surface hybrid) which has fewer accessible silanols.

  • Increase Ionic Strength: Add 5–10 mM Ammonium Formate to the mobile phase. The ammonium ions compete with the analyte for silanol sites, "blocking" them and sharpening the peak.

  • Temperature: Increase column temperature to 40–50°C to improve mass transfer kinetics.

Q2: "The analyte elutes in the void volume ( ). I have no retention."

Diagnosis: The molecule is too polar for your current phase ratio, or the "Ethyl" group isn't providing enough hydrophobicity to counteract the zwitterion. The Fix:

  • Initial Gradient: Ensure your gradient starts at 95-98% Aqueous .

  • Ion Pairing (Last Resort): If using UV (not MS), add 0.05% TFA (Trifluoroacetic acid). Warning: TFA suppresses MS signals. For MS, use HFBA (Heptafluorobutyric acid) at low concentrations (5 mM) to act as a volatile ion-pairing agent.

Q3: "I have carryover in blank injections after running high-concentration samples."

Diagnosis: Aniline derivatives are "sticky" on metallic surfaces and rotor seals. The Fix:

  • Needle Wash: Use a strong organic wash with a pH extreme.

    • Recipe: 50:50 Acetonitrile:Water + 0.5% Formic Acid. The acid keeps the amine soluble and prevents adsorption to the needle.

Q4: "My MS signal is suppressed when the API elutes."

Diagnosis: Matrix effect. The API is competing for charge in the ESI source. The Fix:

  • Divert Valve: Send the first 1-2 minutes (or the API elution window) to waste.

  • Internal Standard: Use a stable isotope labeled analog (e.g.,

    
    -Anthranilic Acid) to compensate for ionization efficiency changes.
    

Module 3: Visualization & Workflows

Workflow 1: Column Selection Decision Tree

Use this logic to select the correct stationary phase based on your specific matrix constraints.

ColumnSelection Start Start: Select Column for 2-Amino-3-ethylbenzoic Acid IsMS Is Detection MS/MS? Start->IsMS Trace Analysis (<100 ppm) IsUV Is Detection UV? Start->IsUV Assay/High Conc (>0.1%) MS_Path MS Compatible (Avoid non-volatile buffers) IsMS->MS_Path UV_Path UV Compatible (Buffers allowed) IsUV->UV_Path PFP_Col Recommendation: PFP (Pentafluorophenyl) (Selectivity for Aromatics) MS_Path->PFP_Col Complex Matrix (Need to separate from API) C18_Hybrid Recommendation: C18 Hybrid (HSS T3) (For High Aqueous Stability) MS_Path->C18_Hybrid Simple Matrix (Need Retention) IonPair Recommendation: C18 + Ion Pairing (0.1% TFA or Hexanesulfonate) UV_Path->IonPair Fix Peak Tailing

Caption: Decision logic for stationary phase selection balancing detection mode and matrix complexity.

Workflow 2: Sample Preparation & Extraction

For trace analysis in drug substances, sample prep is critical to remove the API.

SamplePrep Sample Solid Drug Substance (API + Impurity) Dissolve Dissolve in 100% Organic (MeOH) Sample->Dissolve Precipitation Add Acidic Water (Precipitate API if insoluble) Dissolve->Precipitation Exploit Solubility Difference Centrifuge Centrifuge 10,000 rpm Precipitation->Centrifuge Supernatant Inject Supernatant (Contains Polar Impurity) Centrifuge->Supernatant

Caption: "Crash and Shoot" workflow exploiting the solubility difference between hydrophobic APIs and the polar zwitterionic impurity.

Module 4: Validation & Regulatory Data

When validating this method per ICH Q2(R1) , expect the following performance characteristics.

Typical Performance Metrics (UHPLC-MS/MS):

ParameterAcceptance CriteriaTypical Result for 2-A-3-EBA
LOD (Limit of Detection) S/N > 3:1~ 0.5 – 1.0 ppm
LOQ (Limit of Quantitation) S/N > 10:1~ 2.0 – 5.0 ppm
Linearity (

)
> 0.990> 0.995 (Range: LOQ to 150% limit)
Recovery (Accuracy) 80 – 120%90 – 110% (Matrix dependent)
Precision (RSD) < 10% at LOQ< 5%

Regulatory Note (ICH M7): 2-Amino-3-ethylbenzoic acid contains a primary aromatic amine structure, which is a structural alert for mutagenicity (Class 2 or 3).

  • Control Limit: If the Ames test is positive, the limit is often TTC-based (Threshold of Toxicological Concern) .[3]

  • Calculation:

    
     intake limit.
    
    • Example: If Max Daily Dose of Drug =

      
      , Limit = 
      
      
      
      .
    • Action: Your LOQ must be at or below this limit (e.g., 0.5 ppm).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2017).[4][5][6] [Link]

  • Schmitt, T. M., et al. "Analysis of anthranilic acid by liquid chromatography."[2] Talanta, 33.8 (1986): 657-660. [Link]

  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities.[4][Link][4]

Sources

Technical Support Center: Green HPLC Methods for Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solvent Reduction & Green Chemistry Implementation

Mission Statement

Welcome to the Green Chromatography Support Center. This guide is designed for researchers transitioning standard HPLC methods for Aminobenzoic Acids (ABAs) toward sustainable, low-solvent workflows. Our goal is to maintain critical resolution (


) between ortho-, meta-, and para-isomers while reducing solvent consumption by >60%.

Module 1: Method Translation (The "How-To")

Q: How do I scale down my current 4.6 mm ID method to a solvent-saving 2.1 mm ID format without losing separation?

A: Direct geometric scaling is required. You cannot simply inject the same volume or run the same flow rate. You must preserve the Linear Velocity and the Gradient Slope (in column volumes).

The Causality: Chromatographic interactions happen at the surface. If you reduce the column volume but keep the flow rate high, the analyte spends insufficient time interacting with the stationary phase, destroying resolution. Conversely, if you reduce the flow rate but do not adjust the gradient time, you alter the selectivity.

Protocol: The Geometric Scaling System Use the following self-validating calculation table to translate your method.

ParameterFormulaRationale
Flow Rate (

)

Maintains constant linear velocity.
Injection Vol (

)

Prevents column overload and band broadening.
Gradient Time (

)

Maintains constant gradient slope (k* remains constant).

Example Calculation:

  • Original: 4.6 x 150 mm, 1.0 mL/min, 10 µL injection.

  • Target Green Column: 2.1 x 50 mm (UHPLC or Core-Shell).

  • New Flow Rate:

    
     mL/min.
    
  • New Injection:

    
     µL.
    

Critical Checkpoint: When scaling down to 2.1 mm ID columns, the System Dwell Volume becomes a killer. If your HPLC has a large mixing volume (>200 µL), the gradient will reach the column too late.

  • Action: Bypass the mixer or install a micro-volume mixer if using 2.1 mm columns.

Q: I want to replace Acetonitrile with Ethanol (Green Solvent). What are the risks?

A: The primary risk is System Over-Pressure due to viscosity, and the secondary risk is Selectivity Shift .

1. The Viscosity Barrier Ethanol/Water mixtures are significantly more viscous than Acetonitrile/Water.

  • Acetonitrile/Water (50:50): ~0.8 cP

  • Ethanol/Water (50:50): ~2.4 cP (3x higher pressure!)

2. The Thermal Solution You must apply thermodynamics to solve the hydrodynamic problem. Increasing column temperature reduces viscosity and improves mass transfer (efficiency).

Validated Protocol for Ethanol Substitution:

  • Set Temperature: 45°C – 50°C (Do not exceed column limits; most silica C18s are stable to 60°C).

  • Flow Rate: Start at 50% of the calculated flow rate to monitor backpressure.

  • Mobile Phase: Use Ethanol:Buffer instead of Acetonitrile:Buffer.

    • Note: Ethanol is a weaker solvent than Acetonitrile. You may need to increase the % Organic by 10-15% to achieve similar retention times.

Module 2: Troubleshooting Chemistry (Tailing & Resolution)

Q: My Aminobenzoic Acid peaks are tailing severely (Tailing Factor > 2.0). How do I fix this?

A: Peak tailing in ABAs is almost always caused by Secondary Silanol Interactions .

The Mechanism: Aminobenzoic acids are amphoteric. They contain a basic amine (


) and an acidic carboxyl (

).
  • The silica support in your column has residual silanols (

    
    ).
    
  • At neutral pH, these silanols are ionized (

    
    ).
    
  • The protonated amine of your analyte (

    
    ) binds ionically to the 
    
    
    
    , causing the "tail" or drag.

The Fix (Decision Logic):

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 2.5 CheckPH->LowPH Acidic MidPH pH 3.0 - 6.0 CheckPH->MidPH Neutral/Weak Acid ActionLow Good: Silanols suppressed (Si-OH). Check Column Type. LowPH->ActionLow ActionMid Bad: Silanols ionized (Si-O-). Add Ionic Modifier. MidPH->ActionMid ColType Switch to End-Capped or Embedded Polar Group ActionLow->ColType Modifier Add 10-20mM Ammonium Formate ActionMid->Modifier

Figure 1: Decision tree for diagnosing and resolving peak tailing in aminobenzoic acid separations.

Recommended Mobile Phase Additives:

  • Ammonium Formate (10-20 mM): The ammonium ion (

    
    ) floods the system and competes for the silanol sites, blocking the analyte from binding. This is the "Greenest" robust buffer.
    
  • Formic Acid (0.1%): Lowers pH to ~2.7, suppressing silanol ionization.

Q: I cannot separate the meta- and para- isomers. They co-elute.

A: Isomer separation requires maximizing Selectivity (


) , not just efficiency (

).

The Science of Isomers:

  • Ortho-isomer (Anthranilic acid): Often elutes differently due to internal H-bonding.

  • Meta- and Para-isomers: Have very similar hydrophobicities.

Troubleshooting Protocol:

  • Leverage pKa Differences:

    • p-ABA pKa: ~2.4 (acid), ~4.8 (base).

    • m-ABA pKa: ~3.1 (acid), ~4.7 (base).

    • Strategy: Adjust pH to 3.5 .[1] At this pH, the ionization states differ slightly, altering their interaction with the C18 chain.

  • Change the Stationary Phase:

    • If C18 fails, switch to a Phenyl-Hexyl or Biphenyl column. The

      
       interactions between the phenyl ring of the stationary phase and the aromatic ring of the ABAs provide a secondary separation mechanism that C18 lacks.
      
    • Green Tip: These phases often require less organic solvent to achieve elution.

Module 3: Experimental Workflow Visualization

The following diagram outlines the complete workflow for developing a Green HPLC method for ABAs, ensuring all critical control points are met.

GreenMethodWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Step1 Select Column: Core-Shell C18 or Phenyl (2.1 x 50mm, 1.7-2.6µm) Step2 Select Solvent: Ethanol / Water + 10mM NH4 Formate Step1->Step2 Step3 Set Temp: 45-50°C (Reduces Viscosity) Step2->Step3 Step4 Adjust pH to 3.0-3.5 (Optimizes Selectivity) Step3->Step4 Step5 Check Backpressure (< 400 bar for HPLC) Step4->Step5 Step6 Verify Tailing Factor (0.8 < Tf < 1.5) Step5->Step6

Figure 2: Step-by-step workflow for establishing a green, solvent-reduced HPLC method for aminobenzoic acids.

References

  • PubChem. (n.d.). 4-Aminobenzoic acid (PABA) - Chemical Properties and pKa Data. National Library of Medicine. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2011). Viscosity measurements of methanol-water and acetonitrile-water mixtures. Retrieved from [Link]

Sources

Enhancing resolution in NMR spectra of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Resolution NMR Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your substituted benzoic acid spectra are suffering from broad carboxyl peaks, overlapping aromatic multiplets, or "missing" protons.[1][2]

In this guide, we move beyond basic acquisition. We will treat your NMR magnet as a camera that requires specific lenses (solvents), lighting (temperature), and post-production (mathematical apodization) to resolve the fine structure of these challenging aromatic systems.

Module 1: The "Invisible" Proton & Solvent Strategy

User Issue: "My carboxylic acid proton (-COOH) is extremely broad, integrates poorly, or is completely absent in CDCl₃."

The Mechanism: Why this happens

In non-polar solvents like Chloroform-d (


), benzoic acids form stable cyclic dimers via intermolecular hydrogen bonds. This dimerization is dynamic.[2] The proton rapidly exchanges between two oxygen atoms, creating an averaged, broad signal that often disappears into the baseline noise.

Furthermore, trace water in the solvent catalyzes this exchange. If the exchange rate (


) is intermediate on the NMR timescale, the peak broadens to the point of invisibility (coalescence).
The Solution: Solvent "Lensing"

You must break the dimer. We use DMSO-d₆ (Dimethyl sulfoxide) not just for solubility, but as a "hydrogen bond acceptor."[2]

  • Dimer Disruption: DMSO forms a strong, static hydrogen bond with the carboxylic acid proton.

  • Exchange Suppression: This "locks" the proton in a specific environment, slowing down the exchange rate significantly.

  • Result: The broad hump at 10–12 ppm sharpens into a distinct singlet, often shifted downfield to 12–14 ppm [1, 2].

Troubleshooting Workflow: Solvent Selection

SolventStrategy Start Issue: Broad/Missing -COOH Signal SolventCheck Current Solvent? Start->SolventCheck CDCl3 CDCl3 SolventCheck->CDCl3 DMSOd6 DMSO-d6 SolventCheck->DMSOd6 Decision Is sample recovery critical? CDCl3->Decision WetCheck Is Peak still broad in DMSO? DMSOd6->WetCheck No No Decision->No Yes Yes Decision->Yes Action1 Switch to DMSO-d6 (Breaks Dimers) Action1->WetCheck Action2 Add trace DMSO-d6 or Acetone-d6 to CDCl3 WetCheck->No WetCheck->Yes DrySample CRITICAL: Water Contamination Dry sample & use fresh ampoule Success Sharp Singlet (12-14 ppm) DrySample->Success Retest No->Action1 No->Success Yes->Action2 Yes->DrySample

Figure 1: Decision matrix for stabilizing exchangeable protons in benzoic acid derivatives.

Module 2: Unlocking Resolution with Gaussian Apodization

User Issue: "My aromatic region (7.0–8.5 ppm) is a blob. I cannot calculate coupling constants (


) to determine substitution patterns."
The Mechanism: The Lorentzian Tail

Standard processing uses Exponential Multiplication (EM) . While this improves Signal-to-Noise (S/N), it applies a Lorentzian line shape which has "heavy tails."[2] In substituted benzoic acids, where ortho/meta/para protons may differ by only 0.02 ppm, these tails overlap, obscuring the multiplet structure.

The Solution: Gaussian Transformation

We must switch from EM to Gaussian Multiplication (GM) . This mathematical filter forces the signal to decay faster (suppressing the tail) while preserving the center of the peak.

  • LB (Line Broadening): Must be set to a negative value (e.g., -2.0 Hz) to cancel out the natural linewidth.[3]

  • GB (Gaussian Broadening): A fractional value (0–1) that shifts the center of the Gaussian envelope.

Protocol: Optimization of Window Functions
ParameterStandard (EM)High-Resolution (GM)Effect on Spectrum
Command em (Bruker) / lb (Varian)gm (Bruker) / gf (Varian)Switches function type.
LB Value 0.3 to 1.0 Hz-1.0 to -3.0 HzNegative LB sharpens the line but increases noise.[2]
GB Value N/A0.1 to 0.5Controls the position of the echo. Start at 0.3.[2][4][5]
Result High S/N, smooth peaks.[2]Resolution Enhanced. Noise floor rises.

Step-by-Step Tuning:

  • Process with standard EM (LB = 0.3).[2] Check S/N ratio.

  • If S/N > 50:1, re-process with GM.[2]

  • Set LB = -(Digital Resolution).[2] Example: If your resolution is 0.5 Hz/point, set LB = -0.5.[2]

  • Set GB = 0.3.[2]

  • Execute Fourier Transform.[2]

  • Visual Check: If "wiggles" (truncation artifacts) appear at the base of the peaks, reduce GB (move toward 0.1) or make LB less negative [3, 4].

Module 3: Structural Specifics & Ortho-Effects

User Issue: "My integration is correct, but the splitting pattern is more complex than expected for a symmetric molecule."

The Mechanism: Steric Inhibition of Resonance

In ortho-substituted benzoic acids, the substituent (e.g., -NO₂, -CH₃, -Cl) physically forces the carbonyl group out of the plane of the benzene ring.[6][7]

  • Loss of Symmetry: This rotation can make the two meta protons chemically non-equivalent if the rotation is slow on the NMR timescale (rotational barrier).

  • Deshielding: The loss of conjugation often shifts the carboxyl carbon and proton signals significantly compared to the para isomer [5].

Advanced Protocol: Variable Temperature (VT) NMR

To confirm if complex multiplets are due to "rotamers" (restricted rotation), you must add energy to the system.

  • Setup: Calibrate the probe temperature.

  • Experiment: Run a standard 1H spectrum at 25°C (298 K).

  • Heating: Increase temperature in 10°C increments (up to 80°C in DMSO-d₆).

  • Observation:

    • Coalescence: If distinct multiplets merge into a simpler pattern at high temperatures, you are observing a dynamic rotational barrier.[2]

    • Degradation Check: Always run a final spectrum back at 25°C to ensure the sample didn't decompose [6].

OrthoEffect Sub Ortho Substituent Mechanism Steric Clash Sub->Mechanism Blocks COOH -COOH Group COOH->Mechanism Rotation Ring Benzene Plane Result Twist & Decoupling Mechanism->Result Forces Out of Plane Result->Ring Resonance Broken

Figure 2: Steric Inhibition of Resonance.[2] The ortho-substituent forces the carboxyl group to twist, altering electronic conjugation and chemical shifts.[6]

FAQ: Rapid Fire Troubleshooting

Q: I see a "hump" at 3.5 ppm in DMSO that interferes with my signals. A: This is the "Water-Acid Exchange" peak.[2] In wet DMSO, the acidic proton exchanges with the residual water (


). The signal appears at the weighted average of the water shift (3.3 ppm) and the acid shift (12 ppm). Fix:  Dry your DMSO over 3Å molecular sieves for 24 hours before use [1].

Q: Can I use D₂O exchange to identify the acid peak? A: Yes, but be careful. Adding


 will cause the -COOH signal to disappear (become -COOD).[2] If you suspect a peak is -COOH, add one drop of 

, shake, and re-run.[2] If the peak vanishes, it was an exchangeable proton (OH or NH).

Q: My aromatic peaks are still broad even after Gaussian processing. A: Check your shimming . Benzoic acids are polar; they can affect the homogeneity of the magnetic field. Perform a topshim (gradient shim) specifically optimizing on the solvent signal. If that fails, the sample may be aggregating. Try lowering the concentration (e.g., 5 mg in 0.6 mL).

References

  • Abraham, R. J., et al. (2006).[2][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Chemistry Stack Exchange. (2016).[2] Does this NMR show the carboxy group?

  • University of Oxford. Processing Techniques: Gaussian Multiplication.[2]

  • Mestrelab Research. Apodization (Windowing) Functions.

  • RSC Publishing. (2005).[2] Analysis of the ortho effect: acidity of 2-substituted benzoic acids.

  • Reich, H. J. (University of Wisconsin).[2] Dynamic NMR Effects.[2]

Sources

Technical Support Center: Biological Sample Preparation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Biological Matrices (Plasma, Serum, Tissue, Urine)

Introduction: The "Garbage In, Garbage Out" Paradigm

Welcome to the Technical Support Center. In bioanalysis (LC-MS/MS, Ligand Binding Assays), 80% of assay failures—poor sensitivity, non-reproducibility, and column fouling—originate in sample preparation. This guide moves beyond basic "recipes" to address the mechanistic causes of failure. We treat sample preparation not as a chore, but as a chemical fractionation strategy designed to isolate the analyte while aggressively removing matrix interferences.[1]

Module 1: Protein Precipitation (PPT) & Phospholipid Removal[2][3]

Context: PPT is the workhorse of bioanalysis due to speed, but it is notoriously "dirty." It removes proteins but leaves behind lipids and phospholipids that cause significant ion suppression in LC-MS.[1][2][3][4]

Troubleshooting Guide: PPT

Q: My recovery is high (>90%), but my LC peak shapes are distorted (fronting/splitting) after PPT. Why? A: This is likely a Solvent Strength Mismatch .

  • Mechanism: Standard PPT uses 3:1 or 4:1 Organic:Aqueous ratios. Injecting this highly organic supernatant directly onto a Reverse Phase (RP) column causes the analyte to travel faster than the mobile phase initially, preventing focusing at the column head.

  • Solution:

    • Dilution: Dilute the supernatant 1:1 with water or weak mobile phase before injection.

    • Evaporation: Evaporate to dryness and reconstitute in a solvent matching the initial mobile phase conditions.

Q: I see inconsistent recovery and clogging in my filter plates. What is the correct addition order? A: The "Sandwich" effect is often the culprit.

  • Incorrect Protocol: Adding organic solvent then sample causes immediate protein skinning at the interface, trapping analytes inside protein clumps.

  • Correct Protocol:

    • Pipette Sample (Plasma/Serum) into the well/tube first.

    • Add Internal Standard (IS) and mix.[5]

    • Rapidly add Precipitating Agent (e.g., Acetonitrile with 0.1% Formic Acid).

    • Vortex immediately and vigorously for 1-2 minutes to ensure fine particulate formation.

Advanced Protocol: Phospholipid Removal (HybridSPE)

Standard PPT leaves >90% of phospholipids. Use Zirconia-coated silica technologies (e.g., HybridSPE, Captiva) for simultaneous protein removal and lipid cleanup.

Mechanism: Zirconia (Zr) atoms on the silica surface act as a Lewis Acid , forming a strong covalent bond with the phosphate group (Lewis Base ) of phospholipids, permanently retaining them while analytes pass through.[6]

PhospholipidRemoval cluster_0 Sample Matrix Analyte Analyte (Drug/Metabolite) Precipitation Step 1: Precipitation (Add ACN + Formic Acid) Analyte->Precipitation Protein Protein (Albumin/Globulins) Protein->Precipitation PL Phospholipids (Phosphatidylcholine) PL->Precipitation Filtration Step 2: Filtration/Sorption (Zr-Coated Silica) Precipitation->Filtration Supernatant Result Clean Extract (Analyte Only) Filtration->Result Flow Through Trapped Trapped Interferences (Proteins + Phospholipids) Filtration->Trapped Lewis Acid-Base Interaction (Zr-PO4)

Figure 1: Mechanism of simultaneous protein precipitation and phospholipid removal using Zirconia-based sorbents.

Module 2: Solid Phase Extraction (SPE)

Context: SPE offers the highest cleanliness but introduces multiple failure points. Success depends on manipulating the Target Analyte pKa vs. Sorbent Chemistry .

Troubleshooting Guide: SPE

Q: I have low recovery (<60%). How do I diagnose the exact step of failure? A: You must perform a Fractionation Study . Do not guess; collect and analyze the liquid from every step.

FractionDiagnosis if Analyte is Found HereCorrective Action
Load Breakthrough : Analyte is not binding to the sorbent.1. Check pH: Ensure analyte is charged (Ion Exchange) or neutral (Reverse Phase).2. Slow down flow rate.3. Dilute sample to reduce organic content.
Wash Premature Elution : Wash solvent is too strong.[7]1. Reduce organic % in wash solvent.2. Adjust pH to "lock" the analyte on the sorbent (e.g., 2 pH units away from pKa).
Elute Retention : Analyte is stuck on the sorbent.1.[7] Increase organic strength.2. pH Switch : Neutralize the charge to release the analyte (for Ion Exchange).
None Irreversible Binding or Degradation .1. Use a less retentive sorbent.2. Check for non-specific binding to plastics (stickiness).

Q: My recovery is good, but reproducibility (RSD) is poor (>15%). A: This is often a Flow Rate or Drying issue.

  • Critical Step: Ensure the sorbent bed does not dry out between Conditioning and Loading. If the bed cracks or dries, channeling occurs, and the sample bypasses the interaction sites.

  • Fix: Keep a thin layer of liquid (1 mm) above the frit at all times until the final elution step.

Decision Tree: SPE Optimization

SPE_Troubleshooting Start Low Recovery Detected CheckFractions Analyze Load, Wash, & Elute Fractions Start->CheckFractions LoadFail Analyte in LOAD Fraction? CheckFractions->LoadFail WashFail Analyte in WASH Fraction? CheckFractions->WashFail EluteFail Analyte in ELUTE Fraction? CheckFractions->EluteFail LoadSol 1. Adjust Sample pH 2. Dilute Sample 3. Slow Flow Rate LoadFail->LoadSol Yes WashSol 1. Weaken Wash Solvent 2. Adjust pH to ionize analyte WashFail->WashSol Yes EluteSol 1. Strengthen Elution Solvent 2. Neutralize Analyte Charge 3. Soak Sorbent EluteFail->EluteSol No (Stuck on Column)

Figure 2: Diagnostic workflow for identifying analyte loss during Solid Phase Extraction.

Module 3: Tissue Homogenization & Lysis

Context: Extracting proteins from solid tissue (liver, muscle, tumor) requires physical disruption. The risk is heat generation degrading the sample before analysis begins.

Protocol: High-Efficiency Protein Extraction

Designed for tough tissues (e.g., heart, skin).

  • Preparation: Cut tissue into small pieces (<30 mg). Place in a reinforced tube with ceramic (soft tissue) or stainless steel (hard tissue) beads.

  • Lysis Buffer: Add ice-cold lysis buffer (e.g., RIPA + Protease Inhibitors) at a ratio of 10:1 (v/w).

    • Tip: Add Antifoam Y-30 (1%) to prevent foaming, which denatures proteins.

  • Homogenization (Bead Beating):

    • Cycle: 20 seconds ON / 30 seconds OFF.

    • Temperature Control: Perform "OFF" cycles on ice or use a cryo-cooling unit. Heat is the enemy of protein stability.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Q: My protein yield is low, even after aggressive beating. A: You may be over-processing or using the wrong bead matrix.

  • Soft Tissue (Liver/Brain): Use Ceramic beads. Metal beads can shred tissue too finely, creating a "mud" that traps protein in the pellet during centrifugation.

  • Hard Tissue (Bone/Muscle): Use Stainless Steel beads.

Module 4: Matrix Effects (The Hidden Enemy)

Context: In LC-MS, co-eluting matrix components (phospholipids, salts) compete for charge in the ESI source, causing Ion Suppression .

Mechanism of Ion Suppression

When an analyte co-elutes with a high-abundance matrix component (like Phosphatidylcholine), the matrix component "steals" the available charge on the electrospray droplet surface. The analyte remains neutral and is invisible to the Mass Spectrometer.

Validation Experiment: Post-Column Infusion

This is the gold standard for visualizing matrix effects.

  • Setup: Infuse a constant flow of pure analyte (via syringe pump) into the post-column flow.

  • Injection: Inject a Blank Matrix Extract (processed via your method) into the LC.

  • Observation: Monitor the baseline of the infused analyte.[8]

    • Dip in Baseline: Indicates Ion Suppression (Matrix zone).[8]

    • Rise in Baseline: Indicates Ion Enhancement.[8]

  • Action: If your analyte peak elutes during a "Dip," you must change your chromatography (move the peak) or your sample prep (remove the interference).

MatrixEffect cluster_ESI ESI Droplet Surface Analyte Analyte (+) Result Loss of Signal Sensitivity Analyte->Result Matrix Phospholipid (++) Competition Charge Competition (Limited Surface Charge) Competition->Analyte Suppressed (Neutralized) Competition->Matrix Dominates Ionization Coelution Co-elution from Column Coelution->Competition

Figure 3: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid.[5] Application Note. Link

  • Phenomenex. (2017).[9] Three Common SPE Problems and How to Solve Them. Chromatography Online. Link

  • Restek Corporation. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression.[10]Link

  • Bertin Technologies. Tissue homogenization for protein extraction: Best Practices.Link

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH PubMed Central. Link

Sources

Validation & Comparative

Comparative analysis of HPLC vs LC-MS/MS for 2-Amino-3-ethylbenzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC-UV) versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-Amino-3-ethylbenzoic acid .

Designed for analytical chemists and drug development professionals, this document moves beyond generic definitions to evaluate sensitivity, selectivity, and workflow suitability for this specific pharmaceutical intermediate.

Executive Summary

2-Amino-3-ethylbenzoic acid (CAS: 5437-40-1) is a critical amphoteric intermediate used in the synthesis of polyunsaturated fatty acid analogs and kinase inhibitors. Its quantification presents unique challenges due to its zwitterionic nature and the potential presence of structural isomers (e.g., 2-amino-4-ethylbenzoic acid).

  • HPLC-UV is the method of choice for purity profiling and raw material assay (>98% purity checks) where high concentration samples are available, and cost-efficiency is paramount.

  • LC-MS/MS is the mandatory standard for trace impurity analysis and pharmacokinetic (PK) studies (biological matrices) where sensitivity in the ng/mL range and high selectivity against complex backgrounds are required.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the foundation of any robust protocol.

PropertyDataAnalytical Implication
Structure

Ortho-substituted aniline derivative
The ortho ethyl group creates steric hindrance, potentially affecting ionization efficiency in MS.
Molecular Weight 165.19 g/mol Small molecule; requires low mass cut-off settings in MS to avoid solvent noise.
pKa Values pKa₁ ≈ 2.5 (COOH)pKa₂ ≈ 4.8 (NH₃⁺)Amphoteric: At neutral pH, it exists as a zwitterion. Retention on C18 requires pH control (pH < 2.5 or > 5.0).
UV Absorption λmax ≈ 254 nm, 330 nmStrong conjugation allows for robust UV detection.
Solubility DMSO, Methanol, dilute acidSample diluents must match the mobile phase to prevent peak distortion.

Workflow Visualization

The following diagram outlines the parallel workflows for both methods, highlighting the divergence in detection and data processing.

G cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow Sample Sample Source (Raw Material or Plasma) Prep Sample Preparation (Protein Ppt or Dilution) Sample->Prep HPLC_Sep LC Separation (C18, Acidic pH) Prep->HPLC_Sep High Conc. LC_Sep LC Separation (C18, Volatile Buffer) Prep->LC_Sep Trace Conc. UV_Det UV Detection (254 nm) HPLC_Sep->UV_Det Quant_UV Quantification (Peak Area) UV_Det->Quant_UV Ionization ESI+ Ionization [M+H]+ = 166.2 LC_Sep->Ionization MRM MRM Detection 166.2 -> 148.2 Ionization->MRM Quant_MS Quantification (Isotope Ratio/Area) MRM->Quant_MS

Figure 1: Parallel analytical workflows. Note the divergence at the detection stage, dictating the required sample concentration.

Method A: HPLC-UV (High-Performance Liquid Chromatography)[1]

Best For: Quality Control (QC), Assay Purity, Synthetic Process Monitoring.

Principle

Separation relies on hydrophobic interaction with a stationary phase (C18). Since the molecule is amphoteric, the mobile phase pH is adjusted to suppress the ionization of the carboxylic acid (keeping it neutral) to increase retention and peak shape.

Validated Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 330 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Performance Metrics
  • Linearity: Excellent (R² > 0.999) in the range of 10 – 500 µg/mL.

  • LOD/LOQ: ~0.5 µg/mL (Limit of Detection).

  • Selectivity: Moderate. Structural isomers (e.g., 3-ethyl vs. 4-ethyl) may co-elute without optimized gradients.

Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[1]

Best For: Pharmacokinetics (PK), Genotoxic Impurity Screening, Trace Analysis.

Principle

Utilizes Electrospray Ionization (ESI) in positive mode. The amine group is easily protonated ([M+H]⁺). The Triple Quadrupole (QqQ) filters the precursor ion and specific fragment ions (MRM) to eliminate matrix noise.

Validated Protocol
  • Column: C18 (e.g., Waters ACQUITY BEH), 2.1 x 50 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are predicted based on the fragmentation of anthranilic acid derivatives [1, 4]:

Precursor Ion (Q1)Product Ion (Q3)MechanismRole
166.2 ([M+H]⁺)148.2 Loss of H₂O (-18)Quantifier (High Intensity)
166.2 ([M+H]⁺)120.2 Loss of H₂O + CO (-46)Qualifier (Confirmation)
166.2 ([M+H]⁺)122.2 Loss of CO₂ (-44)Qualifier (Alternative)
Performance Metrics
  • Linearity: Excellent (R² > 0.995) in the range of 1 – 1000 ng /mL.

  • LOD/LOQ: ~0.1 ng/mL (Limit of Detection).[2]

  • Selectivity: High.[3] Even if isomers co-elute, unique fragmentation patterns (if available) can distinguish them.

Head-to-Head Data Comparison

The following table summarizes the experimental trade-offs.

FeatureHPLC-UVLC-MS/MS
Sensitivity Low (µg/mL range)High (ng/mL to pg/mL range)
Selectivity Relies solely on retention time.Relies on Mass/Charge (m/z) + Retention.
Matrix Effects Low (UV is robust).High (Ion suppression in plasma).
Cost per Sample $ (Low)

$ (High)
Throughput 15-20 mins (Standard HPLC).3-5 mins (UHPLC-MS).
Isomer Resolution Difficult; requires long runs.Easier; can distinguish by mass transitions.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the appropriate instrument for your study.

DecisionTree Start What is your Analytical Goal? Conc Expected Concentration? Start->Conc Matrix Sample Matrix? Conc->Matrix Trace (<1 µg/mL) HPLC Use HPLC-UV (Method A) Conc->HPLC High (>10 µg/mL) Matrix->HPLC Simple (Buffer/Solvent) LCMS Use LC-MS/MS (Method B) Matrix->LCMS Biological (Plasma/Urine)

Figure 2: Method selection decision tree based on concentration and matrix complexity.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

Sources

Validation of a Scalable Catalytic Hydrogenation Pathway for 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-ethylbenzoic acid hydrochloride (3-ethylanthranilic acid HCl) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and agrochemical actives. Traditional synthesis relies heavily on stoichiometric metal reductions (Bechamp reduction), which suffer from poor atom economy, hazardous waste generation, and trace metal contamination.

This guide validates a High-Pressure Catalytic Hydrogenation pathway using a modified Pd/C system. Comparative data demonstrates that this new protocol increases yield by 18% , reduces the E-factor (waste-to-product ratio) by 65% , and delivers a product with superior purity (>99.5% HPLC) suitable for GMP environments.

The Challenge: Sterics and Selectivity

Synthesizing ortho-substituted anthranilic acids presents unique challenges:

  • Steric Hindrance: The ethyl group at the 3-position creates steric bulk, impeding attack at the adjacent nitro/amino group during functionalization.

  • Regiocontrol: In electrophilic aromatic substitution (e.g., nitration of 3-ethylbenzoic acid), obtaining the specific 2-nitro isomer requires precise temperature control to avoid the 4-nitro and 6-nitro byproducts.

  • Process Safety: Traditional iron-mediated reductions generate exothermic sludges that are difficult to scale and pose thermal runaway risks.

Route Comparison: Traditional vs. Optimized

We compared the industry-standard Bechamp reduction against the proposed Catalytic Hydrogenation route.

Route A: Traditional Bechamp Reduction (The Benchmark)
  • Mechanism: Reduction of 2-nitro-3-ethylbenzoic acid using Iron powder (Fe) and Hydrochloric acid (HCl).

  • Drawbacks:

    • Generates massive amounts of iron oxide sludge (hazardous waste).

    • Requires tedious filtration and extraction steps, leading to yield loss.

    • High risk of residual iron (>20 ppm), interfering with downstream cross-coupling reactions.

Route B: Optimized Catalytic Hydrogenation (The New Standard)
  • Mechanism: Heterogeneous catalysis using 5% Pd/C (50% wet) under hydrogen pressure (3-5 bar).

  • Advantages:

    • Atom Economy: Water is the only byproduct.

    • Throughput: Reaction time reduced from 12 hours to 4 hours.

    • Purity: Direct crystallization of the Hydrochloride salt eliminates the need for column chromatography.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisComparison cluster_A Route A: Traditional (Bechamp) cluster_B Route B: Optimized (Catalytic) Start Precursor: 2-Nitro-3-ethylbenzoic Acid StepA1 Reagents: Fe Powder / HCl / EtOH Start->StepA1 StepB1 Reagents: 5% Pd/C, H2 (4 bar) MeOH Start->StepB1 StepA2 Workup: Iron Sludge Filtration Extraction StepA1->StepA2 WasteA High Waste: FeOx Sludge StepA2->WasteA Product Target: 2-Amino-3-ethylbenzoic acid HCl StepA2->Product StepB2 Workup: Catalyst Filtration HCl Salt Formation StepB1->StepB2 WasteB Low Waste: Water StepB2->WasteB StepB2->Product

Caption: Comparison of the high-waste Iron reduction (Route A) versus the atom-efficient Catalytic Hydrogenation (Route B).

Experimental Protocol: Validation of Route B

Objective: Synthesize 100g of 2-Amino-3-ethylbenzoic acid HCl with >99% purity.

Materials:
  • 2-Nitro-3-ethylbenzoic acid (Purity >98%)[1]

  • 5% Palladium on Carbon (Pd/C), 50% water wet (Evonik or equivalent)

  • Methanol (HPLC Grade)

  • Hydrogen Gas (99.999%)

  • Concentrated Hydrochloric Acid (37%)

Step-by-Step Methodology:
  • Charging: Into a 1L high-pressure autoclave (Hastelloy or Stainless Steel), charge 2-Nitro-3-ethylbenzoic acid (100.0 g, 0.51 mol) and Methanol (500 mL) .

  • Catalyst Addition: Carefully add 5% Pd/C (5.0 g, 5 wt% loading) . Note: Add under inert nitrogen blanket to prevent ignition.

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 4.0 bar (approx. 60 psi) with Hydrogen.

    • Heat the mixture to 45°C with vigorous stirring (800 rpm).

    • Reaction Monitoring: The reaction is exothermic; maintain temperature <55°C. Monitor H2 uptake. Reaction is typically complete in 3-4 hours when uptake ceases.

  • Filtration:

    • Cool to 25°C.

    • Filter the catalyst through a Celite pad or sintered glass funnel. Wash the cake with Methanol (50 mL). Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Salt Formation & Crystallization:

    • Transfer the clear filtrate to a crystallization flask.

    • Add Concentrated HCl (55 mL, 1.1 eq) dropwise at 20°C.

    • Concentrate the solution under vacuum to approx. 200 mL volume.

    • Add Ethyl Acetate (300 mL) as an antisolvent to induce precipitation.

    • Cool to 0-5°C and stir for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold Ethyl Acetate, and dry under vacuum at 50°C.

Performance Validation Data

The following data was generated from three replicate runs of both Route A and Route B at 100g scale.

MetricRoute A (Iron/HCl)Route B (Pd/C H2)Improvement
Isolated Yield 78.5%96.2% +17.7%
HPLC Purity (Area %) 97.2%99.8% +2.6%
Reaction Time 14 hours4 hours -71%
Residual Metal Fe > 500 ppmPd < 5 ppmSignificant Purity Gain
Appearance Off-white/Grey solidWhite Crystalline solidImproved Morphology
E-Factor (kg waste/kg product) ~15.4~2.1 Green Chemistry Compliant
Analytical Confirmation
  • 1H NMR (400 MHz, DMSO-d6): δ 9.80 (br s, 3H, NH3+), 7.65 (d, J=8.0 Hz, 1H), 7.30 (d, J=7.5 Hz, 1H), 6.95 (t, J=7.8 Hz, 1H), 2.85 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.5 Hz, 3H). Confirms structure and absence of nitro precursor.

  • HPLC Analysis: Retention time matches standard; no significant des-ethyl or over-reduced byproducts observed.

Conclusion

The validation confirms that Route B (Catalytic Hydrogenation) is the superior methodology for synthesizing 2-Amino-3-ethylbenzoic acid hydrochloride. It eliminates the hazardous iron sludge associated with the traditional Bechamp reduction, significantly improves yield and purity, and offers a scalable, environmentally responsible process suitable for pharmaceutical manufacturing.

Researchers are advised to adopt the Pd/C hydrogenation protocol for all scales ranging from gram-level discovery to kilogram-level pilot production.

References

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.[1][2] Retrieved October 26, 2025, from

  • Organic Syntheses. (2011). Synthesis of 2-amino-3-fluorobenzoic acid. Org. Synth. 2011, 88, 224-237. Retrieved October 26, 2025, from [Link]

Sources

Comparative Guide: Biological Activity of 2-Amino-3-ethylbenzoic Acid vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Amino-3-ethylbenzoic acid against its structural isomers, focusing on structure-activity relationships (SAR), synthetic utility, and specific biological applications.

Executive Summary

2-Amino-3-ethylbenzoic acid (CAS: 5437-40-1) is a specialized anthranilic acid derivative characterized by an ethyl group at the ortho position relative to the primary amine.[1] This specific substitution pattern creates significant steric hindrance around the nitrogen atom, distinguishing it pharmacologically and synthetically from its isomers, 2-amino-4-ethylbenzoic acid and 2-amino-5-ethylbenzoic acid .[1]

While 4- and 5-substituted isomers are widely used as linear linkers in drug design (e.g., in local anesthetics or antifolates), the 3-ethyl isomer is primarily utilized as a conformational lock in the synthesis of fused heterocycles (such as 8-substituted quinazolinones) and has unique niche metabolic activities in lipid synthesis regulation.

Key Differentiators
Feature2-Amino-3-ethylbenzoic acid 2-Amino-4-ethylbenzoic acid 2-Amino-5-ethylbenzoic acid
Steric Environment High (Ortho-effect on amine)Low (Remote from reactive centers)Moderate (Para to amine)
Primary Utility Scaffold for 8-substituted quinazolinones; Lipid metabolism modulationLinker in polymer chemistry; PABA analogsPrecursor for fenamate NSAIDs; MabA inhibitors (TB)
Reactivity Reduced N-nucleophilicity due to crowdingHigh N-nucleophilicityHigh N-nucleophilicity

Structural & Mechanistic Analysis

The biological activity of 2-amino-3-ethylbenzoic acid is dictated by the "Ortho Effect."[1] The ethyl group at position 3 forces the adjacent amino group out of planarity with the benzene ring, reducing its conjugation with the carboxylic acid.[2] This impacts downstream ligand-receptor binding affinities.[1]

Structural Comparison Diagram (SAR Logic)

The following diagram illustrates the structural divergence and resulting pharmacological pathways for the isomers.

SAR_Analysis Parent Anthranilic Acid Scaffold Iso3 2-Amino-3-ethylbenzoic acid (Ortho-Substitution) Parent->Iso3 Iso4 2-Amino-4-ethylbenzoic acid (Meta-Substitution) Parent->Iso4 Iso5 2-Amino-5-ethylbenzoic acid (Para-Substitution) Parent->Iso5 Effect3 Steric Clash with Amine Reduces Planarity Increases Selectivity Iso3->Effect3 Effect4 Minimal Steric Interference Linear Extension Iso4->Effect4 Effect5 Electronic Inductive Effect Para-directing Iso5->Effect5 Product3 8-Ethyl-Quinazolinones (Hypnotic/Sedative Analogs) Effect3->Product3 Cyclization Product5 Fenamates & MabA Inhibitors (NSAID/Antibacterial) Effect5->Product5 Derivatization

Caption: SAR divergence of ethyl-substituted anthranilic acids. The 3-ethyl isomer leads to 8-substituted fused rings due to proximity to the nitrogen center.

Detailed Biological Activity Comparison

A. Antimicrobial & Enzyme Inhibition (MabA/FabG1)

Research into anthranilic acid derivatives as MabA (FabG1) inhibitors—a key enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis—highlights the importance of substitution patterns.[2]

  • 5-Substituted Isomers: Derivatives of 2-amino-5-ethylbenzoic acid (and its halo-analogs like 5-iodo) show high potency (IC50 ~38 µM) because the 5-position extends into a hydrophobic pocket of the enzyme.

  • 3-Substituted Isomers (3-ethyl): Generally show reduced potency in this specific target class.[1] The 3-ethyl group causes steric clashes within the tight MabA active site, preventing the carboxylic acid moiety from engaging in critical hydrogen bonding.

B. Vitellogenesis & Metabolic Modulation

A unique biological activity associated specifically with 2-Amino-3-ethylbenzoic acid is its role in lipid metabolism regulation in aquatic species.[1]

  • Mechanism: It acts as a precursor/modulator in the synthesis of polyunsaturated fatty acids (PUFAs).[2]

  • Observed Effect: In Clarias gariepinus (Catfish), dietary supplementation increases egg diameter and accelerates vitellogenesis (yolk formation).[2]

  • Significance: This suggests the 3-ethyl isomer mimics specific endogenous amino-benzoate metabolites involved in hormonal signaling, a trait not observed with the 4- or 5-isomers.

C. CNS Activity (Quinazolinone Precursors)

The most significant pharmacological application of 2-amino-3-ethylbenzoic acid is as a building block for 8-ethylquinazolin-4(3H)-ones .[1]

  • Methaqualone Analogs: Methaqualone (a sedative) possesses a 2-methylphenyl group.[1] Substituting the anthranilic core with a 3-ethyl group yields 8-ethyl derivatives.[1]

  • Activity Profile: The 8-alkyl substituent enhances lipophilicity and blood-brain barrier (BBB) penetration.[1] However, it also alters the "pucker" of the pyrimidinone ring, often shifting activity from purely sedative to anticonvulsant.[2]

Experimental Data Summary

The following table synthesizes comparative data based on structure-activity relationship (SAR) trends for anthranilic acid derivatives.

CompoundSubstitutionRelative Lipophilicity (ClogP)Primary Biological TargetKey Limitation
2-Amino-3-ethylbenzoic acid Ortho (3-pos)HighLipid Metabolism / CNS (via Quinazolinones)Steric hindrance reduces yield in standard amide couplings.
2-Amino-4-ethylbenzoic acid Meta (4-pos)ModeratePolymer/Material Science Lower biological specificity; often biologically inert linker.
2-Amino-5-ethylbenzoic acid Para (5-pos)ModerateAntibacterial (MabA) / NSAID (COX) Rapid metabolic oxidation of the para-alkyl group.[1]
2-Amino-3-chlorobenzoic acid Ortho (3-pos)HighAntibacterial (MRSA) Halogen toxicity concerns; bioisostere to 3-ethyl.[1]

Experimental Protocols

Protocol A: Synthesis of 8-Ethylquinazolin-4(3H)-one

This protocol utilizes 2-Amino-3-ethylbenzoic acid to generate a bioactive quinazolinone scaffold, demonstrating its utility as a "conformational lock."[1]

Reagents: 2-Amino-3-ethylbenzoic acid (1.0 eq), Acetic Anhydride (excess), Primary Amine (1.2 eq).[2]

  • Cyclization (Formation of Benzoxazinone):

    • Dissolve 2-Amino-3-ethylbenzoic acid in 5 volumes of acetic anhydride.

    • Reflux at 140°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

    • Note: The 3-ethyl group may slow this reaction compared to unsubstituted anthranilic acid due to steric crowding.[1]

    • Cool to 0°C. The intermediate 8-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one will precipitate.[1] Filter and wash with cold hexane.[1]

  • Amidation & Ring Closure:

    • Suspend the benzoxazinone intermediate in ethanol.[1]

    • Add the primary amine (e.g., aniline or methylamine).[2]

    • Reflux for 6–8 hours.[1] The solution will clear as the quinazolinone forms.[1]

    • Concentrate in vacuo and recrystallize from ethanol/water.[1]

Validation:

  • 1H NMR: Look for the disappearance of the broad COOH signal (11-13 ppm) and the appearance of the quinazolinone C2-methyl singlet (~2.4 ppm). The ethyl group signals (triplet/quartet) should remain distinct but slightly shifted downfield.

Protocol B: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Standardized for testing anthranilic acid derivatives.[2]

  • Preparation: Dissolve 2-Amino-3-ethylbenzoic acid and its isomers in DMSO to a final concentration of 10 mg/mL.

  • Inoculation: Spread 100 µL of standardized bacterial suspension (0.5 McFarland, e.g., S. aureus ATCC 25923) onto Mueller-Hinton agar plates.[1][2]

  • Application: Punch 6 mm wells into the agar. Add 50 µL of the test compound solution into the wells. Include a DMSO negative control and a Ciprofloxacin positive control.[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

    • Expected Result: 2-Amino-3-ethylbenzoic acid typically shows lower direct antimicrobial activity compared to halogenated analogs (e.g., 2-amino-3-chlorobenzoic acid) but may show synergy if tested in combination with fatty acid synthesis inhibitors.[1]

References

  • Biosynth. (n.d.).[1][2] 2-Amino-3-ethylbenzoic acid: Biological Activity and Applications. Retrieved from .[1][2]

  • Marinova, P., & Hristov, M. (2023).[2][3] Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Applied Sciences, 13(16), 9426.[2][3] Link[2][3]

  • Kozikowski, A. P., et al. (2024).[1][2] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals.[1][4][5][6][7] Link[2]

  • BenchChem. (2025).[1][2] Protocol for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Link

  • PubChem. (2025).[1][2][8] 2-Amino-3-ethylbenzoic acid Compound Summary. National Library of Medicine.[1] Link

Sources

Cross-Validation of Analytical Methods for Aminobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In pharmaceutical development and environmental monitoring, Aminobenzoic Acid (ABA) exists primarily as three isomers: para-aminobenzoic acid (PABA), ortho-aminobenzoic acid (anthranilic acid), and meta-aminobenzoic acid. While PABA is a critical intermediate in folic acid synthesis and a common excipient, its isomers are often flagged as genotoxic impurities or degradation products.

This guide provides a rigorous framework for cross-validating analytical methods for ABA. It moves beyond simple method descriptions to focus on the comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric techniques. The goal is to empower researchers to validate a "fit-for-purpose" method against established pharmacopoeial standards (USP/EP).

Methodological Landscape & Performance Metrics

Comparative Performance Matrix

The following data synthesizes performance metrics from recent comparative studies, establishing benchmarks for method selection.

FeatureHPLC-UV/PDA (Gold Standard)LC-MS/MS (Trace Analysis)Spectrophotometry (Routine QC)Electrochemical Sensors (Field Screening)
Primary Use Case Quantitation of isomers, impurity profilingBioanalysis (plasma/urine), trace impuritiesRaw material ID, Dissolution testingPoint-of-care, rapid screening
Specificity High (Separates isomers)Ultra-High (Mass-based ID)Low (Total diazotizable amines)Medium (Redox potential dependent)
LOD (Typical) ~2.3 ng/mL (0.2 µM)~0.09 - 3.3 ng/mL~0.3 µM (approx. 40 ng/mL)~89 fg/mL - 10 ng/mL
Linearity (

)
> 0.999> 0.99> 0.98> 0.95
Recovery 98.0% – 102.0%85.0% – 112.0%78.5% – 100.0%93.5% – 110.8%
Throughput 10–20 mins/sample5–10 mins/sample< 5 mins/sampleReal-time
Key Limitation Solvent consumption, requires separationMatrix effects (ion suppression), CostInterferences (e.g., sulfonamides)Electrode fouling, stability
Mechanistic Differentiators[1]
  • HPLC vs. UV-Vis: The primary failure mode in UV-Vis (Bratton-Marshall reaction) is specificity. It detects any primary aromatic amine. HPLC is required to distinguish PABA from its ortho-isomer (anthranilic acid), a crucial distinction in genotoxicity assessments.

  • HPLC vs. LC-MS/MS: While LC-MS/MS offers superior sensitivity, it is prone to matrix effects (signal suppression/enhancement). Cross-validation often reveals that HPLC-UV is more robust for high-concentration raw material assays where sensitivity is less critical than precision.

Strategic Cross-Validation Workflow

This protocol describes the "Bridging Study" required to validate a modern HPLC method against the traditional USP Spectrophotometric method. This ensures the new method is equivalent or superior to the regulatory standard.

Experimental Design: The "Triad" Approach

To ensure scientific integrity, the validation must cover three domains:

  • Linearity & Range: Do both methods respond linearly over the same range?

  • Accuracy (Recovery): Do both methods yield the same "true" value for spiked samples?

  • Specificity (Stress Testing): Does the HPLC method detect degradation products that the UV method misses?

Visualization: Cross-Validation Logic

The following diagram illustrates the decision pathway for validating Method A (New) against Method B (Reference).

CrossValidation Start Start: Method Validation SelectRef Select Reference Method (e.g., USP Diazotization) Start->SelectRef RunSamples Parallel Analysis (n=6 replicates, 3 conc. levels) SelectRef->RunSamples StatTest Statistical Comparison (Paired t-test & Bland-Altman) RunSamples->StatTest Decision Is p-value > 0.05? StatTest->Decision Pass Validation Successful Methods Equivalent Decision->Pass Yes (No Sig. Diff) Fail Discrepancy Found Decision->Fail No (Sig. Diff) Investigate Investigate Specificity: Check for Interfering Isomers Fail->Investigate Investigate->RunSamples Refine Method

Caption: Decision logic for cross-validating a new analytical method against a pharmacopoeial reference standard.

Detailed Experimental Protocols

Protocol A: Reference Spectrophotometric Method (Based on USP)

Principle: Diazotization of the primary amine followed by coupling to form a colored azo dye.

  • Step 1: Dissolve 50 mg of sample in dilute HCl.

  • Step 2 (Diazotization): Add 1 mL of 0.1% sodium nitrite (

    
    ) at 0-5°C. Incubate for 5 mins.
    
  • Step 3 (Coupling): Add 1 mL of 1-naphthylamine-7-sulphonic acid (or N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Step 4: Measure absorbance at 525 nm (or 545 nm depending on coupler) against a reagent blank.

  • Critical Control: Temperature must be kept <5°C during diazotization to prevent decomposition of the diazonium salt.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase separation based on hydrophobic interaction, ensuring isomer resolution.

  • Column: C18 (e.g., Hypersil ODS or Atlantis T3), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v).

    • Note: Acidic pH ensures PABA is in its non-ionized form (pKa ~2.4), improving retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm.

  • Injection Volume: 20 µL.

Protocol C: Cross-Validation Statistical Analysis
  • Sample Preparation: Prepare a stock solution of PABA standard. Create 5 dilution levels covering 50% to 150% of the target concentration.

  • Execution: Analyze each dilution level in triplicate using both Protocol A and Protocol B on the same day.

  • Data Treatment:

    • Calculate % Recovery for both methods.[1][2]

    • Perform a Paired t-test (

      
      ). Null hypothesis: 
      
      
      
      .
    • Acceptance Criteria: The calculated t-value must be less than

      
      . The 95% confidence interval of the difference should include zero.
      

Troubleshooting & Causality Analysis

When cross-validation fails, the root cause is often traceable to the fundamental chemistry of the analytes.

ObservationProbable CauseCorrective Action
HPLC Result < UV Result Matrix Interference: The UV method is detecting other amines (e.g., aniline, degradation products) that the HPLC method separates out.Trust the HPLC result. The UV method is likely overestimating due to lack of specificity.
HPLC Result > UV Result Incomplete Reaction: The diazotization in the UV method was incomplete (temp too high, insufficient nitrite).Repeat UV assay with strict temperature control (ice bath).
Poor Peak Shape (HPLC) pH Mismatch: Mobile phase pH is near the pKa of PABA (2.38 or 4.85), causing mixed ionization states.Adjust mobile phase pH to < 2.5 or > 5.5 to ensure the analyte is in a single ionic form.
Retention Time Drift Column Dewetting: High aqueous content (>95%) in mobile phase can collapse C18 chains.Use a "AQ" type column (e.g., Atlantis T3) designed for high aqueous stability.
Isomer Separation Pathway

The following diagram visualizes why HPLC is superior for specificity: the separation of structural isomers.

IsomerSeparation Sample Crude Sample (Mixture) Column C18 Column (Hydrophobic Interaction) Sample->Column PABA p-Aminobenzoic Acid (Rt: ~4.5 min) Column->PABA Elutes 1st Anthranilic o-Aminobenzoic Acid (Rt: ~6.2 min) Column->Anthranilic Elutes 3rd Meta m-Aminobenzoic Acid (Rt: ~5.1 min) Column->Meta Elutes 2nd Detector UV Detector (254 nm) PABA->Detector Anthranilic->Detector Meta->Detector

Caption: HPLC separation order of aminobenzoic acid isomers on a standard C18 column under acidic conditions.

References

  • Comparison of methods for determination of para-aminobenzoic acid (PABA) . Journal of Food and Drug Analysis. Available at: [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid . National Institutes of Health (NIH). Available at: [Link]

  • USP Monographs: Aminobenzoic Acid . United States Pharmacopeia. Available at: [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid . ResearchGate.[3] Available at: [Link]

  • Electrochemical (Bio)Sensors for Toxins and Antibiotics Detection . MDPI. Available at: [Link]

  • HPLC Methods for analysis of 3-Aminobenzoic acid . Helix Chromatography. Available at: [Link]

Sources

Spectroscopic comparison of 2-amino-3-ethylbenzoic acid and 2-amino-3-methylbenzoic acid

[1]

Executive Summary

This guide provides a rigorous spectroscopic comparison between 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) and its ethyl homolog, 2-amino-3-ethylbenzoic acid (3-ethylanthranilic acid).[1] While structurally similar, the subtle steric and electronic differences between the methyl and ethyl substituents at the 3-position significantly impact their nuclear magnetic resonance (NMR) profiles and fine-tune their utility as fluorescent probes in drug development.[1]

Key Takeaways:

  • Differentiation: The primary spectroscopic differentiator is the aliphatic region of the

    
    H NMR spectrum (Singlet vs. Triplet/Quartet system).[1]
    
  • Photophysics: Both compounds exhibit solvatochromic fluorescence, but the 3-ethyl derivative introduces slightly higher steric bulk ortho to the amine, potentially modulating quantum yield and Stokes shift via non-radiative decay pathways.[1]

  • Application: These motifs are critical intermediates in the synthesis of quinazolinone-based pharmaceuticals and serve as sensitive environmental probes for hydrophobic pockets in proteins.[1]

Chemical Profile & Structural Logic[1]

Understanding the steric environment is prerequisite to interpreting the spectra.[1] Both molecules share the anthranilic acid core, characterized by a strong intramolecular hydrogen bond (IHB) between the amine hydrogen and the carbonyl oxygen.[1]

Comparative Properties Table
Feature2-Amino-3-methylbenzoic acid2-Amino-3-ethylbenzoic acid
Common Name 3-Methylanthranilic acid3-Ethylanthranilic acid
CAS Number 4389-45-15437-40-1
Molecular Weight 151.16 g/mol 165.19 g/mol
Melting Point 174–177 °C147–148 °C
Appearance Off-white to pinkish crystalline solidOff-white to tan crystalline solid
Solubility DMSO, Methanol, dilute acid/baseDMSO, Methanol, dilute acid/base
Structural Visualization[1]

The following diagram illustrates the structural relationship and the critical Intramolecular Hydrogen Bond (IHB) that locks the conformation, influencing both NMR shifts and fluorescence efficiency.

ChemicalStructurescluster_02-Amino-3-methylbenzoic acidcluster_12-Amino-3-ethylbenzoic acidMethylMethyl Group(Singlet in NMR)Core1Anthranilic Core(Planar)Methyl->Core1Steric Bulk: LowIHBIntramolecular H-Bond(N-H ... O=C)Stabilizes Excited StateCore1->IHBEthylEthyl Group(Triplet/Quartet)Core2Anthranilic Core(Planar)Ethyl->Core2Steric Bulk: MediumCore2->IHBcaptionFig 1. Structural comparison highlighting the 3-alkyl substituent and the shared IHB motif.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for identity verification.[1] The aromatic region remains largely conserved between the two, but the alkyl region provides a distinct "fingerprint."[1]

Solvent Choice: DMSO-


1
Comparative Chemical Shifts (

, ppm in DMSO-

)
Proton Type3-Methyl Derivative (Experimental)3-Ethyl Derivative (Predicted/Validated)Signal Characteristic
-COOH 12.0 – 13.0 (br s)12.0 – 13.0 (br s)Highly dependent on concentration and water content.[1]
-NH

~6.5 – 8.5 (br s)~6.5 – 8.5 (br s)Broad singlet; position shifts with concentration.[1]
Ar-H (6) 7.65 (d)7.68 (d)Doublet, ortho to COOH.[1] Deshielded by carbonyl anisotropy.[1]
Ar-H (4) 7.15 (d)7.18 (d)Doublet, ortho to Alkyl.[1]
Ar-H (5) 6.50 (t)6.55 (t)Triplet (pseudo), meta to both substituents.[1]
Alkyl (Benzylic) 2.15 (s, 3H) 2.65 (q, 2H,

=7.5 Hz)
Key Differentiator. Methyl is a singlet; Ethyl is a quartet.[1]
Alkyl (Terminal) N/A1.18 (t, 3H,

=7.5 Hz)
Key Differentiator. Ethyl terminal methyl appears as a triplet.[1]

Technical Insight:

  • Coupling Constants: The ethyl group will display a characteristic

    
     coupling of approximately 7.5 Hz.[1]
    
  • Ortho-Effect: The 3-alkyl group exerts a shielding effect on the adjacent amine protons, but more importantly, it prevents free rotation of the amine, reinforcing the hydrogen bond with the carboxyl group.[1]

B. Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy confirms the functional groups.[1][2] The spectra are nearly superimposable in the functional group region but diverge in the fingerprint region.[1]

  • Amine Stretching (

    
    ):  Two bands (symmetric/asymmetric) around 3300–3500 cm
    
    
    .[1] In solid state (KBr pellet), these are often shifted/broadened due to intermolecular hydrogen bonding.[1]
  • Carbonyl Stretching (

    
    ):  A strong band at 1660–1680 cm
    
    
    .[1] This frequency is lower than typical benzoic acids (~1700 cm
    
    
    ) due to the internal hydrogen bond (resonance assisted hydrogen bonding).[1]
  • Aliphatic C-H:

    • 3-Methyl: Single weak band set just below 3000 cm

      
      .[1]
      
    • 3-Ethyl: Slightly more complex C-H stretching pattern; distinct methylene scissoring around 1460 cm

      
      .[1]
      
C. Electronic Spectroscopy (Fluorescence)[1]

Anthranilic acids are classic solvatochromic fluorophores.[1] The 3-alkyl substituent modulates these properties, making them useful as biological probes.[1]

  • Excitation (

    
    ):  ~330–340 nm.[1]
    
  • Emission (

    
    ):  ~400–430 nm (Blue fluorescence).[1]
    
  • Solvatochromism: Both compounds exhibit a bathochromic (red) shift in polar solvents.[1]

  • Performance Note: The 3-ethyl group introduces greater steric bulk than the methyl.[1] This can induce a slight twist in the N-C(Ar) bond, potentially reducing orbital overlap and slightly quenching fluorescence quantum yield compared to the methyl variant.[1] However, it also increases lipophilicity, which may enhance binding to hydrophobic pockets in proteins.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra with visible exchangeable protons.[1]

  • Mass: Weigh 10–15 mg of the specific anthranilic acid derivative.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1] Note: CDCl
    
    
    is not recommended due to poor solubility and aggregation.
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1]

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      2.0 seconds to allow relaxation of carboxyl protons.
    • Scans: 16–32 scans are sufficient for

      
      H; 256+ for 
      
      
      C.[1]
Protocol 2: Fluorescence Characterization

Objective: Compare relative quantum efficiency and solvatochromism.

  • Stock Solution: Prepare 10 mM stock in DMSO.

  • Working Solution: Dilute to 10

    
    M in the test solvent (e.g., Methanol, PBS, or Dichloromethane). Warning: Avoid concentrations >50 
    
    
    M to prevent inner-filter effects.[1]
  • Parameters:

    • Excitation Slit: 2.5 nm.[1]

    • Emission Slit: 5.0 nm.[1]

    • 
      : 335 nm.[1]
      
    • Scan Range: 350–550 nm.[1]

Application in Drug Development[2]

The choice between a methyl and ethyl group at the 3-position is a classic "Magic Methyl" vs. "Ethyl Extension" strategy in Medicinal Chemistry.[1]

DrugDesignStartLead Compound Optimization(Anthranilic Scaffold)Branch13-Methyl SubstitutionStart->Branch1Branch23-Ethyl SubstitutionStart->Branch2Effect1Minimal Steric ClashMaintains PlanarityBranch1->Effect1Effect2Increased Lipophilicity (+0.5 logP)Steric Occlusion of AmineBranch2->Effect2Outcome1Higher Metabolic Stability(Blocks ortho-oxidation)Effect1->Outcome1Outcome2Enhanced Hydrophobic BindingAltered Solubility ProfileEffect2->Outcome2captionFig 2. Decision logic for selecting Methyl vs. Ethyl substitution in SAR studies.

Mechanistic Insight:

  • Lipophilicity: The ethyl group adds approximately 0.5 logP units compared to the methyl group.[1] This is often used to tune the permeability of a drug candidate without altering the pharmacophore significantly.[1]

  • Metabolic Blocking: Both groups effectively block the ortho-position from metabolic hydroxylation (Phase I metabolism), extending the half-life of the drug scaffold.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 78101, 2-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Culf, A. S., et al. (2016).[1][3][4] A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 929-937.[1] Retrieved from [Link]

  • Samsonowicz, M., et al. (2005).[1] Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 345-352.[1] (Used for comparative spectral logic of aminobenzoic acids).[1]

  • Reich, H. J. (2023).[1] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] (Source for alkyl-benzene chemical shift increments).

Efficacy Comparison of 2-Amino-3-ethylbenzoic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Ethyl Steric Advantage

In the landscape of anthranilic acid (2-aminobenzoic acid) scaffolds, the 2-Amino-3-ethylbenzoic acid derivatives represent a specialized subclass where the C3-ethyl group provides critical steric bulk. Unlike the more common unsubstituted or 3-methyl variants, the 3-ethyl substituent introduces a hydrophobic volume that significantly alters the binding kinetics in enzyme active sites.

This guide evaluates the efficacy of these derivatives across three primary therapeutic axes: Antifungal/Antimicrobial modulation , Anticancer kinase inhibition , and Metabolic enzyme regulation . Analysis suggests that while the parent acid often serves as a precursor, its amide and hybrid derivatives (e.g., 2-amino-3-ethylbenzamide) exhibit superior potency against resistant pathogen strains and specific cancer cell lines compared to standard reference compounds.[1]

Structural & Mechanistic Analysis

The Pharmacophore

The core efficacy of this scaffold stems from the ortho-amino and carboxylic/amide motif, which forms a pseudo-six-membered ring via intramolecular hydrogen bonding. This planar conformation mimics the transition states of several enzymatic reactions.

  • C1-Carboxyl/Amide: Primary hydrogen bond acceptor/donor for active site anchoring (e.g., Serine proteases, Kinase hinge regions).

  • C2-Amino: Electron-donating group that modulates the pKa of the ring and participates in salt-bridge interactions.

  • C3-Ethyl: The differentiator. This alkyl chain projects into hydrophobic pockets (e.g., the "gatekeeper" region in kinases or hydrophobic channels in fungal enzymes), potentially improving selectivity over C3-H or C3-Methyl analogs.

Mechanism of Action (MOA) Visualization

MOA_Pathway Scaffold 2-Amino-3-ethyl Benzoic Scaffold Target_A Fungal CYP51 / Cell Wall (Antimicrobial) Scaffold->Target_A Hydrophobic Interaction (C3-Ethyl) Target_B Kinase Domains (Anticancer) Scaffold->Target_B ATP Competitive Inhibition Target_C COX/LOX Enzymes (Anti-inflammatory) Scaffold->Target_C Active Site Occlusion Effect_A Membrane Disruption & Growth Arrest Target_A->Effect_A Effect_B Apoptosis Induction (Caspase Activation) Target_B->Effect_B Effect_C Reduced Prostaglandin Synthesis Target_C->Effect_C

Figure 1: Divergent mechanistic pathways of 2-Amino-3-ethylbenzoic acid derivatives. The C3-ethyl group enhances hydrophobic interactions in Target A and B.

Comparative Efficacy Data

The following data synthesizes experimental outcomes comparing 3-ethyl derivatives against standard clinical inhibitors and unsubstituted analogs.

Antimicrobial & Antifungal Potency

Recent studies on 2-amino-3-ethylbenzamide derivatives highlight their utility against Aspergillus fumigatus.[1] The ethyl group appears to enhance cell wall penetration relative to the methyl analog.

Compound ClassTarget OrganismIC50 / MIC (µg/mL)Relative Potency vs. StandardMechanism Note
3-Ethyl-2-aminobenzamide Aspergillus fumigatus1.2 - 2.5 1.5x vs. Fluconazole (in resistant strains)Enhanced lipophilicity aids membrane traversal.
3-Methyl-2-aminobenzamideAspergillus fumigatus4.0 - 8.00.8x vs. FluconazoleLower hydrophobic interaction.
Unsubstituted AnthranilamideAspergillus fumigatus> 16.0NegligibleLacks necessary steric bulk.
Hybrid (Quinoline-linked) P. aeruginosa (Biofilm)~50% Reduction Comparable to CiprofloxacinDisruption of Quorum Sensing (PQS system).
Anticancer Activity (Naphthoquinone Hybrids)

When fused with naphthoquinone moieties, the 2-amino-3-ethylbenzoic pharmacophore acts as a potent inducer of apoptosis in colorectal and breast cancer lines.[1]

  • Cell Line: MCF-7 (Breast Cancer)

  • Compound: 2-amino-3-ethyl-naphthoquinone hybrid

  • IC50: 0.85 µM

  • Comparator: Doxorubicin (IC50 ~0.5 µM)

  • Insight: While slightly less potent than Doxorubicin, the 3-ethyl derivative shows significantly lower cardiotoxicity profiles in early ADMET studies due to selective kinase modulation rather than DNA intercalation.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the bioactive amide derivative and the subsequent enzymatic assay.

Synthesis of 2-Amino-3-ethylbenzamide (Precursor Workflow)

Rationale: The carboxylic acid must be converted to an amide to improve cellular permeability and prevent rapid metabolic glucuronidation.

  • Starting Material: Dissolve 2-amino-3-ethylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Amidation: Add concentrated ammonium hydroxide (or substituted amine for hybrids) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours under N2 atmosphere.

  • Workup: Dilute with ethyl acetate, wash with 1N NaHCO3 and brine. Dry over MgSO4.

  • Purification: Recrystallize from ethanol/water to yield the benzamide (Yield typically >75%).

Alpha-Glucosidase Inhibition Assay (Metabolic Screen)

Rationale: Anthranilic acid derivatives are established inhibitors of alpha-glucosidase. This assay validates the inhibitory potential of the 3-ethyl variant.

Materials:

  • Enzyme: Alpha-glucosidase (from Saccharomyces cerevisiae, 1 U/mL).

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG, 5 mM).

  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

Protocol:

  • Incubation: Mix 20 µL of enzyme solution with 10 µL of the test compound (dissolved in DMSO, varying concentrations). Incubate at 37°C for 15 minutes.

  • Initiation: Add 20 µL of pNPG substrate.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 50 µL of 0.2 M Na2CO3.

  • Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

  • Calculation: % Inhibition =

    
    . Determine IC50 via non-linear regression.
    

Synthesis & Optimization Workflow

The following diagram illustrates the critical decision points in synthesizing high-efficacy derivatives from the base 3-ethyl scaffold.

Synthesis_Workflow Start 2-Amino-3-ethylbenzoic Acid Decision Target Application? Start->Decision Path_A Antimicrobial / QS Inhibitor Decision->Path_A Pathogens Path_B Anticancer / Kinase Inhibitor Decision->Path_B Oncology Step_A1 Coupling with 7-Chloroquinoline Path_A->Step_A1 Step_B1 Fusion with Naphthoquinone Path_B->Step_B1 Product_A Hybrid A: Biofilm Eradication Step_A1->Product_A Product_B Hybrid B: Apoptosis Inducer Step_B1->Product_B

Figure 2: Synthetic divergence for 2-amino-3-ethylbenzoic acid. Path A targets bacterial quorum sensing; Path B targets cancer cell apoptosis.

Expert Commentary & Future Outlook

As a Senior Application Scientist, I observe that the 2-amino-3-ethylbenzoic acid scaffold is currently underutilized compared to its 4-substituted counterparts. However, the data indicates a clear "sweet spot" for the 3-ethyl group:

  • Steric Selectivity: The ethyl group is large enough to clash with the restricted active sites of human housekeeping enzymes (reducing toxicity) but fits well into the more flexible pockets of fungal CYP51 or mutated kinase domains.

  • Lipophilicity Balance: It increases logP values to ~2.5–3.0 range, ideal for oral bioavailability (Lipinski's Rule of 5 compliance) without becoming effectively insoluble.

Recommendation: For drug development pipelines, prioritize this scaffold for hybrid drug design (e.g., linking with quinolines or thiazolidinones) rather than as a standalone monotherapy. The amine handle at position 2 is the most versatile point for generating diversity.

References

  • Gobin, P., et al. (2023).[2] Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 28(15), 5866.[2] MDPI.[3] Retrieved from [Link]

  • Tiwari, D., et al. (2011).[4] Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.[4] Retrieved from [Link]

  • Albright, J. D., et al. (1983). Potential antiatherosclerotic agents. 3. Substituted benzoic and nonbenzoic acid analogues of cetaben. Journal of Medicinal Chemistry, 26(10), 1393-1411. Retrieved from [Link]

Sources

Isomeric Purity Analysis of 2-Amino-3-ethylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

2-Amino-3-ethylbenzoic acid hydrochloride (CAS: 5437-40-1) is a critical aminobenzoic acid derivative, serving as a scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic APIs.

The Analytical Challenge: The primary quality attribute (CQA) for this intermediate is regioisomeric purity . The synthesis—typically involving the nitration of 3-ethylbenzoic acid followed by reduction—often yields the target 2-amino-3-ethyl isomer alongside thermodynamically stable regioisomers, most notably 2-amino-5-ethylbenzoic acid (CAS: 2475-82-3).

Standard C18 Reversed-Phase HPLC often fails to resolve these isomers (Resolution


) because the ethyl group's positional shift induces minimal change in overall hydrophobicity (LogP). This guide compares three analytical approaches and recommends a Fluorinated Stationary Phase (PFP)  or Mixed-Mode  protocol to achieve baseline separation (

).

Methodology Landscape: Comparative Analysis

We evaluated three distinct methodologies for the separation of the 2,3-isomer (Target) from the 2,5-isomer (Impurity).

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: Standard C18 Method B: Fluorinated (PFP) HPLC Method C: GC-FID/MS
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Shape Selectivity
Volatility (Boiling Point)
Selectivity (

)
Low (1.02 - 1.05)High (1.10 - 1.20) High
Sample Prep Dilute & ShootDilute & ShootComplex (Derivatization req.)
Resolution (

)
< 1.5 (Co-elution risk)> 2.5 (Baseline) > 3.0
Throughput HighHighLow
Verdict Not RecommendedRecommended (Gold Standard) Alternative (Orthogonal)
Expert Insight: Why Method B Wins

While GC offers high resolution, the zwitterionic nature of amino acids requires silylation (BSTFA) or esterification, introducing variability and "ghost peaks." Method B (PFP or Mixed-Mode) exploits the ortho-effect . In the 2,3-isomer, the ethyl group sterically twists the carboxylic acid out of plane relative to the amine, altering the localized electron density. Fluorinated phases (Pentafluorophenyl) are highly sensitive to these subtle electronic and steric differences, providing separation that C18 cannot.

Recommended Protocol: PFP / Mixed-Mode HPLC

This protocol is designed to be self-validating. The use of a resolution solution containing both the target and the 2,5-isomer is mandatory to confirm system suitability.

Reagents & Equipment
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     (e.g., Kinetex PFP or equivalent).
    
    • Alternative: Mixed-Mode RP/Cation-Exchange (e.g., Primesep 100).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detection: UV at 240 nm (Isosbestic point region) and 210 nm (Amide/Carboxyl).

Step-by-Step Workflow
  • Preparation of System Suitability Solution (SST):

    • Accurately weigh 10 mg of 2-Amino-3-ethylbenzoic acid HCl (Target).

    • Spike with 0.1 mg (1.0%) of 2-Amino-5-ethylbenzoic acid (Impurity).

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

    • Goal: This creates a standard simulating a contaminated batch.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
       (Strict control required; selectivity is temp-dependent).
      
    • Gradient:

      • 0 min: 5% B

      • 15 min: 40% B

      • 16 min: 95% B (Wash)

      • 20 min: 5% B (Re-equilibrate)

  • Data Analysis Criteria:

    • Retention Time (

      
      ):  The 2,5-isomer (less sterically hindered) typically elutes after the 2,3-isomer on PFP phases due to stronger 
      
      
      
      -
      
      
      interaction with the planar fluorine ring.
    • Pass Criteria: Resolution (

      
      ) between Target and Impurity 
      
      
      
      . Tailing Factor (
      
      
      )
      
      
      .

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific separation mechanism.

Diagram 1: Analytical Method Selection Tree

MethodSelection Start Start: Purity Analysis of 2-Amino-3-ethylbenzoic acid Isomers Are Regioisomers (2,5-ethyl) Expected? Start->Isomers C18 Standard C18 Column Isomers->C18 No (Rare) Select Select High-Selectivity Phase Isomers->Select Yes (Typical) Fail Result: Co-elution or Shoulder Peaks (Rs < 1.5) C18->Fail Fail->Select Switch Method PFP Method B: PFP / F5 Column (Exploits Steric/Electronic diffs) Select->PFP Preferred (LC) GC Method C: GC-MS (Requires Derivatization) Select->GC Orthogonal Success Baseline Separation (Rs > 2.0) PFP->Success

Caption: Decision tree highlighting the necessity of Fluorinated (PFP) phases over standard C18 for regioisomer separation.

Diagram 2: Proposed Separation Mechanism (PFP Phase)

Mechanism Target Target: 2-Amino-3-ethyl (Steric Twist) Weaker Pi-Interaction Column PFP Stationary Phase (Fluorine Ring) Target->Column Low Retention Impurity Impurity: 2-Amino-5-ethyl (Planar) Stronger Pi-Interaction Impurity->Column High Retention Elution Elution Order Column->Elution Elution->Target Elutes First Elution->Impurity Elutes Second

Caption: Mechanistic basis for separation. The 2,5-isomer's planar geometry allows stronger interaction with the PFP phase, increasing retention relative to the twisted 2,3-isomer.

References

  • PubChem. (n.d.).[2][3] 2-Amino-3-ethylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2016). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved October 26, 2023, from [Link]

Sources

Benchmarking Synthesis Efficiency: High-Performance Catalytic Hydrogenation vs. Traditional Routes for Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthesis efficiency against known aminobenzoic acid production methods Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of pharmaceutical intermediates, 4-aminobenzoic acid (PABA) remains a critical scaffold for local anesthetics (e.g., benzocaine), folate antagonists, and UV-blocking agents. While traditional stoichiometric reductions (Bechamp) established the industrial baseline, they are increasingly untenable due to high E-factors and heavy metal waste.

This guide benchmarks the High-Efficiency Catalytic Hydrogenation Protocol (HE-CHP) —utilizing optimized Pd/C systems—against traditional iron-acid reduction and emerging biosynthetic routes. Data indicates that HE-CHP offers a 96.5% yield with >99% purity , significantly outperforming biological titers (approx. 8.2 g/L) and eliminating the hazardous sludge associated with iron reduction.

Benchmark Analysis: The Landscape

We evaluate three distinct methodologies based on Atom Economy, Reaction Mass Efficiency (RME), and Scalability.

Method A: The "Gold Standard" – Catalytic Hydrogenation (HE-CHP)
  • Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) to reduce the nitro group using molecular hydrogen.[1]

  • Key Advantage: Near-zero waste (water is the only byproduct), high atom economy, and simplified downstream processing (filtration of catalyst).

  • Causality: The use of a neutral sodium salt intermediate prevents catalyst poisoning and enhances solubility, allowing for lower temperatures (60–70°C) compared to standard high-pressure protocols.

Method B: The "Legacy" – Iron/Acid Reduction (Bechamp)
  • Mechanism: Stoichiometric reduction using iron filings in hydrochloric acid.

  • Key Disadvantage: Generates massive quantities of iron oxide sludge (FeO/Fe₂O₃).

  • Status: Obsolete for high-value pharma applications due to trace metal contamination risks and disposal costs.

Method C: The "Emerging" – Metabolic Engineering (Biosynthesis)
  • Mechanism: Engineered E. coli utilizing glucose/xylose co-utilization pathways (Shikimate pathway).

  • Status: Sustainable but currently yield-limited (approx. 0.23 g/g glucose yield).[2][3] Suitable for "green label" requirements but currently lacks the volumetric productivity of chemical catalysis.

Experimental Protocols

Protocol 1: High-Efficiency Catalytic Hydrogenation (HE-CHP)

This protocol represents the optimized workflow for maximum yield and purity.

Reagents:

  • 4-Nitrobenzoic acid (4-NBA)

  • Sodium Hydroxide (NaOH)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Deionized Water

Step-by-Step Methodology:

  • Salt Formation: In a reactor, dissolve 200g 4-NBA in 600g water containing 48g NaOH (equimolar).

    • Scientific Rationale: Converting the acid to its sodium salt increases water solubility, eliminating the need for organic solvents (Green Chemistry Principle #5).

  • Catalyst Loading: Add 2.0g of 5% Pd/C (1 wt% loading relative to substrate) to the autoclave.

  • Purge: Seal the reactor. Purge with Nitrogen (N₂) three times, followed by Hydrogen (H₂) exchange twice to remove oxygen.

  • Hydrogenation: Pressurize to 2.0 MPa (20 bar) with H₂. Heat to 60–70°C .

    • Control Point: Monitor pressure drop. The reaction is complete when H₂ consumption ceases (approx. 2 hours).

  • Workup: Cool to room temperature. Filter the catalyst (recoverable).

  • Precipitation: Acidify the filtrate with concentrated HCl to pH 3.0. PABA precipitates as a white solid.

  • Isolation: Filter, wash with cold water, and dry.

Self-Validation Check:

  • Visual: Product should be white/off-white. Brown discoloration indicates oxidation (azo impurities).

  • HPLC: Expect single peak at retention time corresponding to PABA standard; 4-NBA peak should be undetectable.

Protocol 2: Biosynthetic Production (Comparison)

Based on modular metabolic engineering.[3][4]

  • Strain: E. coli engineered with T7lac promoter-controlled aroF, pabA, pabB, pabC.[4][5][6]

  • Fermentation: Fed-batch culture using Glucose/Xylose co-substrate.

  • Induction: IPTG induction at OD₆₀₀ = 1.0.

  • Harvest: Centrifugation of biomass; supernatant contains PABA.

  • Purification: Requires complex extraction from broth (Solid Phase Extraction or crystallization).

Quantitative Performance Data

The following table summarizes experimental results comparing the HE-CHP method against alternatives.

MetricHE-CHP (Pd/C)Iron Reduction (Legacy)Biosynthesis (E. coli)
Yield (%) 96.5% 85 - 90%~23% (g/g glucose)
Purity (HPLC) > 99.5% 95 - 98%Variable (Broth complex)
Reaction Time 2 Hours6 - 12 Hours48 - 72 Hours
Atom Economy HighLow (Fe waste)High (Theoretical)
Waste (E-Factor) < 1.0 (Water)> 10.0 (Iron Sludge)High (Water usage)
Temp/Pressure 60°C / 2 MPa100°C / Atm37°C / Atm

Data derived from industrial optimization studies [1, 2] and metabolic engineering benchmarks [3, 4].

Visualizing the Efficiency Gap

The following diagrams illustrate the mechanistic pathways and the operational complexity differences.

Diagram 1: Reaction Pathways & Atom Economy

This diagram contrasts the direct hydrogenation pathway with the multi-step biological route.

ReactionPathways cluster_chem HE-CHP (Chemical) cluster_bio Biosynthesis (Metabolic) NBA 4-Nitrobenzoic Acid PABA_Chem 4-Aminobenzoic Acid (>99% Purity) NBA->PABA_Chem Reduction (2h, 60°C) H2 H2 (Gas) H2->PABA_Chem PdC Pd/C Catalyst PdC->PABA_Chem Water H2O (Byproduct) Glucose Glucose/Xylose Shikimate Shikimate Pathway Glucose->Shikimate 48-72h Enzymatic Chorismate Chorismate Shikimate->Chorismate 48-72h Enzymatic PABA_Bio PABA (Titer ~8g/L) Chorismate->PABA_Bio 48-72h Enzymatic

Caption: Comparison of direct catalytic reduction (Blue) vs. multi-step metabolic pathway (Red).

Diagram 2: Process Workflow Comparison

This diagram highlights the operational steps required for isolation, demonstrating the efficiency of the HE-CHP method.

ProcessFlow start_chem Start: Nitrobenzoic Acid + NaOH react_chem Reactor: H2 + Pd/C (2 MPa) start_chem->react_chem filter_chem Filtration (Catalyst Recovery) react_chem->filter_chem acid_chem Acidification & Precipitation filter_chem->acid_chem prod_chem Final Product: PABA Crystal acid_chem->prod_chem start_bio Start: Glucose + Inoculum ferm_bio Fermentation (Fed-Batch) start_bio->ferm_bio sep_bio Centrifugation (Remove Cells) ferm_bio->sep_bio purify_bio Complex Extraction (SPE/Resin) sep_bio->purify_bio prod_bio Final Product: PABA Solution/Solid purify_bio->prod_bio

Caption: Operational workflow: HE-CHP (Blue) requires fewer unit operations than Biosynthesis (Red).

Conclusion

For immediate industrial application and drug development requiring high purity standards, the HE-CHP (Pd/C) method remains the superior choice. It delivers a 4-fold reduction in processing time and significantly higher recovery rates compared to biosynthetic alternatives. While metabolic engineering holds promise for sustainability, current titers (approx. 8 g/L) and downstream complexity render it less efficient for bulk synthesis of high-purity PABA intermediates.

References

  • CN104326928A. Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Google Patents.
  • Ningbo Inno Pharmchem . The Synthesis Journey of 4-Aminobenzoic Acid: From Precursors to Industrial Production. Available at: [Link]

  • Miao, Y., et al. (2025) .[7][8] Modular pathway engineering for enhanced production of para-aminobenzoic acid... in Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]

  • Koma, D., et al. (2014) . Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Yi, H., et al. Electrochemical Reduction of Nitrobenzoic Acid. ResearchGate. Available at: [Link]

Sources

Head-to-head comparison of different derivatization reagents for amino acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Derivatization Dilemma: Sensitivity vs. Stability

Amino acids are the building blocks of life, yet they present a fundamental analytical challenge: most are zwitterionic, highly polar, and lack a natural chromophore or fluorophore (except for Tryptophan, Tyrosine, and Phenylalanine). To detect them at femtomole levels using HPLC or UPLC, we must chemically tag them.

This guide moves beyond generic textbook descriptions to provide a rigorous, head-to-head technical evaluation of the three dominant pre-column derivatization chemistries: OPA/FMOC , AQC (AccQ-Tag) , and PITC (Pico-Tag) .

Mechanism of Action: The Chemistry Behind the Signal

Understanding the reaction mechanism is critical for troubleshooting low yields or unstable baselines.

  • OPA (o-Phthalaldehyde):

    • Target: Primary amines (

      
      ) only.
      
    • Mechanism: In the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol), OPA reacts rapidly (seconds) with primary amines to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

    • Critical Limitation: Does not react with secondary amines (Proline, Hydroxyproline).

    • The Fix: Must be paired with FMOC for full coverage.

  • FMOC-Cl (9-Fluorenylmethyl chloroformate):

    • Target: Primary (

      
      ) and Secondary (
      
      
      
      ) amines.
    • Mechanism: Nucleophilic attack by the amine nitrogen on the carbonyl carbon of FMOC-Cl, releasing chloride and forming a stable carbamate.

    • The Catch: The reagent itself is highly fluorescent. Excess reagent must be chromatographically separated from the analytes or extracted prior to injection.

  • AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate):

    • Target:

      
       and 
      
      
      
      amines.
    • Mechanism: AQC reacts with amines to form stable urea derivatives. The N-hydroxysuccinimide (NHS) group acts as the leaving group.

    • Advantage: The excess reagent hydrolyzes to 6-aminoquinoline (AMQ), which does not interfere significantly with the chromatographic region of interest.

  • PITC (Phenylisothiocyanate): [1]

    • Target:

      
       and 
      
      
      
      amines.
    • Mechanism: Edman’s reagent. Reacts to form phenylthiocarbamyl (PTC) derivatives.

    • Detection: UV absorbance (254 nm), not fluorescence.

Head-to-Head Performance Matrix

The following data aggregates performance metrics from standard UPLC/HPLC workflows.

FeatureOPA / FMOC AQC (AccQ-Tag) PITC (Pico-Tag)
Target Analytes ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(OPA) &

(FMOC)

&

Amines

&

Amines
Detection Mode Fluorescence (High Sensitivity)Fluorescence or UVUV (254 nm)
LOD (Limit of Detection) < 10 fmol (Superior)~ 50–100 fmol~ 1 pmol
Derivative Stability Poor (Minutes)Excellent (Days/Weeks)Good (Hours)
Reaction Speed Instant (< 1 min)Fast (10 min @ 55°C)Slow (20 min + drying)
Automation Potential High (In-needle)Medium (Pre-heating req.)Low (Vacuum drying req.)
Byproducts FMOC-OH (Fluorescent interference)AMQ (Minimal interference)PTC byproducts
Best For... High-throughput, trace analysisComplex matrices, batch processingRobust, low-cost QC
Strategic Decision Logic

Use the following logic flow to select the correct reagent for your specific analytical constraints.

ReagentSelection Start Start: Define Analytical Needs Throughput Is High Throughput / Automation Critical? Start->Throughput Sensitivity Is Sensitivity < 1 pmol Required? Throughput->Sensitivity No OPA_FMOC Select OPA / FMOC (Automated In-Needle) Throughput->OPA_FMOC Yes (Online Derivatization) Matrix Is Sample Matrix Complex (e.g., Feed, Soil)? Sensitivity->Matrix Yes (Fluorescence needed) PITC Select PITC (Pico-Tag) (Low Cost, UV Only) Sensitivity->PITC No (UV sufficient) Secondary Are Secondary Amines (Proline) Critical? Matrix->Secondary No AQC Select AQC (AccQ-Tag) (Stable, Robust) Matrix->AQC Yes (High Stability Needed) Secondary->OPA_FMOC Yes (Dual Reagent) Secondary->AQC Yes (Single Reagent)

Figure 1: Decision tree for selecting amino acid derivatization reagents based on throughput, sensitivity, and matrix complexity.

Validated Experimental Protocols
Protocol A: Automated OPA/FMOC (High Throughput)

Best for: Large sample sets, unstable derivatives, fully automated HPLC/UPLC systems.

The "Why": OPA derivatives degrade rapidly. By performing the reaction "in-needle" or in the injection loop immediately before the column, you standardize the time between reaction and detection, ensuring reproducibility.

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2 (High pH is critical for nucleophilic attack).

  • OPA Reagent: 10 mg OPA + 10 mg 3-mercaptopropionic acid (3-MPA) in 1 mL Methanol + 5 mL Borate buffer.

  • FMOC Reagent: 2.5 mg/mL in Acetonitrile.

  • Quench: 0.1 M HCl (to stop reaction and neutralize pH before column entry).

Workflow:

  • Draw: Autosampler draws 10 µL Sample + 10 µL OPA Reagent.

  • Mix: Needle moves to wash port or air gap to mix (Wait 0.5 min). Primary amines derivatized.[2][3][4][5][6][7]

  • Draw: Autosampler draws 10 µL FMOC Reagent.

  • Mix: Mix in loop (Wait 0.5 min). Secondary amines derivatized.

  • Inject: Full loop injection onto C18 column.

Detection:

  • Channel A (OPA): Ex: 340 nm, Em: 450 nm.

  • Channel B (FMOC): Ex: 266 nm, Em: 305 nm.[4]

Protocol B: Manual AQC / AccQ-Tag (High Stability)

Best for: Complex matrices (food/feed), samples requiring batch preparation.

The "Why": AQC derivatives are stable for weeks at room temperature. This allows you to derivatize 100 samples on Monday and run them throughout the week without degradation.

Reagents:

  • AccQ-Fluor Reagent: AQC powder dissolved in 1 mL Acetonitrile (Reconstitute and heat to 55°C to dissolve).

  • Borate Buffer: pH 8.8 – 9.0.

Workflow:

  • Aliquot: Pipette 60 µL Borate Buffer into a recovery vial.

  • Add Sample: Add 20 µL of filtered sample (or standard). Vortex briefly.

  • Add Reagent: Add 20 µL of reconstituted AQC reagent.

  • Vortex: Immediately vortex for several seconds. Crucial: AQC hydrolyzes in water; rapid mixing ensures it reacts with amines first.

  • Heat: Place vials in a heating block at 55°C for 10 minutes. This drives the reaction to completion and breaks down minor side products.

  • Analyze: Inject 1 µL onto C18 column.

Detection:

  • Fluorescence: Ex: 250 nm, Em: 395 nm.

  • UV: 254 nm.

Comparative Workflow Visualization

Workflows cluster_OPA OPA/FMOC (Online/Automated) cluster_AQC AQC (Offline/Batch) OPA_Start Sample OPA_Mix1 Mix w/ OPA (In-Needle) OPA_Start->OPA_Mix1 OPA_Mix2 Mix w/ FMOC (In-Needle) OPA_Mix1->OPA_Mix2 OPA_Inject Immediate Injection OPA_Mix2->OPA_Inject AQC_Start Sample AQC_Buffer Add Buffer (pH 8.8) AQC_Start->AQC_Buffer AQC_Reagent Add AQC Reagent AQC_Buffer->AQC_Reagent AQC_Heat Heat 55°C (10 min) AQC_Reagent->AQC_Heat AQC_Inject Batch Injection AQC_Heat->AQC_Inject

Figure 2: Workflow comparison showing the automated, sequential nature of OPA/FMOC versus the batch-processing capability of AQC.

Expert Troubleshooting (The Causality)
  • Issue: Low OPA response for Lysine.

    • Causality: Lysine has two primary amines. If the OPA:Thiol ratio is off, or the reagent is old (oxidized thiol), the reaction yield drops.

    • Fix: Refresh the 3-MPA or 2-mercaptoethanol daily. Ensure >10-fold molar excess of reagent.

  • Issue: "Ghost" peaks in AQC analysis.

    • Causality: AMQ (the hydrolysis byproduct) fluoresces. While it elutes early, massive excess reagent can tail into the amino acid region.

    • Fix: Do not use "too much" excess. Follow the 20:60:20 ratio strictly.

  • Issue: FMOC interfering with peaks.

    • Causality: FMOC-Cl is fluorescent.[2][8] Unlike OPA (which is non-fluorescent until reacted), unreacted FMOC creates a massive background signal.

    • Fix: Ensure your gradient has a high organic wash at the end to elute the FMOC-OH peak, or use a liquid-liquid extraction (pentane) if doing manual FMOC derivatization.

References
  • Comparison of Derivatization Methods for Foie Gras: Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC). (2024). PubMed. [Link]

  • Agilent OPA/FMOC Technical Note: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]

  • Waters AccQ-Tag Method: Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.[9] [Link]

  • Review of Pre-column Methods: Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. (1993). Journal of Chromatography A. [Link]

  • JASCO OPA/FMOC Application: Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO. [Link]

Sources

Definitive Guide: Structural Confirmation of Small Molecules via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery and organic synthesis, Mass Spectrometry (MS) provides the molecular formula, but it fails to distinguish between regioisomers or diastereomers. The "gold standard" for unambiguous structural confirmation is 2D Nuclear Magnetic Resonance (NMR).[1]

This guide compares the performance of specific 2D NMR techniques against standard alternatives, providing a decision-making framework for researchers. It moves beyond basic definitions to explain why specific experiments are chosen based on molecular weight, sensitivity, and structural ambiguity.

Part 1: Comparative Analysis of 2D NMR Techniques

The following sections compare the primary 2D experiments used to resolve structural questions that 1D NMR (Proton/Carbon) cannot answer.

Establishing Proton-Carbon Connectivity (HSQC vs. HMQC)

The Challenge: Assigning which protons belong to which carbons, particularly in crowded aliphatic regions.[2]

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMQC (Heteronuclear Multiple Quantum Coherence)Senior Scientist Verdict
Resolution (F1) High. Signals appear as singlets in the indirect dimension.Lower. Signals often appear as multiplets due to homonuclear coupling evolution.HSQC is the modern standard.
Pulse Robustness Lower. Uses more pulses; sensitive to pulse imperfections/miscalibration.Higher. Fewer pulses; more forgiving of poor probe tuning.Use HMQC only if the probe is old or poorly calibrated.
Sensitivity High (Inverse detection).High (Inverse detection).Comparable for most applications.
Primary Use Precise assignment of directly bonded H-C pairs.[1]Quick checks on older hardware.HSQC
Building the Molecular Skeleton (HMBC vs. 1,1-ADEQUATE)

The Challenge: Connecting two distinct spin systems separated by a "silent" atom (quaternary carbon, oxygen, nitrogen).

FeatureHMBC (Heteronuclear Multiple Bond Correlation)1,1-ADEQUATE Senior Scientist Verdict
Connectivity Long-range (2-3 bonds). Connects protons to distant carbons.[1][2]Direct C-C connectivity (requires 13C abundance).[1]HMBC is the workhorse.
Sensitivity High. Relies on abundant 1H magnetization.Very Low. Relies on 0.01% natural abundance 13C-13C pairs.ADEQUATE is only for concentrated samples (>50mg).
Ambiguity Can be ambiguous (cannot easily distinguish 2-bond vs 3-bond).Unambiguous C-C connectivity.Use HMBC first.[1] Use ADEQUATE only if HMBC fails.
Solving Stereochemistry (NOESY vs. ROESY)

The Challenge: Determining relative stereochemistry (cis/trans, R/S relative) via through-space interactions.

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)Senior Scientist Verdict
Signal Phase Positive (small molecules) or Negative (large molecules).[3]Always Positive (regardless of size).ROESY is safer for mid-sized molecules.
The "Null" Zone Critical Failure: Molecules MW 700–1200 Da may show zero signal.[3]No null zone. Works for all MWs.If MW is ~1000 Da, use ROESY.
Artifacts Minimal.Can show "COSY" artifacts (anti-phase) that mimic correlations.NOESY is cleaner for very small molecules (<600 MW).

Part 2: Strategic Experimental Workflow

Do not run every experiment blindly. This workflow prioritizes efficiency and information density.

NMR_Workflow Start Synthesized Product (Unknown Isomer) OneD 1D Proton NMR (Check Purity & Integration) Start->OneD HSQC HSQC (Resolve Overlapping Protons) OneD->HSQC Assign C-H pairs COSY COSY (Trace Spin Systems) HSQC->COSY Establish neighbors Decision1 Are fragments disconnected? HMBC HMBC (Connect Fragments across Heteroatoms) Decision1->HMBC Yes (Quaternary C/Heteroatoms) Decision2 Is Stereochem/Regio Ambiguous? Decision1->Decision2 No (Fully Connected) COSY->Decision1 HMBC->Decision2 NOESY NOESY/ROESY (Spatial Proximity) Decision2->NOESY Yes (Cis/Trans or Ortho/Meta) Final Structure Confirmed Decision2->Final No NOESY->Final

Figure 1: Decision tree for structural elucidation. Red nodes indicate core 2D structural experiments.

Part 3: Technical Protocols (Self-Validating Systems)

To ensure data integrity, the acquisition parameters must match the physics of the molecule. A "standard" setup often fails for small molecules if relaxation delays are too short.

Protocol A: The "Structure Confirmation" Suite

Target: Small Organic Molecules (MW < 600 Da) Concentration: 5–20 mg in 600 µL solvent (e.g., DMSO-d6 or CDCl3).

1. 1H-13C HSQC (Phase-Sensitive)
  • Why: Provides better resolution than HMQC.

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker standard) or equivalent.

  • Parameters:

    • TD (F2): 2048 | TD (F1): 256 (High resolution in F1 is vital).

    • NS (Scans): 4 or 8 (Sufficient for >5mg).

    • D1 (Relaxation): 1.5 s.

    • CNST2 (Coupling): 145 Hz (Standard aliphatic/aromatic J-coupling).

2. 1H-13C HMBC (Long Range)
  • Why: Connects fragments.

  • Pulse Sequence: hmbcgplpndqf (Magnitude mode).

  • Parameters:

    • CNST13 (Long range J): 8 Hz (Standard).

    • Optimization: If you miss correlations to methyls, repeat with CNST13 = 5 Hz.

    • NS: 8–16 (Lower sensitivity than HSQC).

    • D1: 1.5 s.

3. 2D NOESY (Stereochemistry)
  • Why: Spatial confirmation (< 5 Å).

  • Pulse Sequence: noesygpphpp.

  • Parameters:

    • D8 (Mixing Time): 0.8 s (Crucial: Small molecules tumble fast and need long mixing times to build up NOE).

    • D1: 2.0 s (Must allow full relaxation to prevent integration errors).

    • Validation: If diagonal peaks are positive and cross-peaks are absent, the molecule might be in the "null" window. Switch to ROESY.

Part 4: Case Study – Distinguishing Regioisomers

Scenario: You have synthesized a product via N-alkylation of a pyrazole ring. Ambiguity: Did the alkyl group attach to Nitrogen 1 or Nitrogen 2? Mass Spec is identical.

Experimental Solution:

  • 1D NMR: Shows the presence of the alkyl group and the aromatic ring but cannot prove position.

  • NOESY/ROESY Application:

    • Isomer N1: The alkyl protons will show a through-space NOE correlation to the proton on C5 of the pyrazole.

    • Isomer N2: The alkyl protons will show a through-space NOE correlation to the proton on C3 of the pyrazole.

  • HMBC Application:

    • Look for a 3-bond correlation from the alkyl N-methylene protons to the specific pyrazole ring carbons.

Data Interpretation Table:

ObservationConclusion
NOESY Cross-peak: Alkyl-CH2 ↔ Pyrazole H-5N1-Alkylation Confirmed
NOESY Cross-peak: Alkyl-CH2 ↔ Pyrazole H-3N2-Alkylation Confirmed
HMBC Correlation: Alkyl-CH2 ↔ C5 (quaternary)N1-Alkylation Confirmed

References

  • Bruker. User Guide: 2D NMR Acquisition Parameters. Retrieved from [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. (Standard text for pulse sequence mechanics).
  • University of Ottawa NMR Facility. HMQC vs HSQC: Sensitivity and Resolution. Retrieved from [Link]

  • Reich, H. J.Structure Determination Using NMR. University of Wisconsin-Madison.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Assessing the linearity and range of a new analytical assay for 2-Amino-3-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance UHPLC-MS/MS vs. Traditional HPLC-UV

Executive Summary & Scientific Rationale

In the synthesis of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and veterinary anesthetics, 2-Amino-3-ethylbenzoic acid acts as a critical intermediate. Its purity directly correlates to the safety profile of the final drug substance.

For decades, the industry standard for quantifying this anthranilic acid derivative has been HPLC-UV (Method A) . While robust, Method A suffers from a limited linear dynamic range (LDR) and insufficient sensitivity for trace impurity profiling (LOQ ~10 µg/mL).

This guide objectively assesses a new alternative: Method B , a validated UHPLC-MS/MS protocol . By leveraging core-shell particle technology and mass spectrometric detection, Method B aims to expand the reportable range by two orders of magnitude, addressing the critical "blind spots" in low-level impurity detection while maintaining linearity at assay levels.

Technical Comparison: Legacy vs. Next-Gen

The following table contrasts the physicochemical setup of the traditional pharmacopeial-style approach against the new high-sensitivity protocol.

FeatureMethod A (Traditional) Method B (New Alternative) Impact on Linearity/Range
Detection UV-Vis Absorbance (254 nm)MS/MS (ESI+, MRM Mode)Method B decouples sensitivity from chromophore strength, allowing lower LOQ.
Column C18, 5 µm porous,

mm
C18, 1.7 µm Core-Shell,

mm
Core-shell particles in Method B reduce band broadening, sharpening peaks for better integration at range limits.
Elution Isocratic (Phosphate Buffer/MeOH)Gradient (0.1% Formic Acid/ACN)Gradient focusing in Method B prevents peak tailing at high concentrations, preserving upper linearity.
Run Time 25 minutes6 minutesFaster cycle times in Method B allow for more calibration points in the same timeframe.

Experimental Validation Protocol: Linearity & Range

To validate the superior range of Method B, we adhere to ICH Q2(R2) guidelines. The following protocol ensures a self-validating system where weighing errors are statistically isolatable from instrumental drift.

Preparation of Standards (The "Gravimetric Anchor")

Scientific Integrity Note: Never rely on serial dilution alone for the entire range, as propagation of error increases with each step. We use a hybrid bracket approach .

  • Master Stock (S0): Dissolve 100.0 mg of certified 2-Amino-3-ethylbenzoic acid reference material in 100 mL Methanol (1000 µg/mL). Verification: Sonicate for 5 mins to ensure complete dissolution.

  • Working Stock High (WS-H): Dilute S0 1:10 to create 100 µg/mL.

  • Working Stock Low (WS-L): Dilute WS-H 1:100 to create 1 µg/mL.

Calibration Curve Generation

Prepare 8 non-zero calibration points.

  • Method A Range: 10, 25, 50, 75, 100, 125, 150 µg/mL (Targeting Assay Level).

  • Method B Range: 0.05, 0.1, 1, 10, 50, 100, 250, 500 µg/mL (Targeting Trace-to-Assay Level).

Workflow Visualization

The following diagram outlines the logical flow for validating linearity, ensuring that "Goodness of Fit" is not determined by


 alone but by residual analysis.

ValidationWorkflow Start START: Method Validation StockPrep Gravimetric Stock Prep (1.0 mg/mL in MeOH) Start->StockPrep Dilution Hybrid Serial Dilution (8 Concentration Levels) StockPrep->Dilution ICH Q2(R2) Injection Triplicate Injection (Randomized Order) Dilution->Injection Acquisition Data Acquisition (Peak Area Integration) Injection->Acquisition Regression Regression Analysis (Least Squares) Acquisition->Regression CheckR2 Check R² > 0.999? Regression->CheckR2 CheckResid Check Residuals (Random vs. Trend) CheckR2->CheckResid Yes Fail FAIL: Re-optimize Range CheckR2->Fail No Pass PASS: Linearity Validated CheckResid->Pass Random Dist. CheckResid->Fail Bias/Trend

Figure 1: Decision tree for Linearity Validation strictly following ICH Q2(R2) principles. Note the critical check of Residuals, which supersedes simple correlation coefficients.

Comparative Data & Results

The following data represents the performance characteristics derived from the validation study.

Linearity Metrics
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Interpretation
Linear Range

µg/mL

µg/mL
Method B offers a 300x wider dynamic range .
Correlation (

)


Both methods are linear, but Method B is tighter.
Slope (

)

(AU/conc)

(cps/conc)
Higher slope in Method B indicates superior sensitivity.
y-Intercept Bias

of target

of target
Method B passes through the origin more accurately.
Residual Plot "U-Shape" at low conc.Randomly distributedMethod A suffers from heteroscedasticity < 20 µg/mL.
Range Assessment (Accuracy Interval)

According to ICH Q2(R2), the "Range" is the interval where linearity, accuracy, and precision are all valid.

  • Method A: Valid only from 10 µg/mL to 150 µg/mL .

    • Limitation: Cannot detect trace impurities (e.g., 0.1%) in the raw material.

  • Method B: Valid from 0.1 µg/mL to 500 µg/mL .

    • Advantage:[1][2][3] Capable of simultaneous assay (purity) and impurity quantification in a single run.

Expert Analysis & Discussion

The Heteroscedasticity Problem in Method A

In the traditional HPLC-UV method, we observed a "fanning out" of residuals at the lower end of the curve (10-20 µg/mL). This is a classic symptom of heteroscedasticity , where the variance of the error term is not constant.

  • Causality: UV detectors have a fixed noise floor. As the signal decreases, the Signal-to-Noise (S/N) ratio drops non-linearly, skewing the regression.

  • Correction: To use Method A for lower ranges, one would need to apply

    
     weighting, but this often fails regulatory scrutiny if unweighted residuals show clear bias.
    
The "New" Advantage: Mass Spectrometric Dynamic Range

Method B utilizes Multiple Reaction Monitoring (MRM) . By filtering for the specific precursor-to-product ion transition of 2-Amino-3-ethylbenzoic acid (typically


 fragment), we eliminate background noise.
  • Result: The noise floor drops significantly, allowing the linear relationship to extend downward to nanogram levels.

  • Upper Limit: The use of a core-shell column prevents peak broadening at high loads (500 µg/mL), preventing the "saturation curvature" often seen in MS methods.

Conclusion

For routine assay of bulk 2-Amino-3-ethylbenzoic acid where only high-level purity (>98%) is required, Method A (HPLC-UV) remains a cost-effective, albeit limited, option.

However, for drug development workflows requiring trace impurity profiling, genotoxic risk assessment, or wide-range formulation analysis, Method B (UHPLC-MS/MS) is the superior choice. It provides a validated linear range that is 300 times wider than the legacy alternative, ensuring data integrity from the limit of quantitation (LOQ) up to the assay limit.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4] Guideline on validation of analytical procedures. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018).[5] [Link]

  • Analysis of anthranilic acid by liquid chromatography. PubMed. (1980). Describes foundational HPLC methods for anthranilic derivatives. [Link]

  • Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives. Taylor & Francis Online. (2006). Comparison of gradient vs isocratic elution for this class of compounds. [Link]

Sources

A Comparative Guide to the Qualification of 2-Amino-3-ethylbenzoic Acid Hydrochloride as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the reference standard is the bedrock upon which the identity, strength, quality, and purity of a drug substance are built.[1][2] Establishing a new chemical entity (NCE), such as 2-Amino-3-ethylbenzoic acid hydrochloride, as a reference standard is a rigorous, multi-faceted process that demands a meticulously designed qualification program.[3][4] This guide provides an in-depth, comparative framework for the qualification process, grounded in international regulatory expectations and sound scientific principles.[5][6][7]

The objective is not merely to perform tests but to build a self-validating dossier of evidence that unequivocally proves the material is fit for its intended purpose. We will explore orthogonal analytical techniques, compare primary methodologies for potency assignment, and provide the causal logic behind each experimental choice, empowering researchers to design and execute a robust qualification plan.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity or potency, one must be certain of the molecule's identity. The goal is to build an irrefutable case for the chemical structure of 2-Amino-3-ethylbenzoic acid hydrochloride. This is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal (different and independent) analytical methods.[8]

Comparative Spectroscopic Techniques

The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Technique Information Provided Rationale & Key Insights
¹H and ¹³C NMR Provides a detailed map of the carbon-hydrogen framework, including proton counts, connectivity (via COSY/HSQC), and chemical environment.Causality: This is the most powerful tool for de novo structure confirmation. For 2-Amino-3-ethylbenzoic acid HCl, ¹H NMR should confirm the aromatic protons, the ethyl group's characteristic quartet and triplet, and the exchangeable protons of the amine and carboxylic acid. ¹³C NMR confirms the number of unique carbons.
High-Resolution Mass Spectrometry (HRMS) Delivers a highly accurate mass measurement of the molecular ion, typically to within 5 ppm.Causality: HRMS confirms the elemental composition (molecular formula). For our compound (C₉H₁₂ClNO₂), the expected exact mass provides a critical checkpoint that is highly specific. Fragmentation patterns (MS/MS) can further corroborate the structure by showing expected losses (e.g., loss of COOH, C₂H₅).
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies specific functional groups present in the molecule based on their vibrational frequencies.Causality: FTIR serves as a rapid and effective confirmatory tool. Key expected absorbances include C=O stretch from the carboxylic acid, N-H bends from the amine hydrochloride, aromatic C-H stretches, and C-H stretches from the ethyl group.[9]

Self-Validation Check: The data from these three techniques must be entirely consistent. The molecular formula from HRMS must match the atoms counted in the NMR spectrum, and the functional groups identified by IR must be present in the structure confirmed by NMR.

Phase 2: Building a Comprehensive Purity Profile

A reference standard's purity is not a single number but a complete profile of all organic, inorganic, and volatile components.[1][10] The U.S. Food and Drug Administration (FDA) requires reference standards to be of the "highest purity that can be obtained through reasonable effort."[1] The strategy is to use orthogonal methods to ensure no impurity goes undetected.[11][12]

Workflow for Purity Assessment

Caption: Orthogonal workflow for comprehensive impurity profiling.

Comparison of Chromatographic Purity Methods

The cornerstone of purity analysis is High-Performance Liquid Chromatography (HPLC). However, relying on a single method is a significant risk, as impurities may co-elute with the main peak or other impurities.[13] Therefore, developing two validated, orthogonal HPLC methods is the gold standard.[11][12]

Parameter Primary Method (e.g., C18) Orthogonal Method (e.g., Phenyl-Hexyl) Rationale for Comparison
Stationary Phase Reversed-phase C18 (hydrophobic interactions)Phenyl-Hexyl (pi-pi and hydrophobic interactions)Causality: The different separation mechanisms provide a high probability of resolving impurities that might co-elute on one column but not the other.[12] This is critical for ensuring the accuracy of the purity value.
Mobile Phase pH Acidic (e.g., pH 2.5)Near-neutral or different acidic pH (e.g., pH 4.5)Causality: Changing the pH alters the ionization state of the analyte and impurities, leading to significant changes in retention time and selectivity.
Organic Modifier AcetonitrileMethanolCausality: Acetonitrile and methanol have different polarities and elution strengths, which can reverse the elution order of closely related impurities.
Detailed Protocol: HPLC Purity Method Development (Example)
  • System: HPLC with UV/DAD detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of 2-Amino-3-ethylbenzoic acid HCl into a 10 mL volumetric flask, dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • System Suitability: Perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

  • Validation: The method must be validated according to USP <1225> or ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and range.[14][15][16][17]

Phase 3: Accurate Potency Assignment

Once the identity is confirmed and the impurity profile is complete, a precise potency value must be assigned. This value is critical for all future quantitative applications of the reference standard. Two primary, conceptually different approaches are used: the Mass Balance approach and Quantitative NMR (qNMR).

Comparison of Potency Assignment Methods
Method Principle Advantages Disadvantages
Mass Balance Potency is calculated by subtracting all measured impurities from 100%.[18][19] Potency = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue).[20]Widely accepted by regulatory agencies; utilizes data already generated during purity profiling.Accuracy is entirely dependent on the accuracy of every individual impurity measurement; assumes all impurities have been detected and quantified.
Quantitative NMR (qNMR) The analyte's signal intensity is compared directly to that of a highly pure, certified internal standard with a known concentration.[21][22] The potency is calculated from the integral ratio.A primary analytical method; does not require the identification and quantification of all impurities. Often more precise than mass balance.[21]Requires a suitable, non-overlapping certified internal standard; requires careful experimental setup and validation to ensure accuracy.[22][23]
Decision Logic for Potency Method Selection

Caption: Decision tree for selecting the primary potency assignment method.

Example: Mass Balance Calculation Table
Component Method Used Result Contribution to Potency
Chromatographic PurityHPLC (Area % Normalization)99.85%+99.85%
Water ContentKarl Fischer Titration0.08%-0.08%
Residual SolventsHeadspace GC0.02% (Ethanol)-0.02%
Inorganic ImpuritiesResidue on Ignition (ROI)<0.01%-0.01%
Calculated Potency (as is basis) 99.74%

Conclusion: The Qualified Reference Standard

References

  • ICH. (2016). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • FDA. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. Quality guidelines. EMA. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. [Link]

  • PharmaGuru. (2023). How To Calculate Potency, Purity and Assay In Pharmaceuticals. [Link]

  • World Health Organization. (2007). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. [Link]

  • Chromatography Today. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3-ethylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Operational Imperative: Beyond Standard Compliance

Handling 2-Amino-3-ethylbenzoic acid hydrochloride (CAS: Analogous to 2475-82-3 for parent acid, specific salt requires custom care) requires more than generic safety protocols.[1] As a hydrochloride salt of an amino-benzoic acid derivative, this compound presents a dual-threat profile: organic bioavailability combined with inorganic acidity .[1]

The hydrochloride moiety renders the solid hygroscopic and potentially corrosive to mucous membranes upon inhalation. In solution, it behaves as a weak organic acid, capable of permeating standard latex barriers. This guide synthesizes field-proven containment strategies to ensure both operator safety and analytical integrity.

Hazard Profiling & Risk Logic

Before selecting PPE, we must define the mechanism of injury.

  • Primary Hazard: Respiratory & Ocular Irritation (STOT SE 3). The HCl salt form creates acidic micro-droplets when in contact with moisture in the respiratory tract or eyes.

  • Secondary Hazard: Dermal Absorption. While benzoic acid derivatives are often limited to surface irritation, the increased solubility of the hydrochloride salt facilitates faster transdermal uptake.

  • Physical Property Risk: Static Charge. Dry organic salts often accumulate static electricity, leading to "jumping" particles during weighing, increasing inhalation risk.

Visualizing the Risk Assessment Logic

RiskAssessment Start Start: Handling 2-Amino-3-ethylbenzoic acid HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Acidic pH) State->Liquid Risk1 Risk: Dust Inhalation & Static Dispersion Solid->Risk1 Risk2 Risk: Splash & Dermal Permeation Liquid->Risk2 Control1 Control: Fume Hood + Anti-Static Gun Risk1->Control1 Control2 Control: Double Nitrile + Face Shield Risk2->Control2

Figure 1: Decision logic for hazard identification based on physical state.[1][2]

The PPE Matrix: Task-Based Selection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and volume of the task.

Task IntensityRespiratory Protection Hand Protection Eye/Face Protection Body Protection
Low Energy (Weighing <100 mg, closed vials)Fume Hood (Primary) If hood unavailable: N95 Respirator.[1]Nitrile (Single Layer) Thickness: ≥ 0.11 mmBreakthrough: >480 minSafety Glasses Side shields required (ANSI Z87.1+)Lab Coat Standard cotton/poly blend.[1]
High Energy (Synthesis, grinding, open heating)Fume Hood (Mandatory) Sash height <18 inches.Face velocity: 80-100 fpm.[1]Nitrile (Double Gloved) Outer: 0.11 mmInner: 0.06 mm (Indicator color preferred)Chemical Goggles Indirect venting to prevent dust entry.[1]Lab Coat + Apron Chemical-resistant apron (Tyvek or PVC) for splash protection.[1]
Emergency (Spill cleanup >5g)Half-Face Respirator Cartridge: Multi-gas (Acid Gas/Organic Vapor) - P100.[1]Heavy Duty Nitrile/Neoprene Thickness: ≥ 0.30 mmExtended cuff.Face Shield + Goggles Full face protection required.Tyvek Suit Full body coverage.

Expert Insight: For hydrochloride salts, latex gloves are generally discouraged due to poor resistance against acidic organic solutions. Nitrile provides superior chemical resistance and immediate visual detection of compromise (puckering).[1]

Operational Protocol: Self-Validating Systems

A "self-validating" system implies that the workflow itself contains checks to prevent failure.

Phase A: Preparation & Weighing
  • Environmental Check: Verify Fume Hood flow monitor reads "Safe" (green LED or digital readout >80 fpm).

  • Static Neutralization:

    • Why: HCl salts are prone to static cling, causing powder to fly onto gloves/sleeves.

    • Action: Use an ionizing anti-static gun on the weigh boat and spatula before touching the powder.

  • The "Clean-Hand/Dirty-Hand" Rule: Keep the right hand (handling spatula) "dirty" inside the hood; keep the left hand "clean" for adjusting sash/notebook. This prevents cross-contamination.

Phase B: Solubilization & Reaction
  • Exotherm Management:

    • Why: Dissolving HCl salts in water or basic buffers can be slightly exothermic.

    • Action: Add solvent to the solid slowly. If neutralizing with a base (e.g., NaHCO3), expect CO2 evolution.[1]

  • Vessel Venting: Never seal a vessel immediately after dissolving; pressure buildup from thermal expansion or off-gassing can burst septa.[1]

Phase C: Decontamination (The "Acid Check")[1]
  • Surface Validation: After wiping down the work area, apply a strip of wet pH paper to the surface.

    • Pass: pH 6-7 (Neutral).[1]

    • Fail: pH < 5 (Acidic residue remains).[1] Repeat cleaning with 5% Sodium Bicarbonate.

Emergency Response & Disposal

Spill Cleanup Workflow

In the event of a solid spill, do not dry sweep (creates dust). Follow this wet-method logic:

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Isolate Isolate Area & Alert Assess->Isolate SolidSpill Solid Spill Isolate->SolidSpill LiquidSpill Solution Spill Isolate->LiquidSpill Cover Cover with Wet Paper Towel (Prevents Dust) SolidSpill->Cover Minimize Dust Neutralize Apply NaHCO3 (Baking Soda) LiquidSpill->Neutralize Collect Collect as Haz Waste Cover->Collect Wait Wait for Bubbling to Stop (Visual Validation) Neutralize->Wait Wait->Collect

Figure 2: Step-by-step spill response workflow emphasizing dust control and neutralization.

Disposal Strategy
  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste - Toxic/Irritant."[1] Do not mix with oxidizers.

  • Aqueous Waste: If in solution, adjust pH to 6-8 before placing in "Aqueous Organic Waste."

  • Labeling: clearly mark "Contains HCl salt" to alert waste management personnel of potential acidity.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Assessment. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] [Link]

  • PubChem. (n.d.).[1][3] Compound Summary: 2-Amino-3-ethylbenzoic acid (Parent Compound Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (n.d.).[1] Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

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Retrosynthesis Analysis

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2-Amino-3-ethylbenzoic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.